molecular formula C46H84N7O17P3S B15547280 17-Methyltetracosanoyl-CoA

17-Methyltetracosanoyl-CoA

Cat. No.: B15547280
M. Wt: 1132.2 g/mol
InChI Key: QBRAOPGAZHYNOA-UHFFFAOYSA-N
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Description

17-Methyltetracosanoyl-CoA is a useful research compound. Its molecular formula is C46H84N7O17P3S and its molecular weight is 1132.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C46H84N7O17P3S

Molecular Weight

1132.2 g/mol

IUPAC Name

S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 17-methyltetracosanethioate

InChI

InChI=1S/C46H84N7O17P3S/c1-5-6-7-17-20-23-34(2)24-21-18-15-13-11-9-8-10-12-14-16-19-22-25-37(55)74-29-28-48-36(54)26-27-49-44(58)41(57)46(3,4)31-67-73(64,65)70-72(62,63)66-30-35-40(69-71(59,60)61)39(56)45(68-35)53-33-52-38-42(47)50-32-51-43(38)53/h32-35,39-41,45,56-57H,5-31H2,1-4H3,(H,48,54)(H,49,58)(H,62,63)(H,64,65)(H2,47,50,51)(H2,59,60,61)

InChI Key

QBRAOPGAZHYNOA-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Biosynthesis of 17-Methyltetracosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the biosynthetic pathway of 17-Methyltetracosanoyl-CoA, a complex very-long-chain fatty acid (VLCFA). While the complete pathway for this specific molecule is not fully elucidated in current literature, this document consolidates the established principles of methyl-branched fatty acid synthesis and VLCFA elongation to propose a scientifically grounded hypothetical pathway. The guide details the enzymatic steps, potential substrates, and regulatory mechanisms that may be involved. Furthermore, it includes detailed experimental protocols for the analysis of methyl-branched VLCFAs and presents key data in structured tables. Signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate understanding. This document serves as a valuable resource for researchers investigating lipid metabolism and its implications in various physiological and pathological processes.

Introduction

Very-long-chain fatty acids (VLCFAs) are a class of lipids with acyl chains of 22 or more carbons that play crucial roles in numerous biological processes, including membrane structure, cell signaling, and energy storage.[1] Methyl-branched VLCFAs are a subclass of these lipids characterized by the presence of one or more methyl groups along the acyl chain. These methyl branches influence the physical properties of the fatty acids, such as their melting point and fluidity, thereby affecting the characteristics of the membranes and other lipid structures they are part of.

17-Methyltetracosanoic acid is a specific methyl-branched VLCFA. Its CoA-activated form, this compound, is the direct precursor for its incorporation into various lipid species. The biosynthesis of such a complex fatty acid is a multi-step process involving both the introduction of the methyl group and the elongation of the carbon chain to its final length. While the general mechanisms of fatty acid synthesis and elongation are well-understood, the specific pathway leading to this compound is not definitively established. This guide will explore the likely enzymatic reactions and substrates involved, based on current knowledge of lipid biochemistry.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is hypothesized to occur through a combination of fatty acid synthesis and elongation, with the methyl group being introduced at an early stage. The pathway can be conceptually divided into two main phases:

  • Initiation Phase: Synthesis of a methyl-branched fatty acid primer.

  • Elongation Phase: Extension of the primer to the final C25 length.

Initiation Phase: Generation of a Methyl-Branched Primer

The introduction of a methyl group onto a fatty acid chain can occur via two primary mechanisms:

  • Use of a branched-chain primer: Fatty acid synthase (FAS) can utilize branched-chain acyl-CoAs as primers instead of the usual acetyl-CoA. These primers are typically derived from the catabolism of branched-chain amino acids such as valine, leucine, and isoleucine, leading to the formation of iso- and anteiso-fatty acids.[2]

  • Incorporation of methylmalonyl-CoA: During the elongation cycles, methylmalonyl-CoA can be used as the two-carbon donor instead of malonyl-CoA. This results in the addition of a methyl group at the alpha-position of the elongating chain.[3]

Given the "17-methyl" nomenclature on a tetracosanoyl (C24) backbone, which implies a total of 25 carbons, the methyl group is not in a typical iso or anteiso position (near the omega-end). This suggests that the second mechanism, the incorporation of methylmalonyl-CoA, is more plausible.

The proposed initiation phase would involve the synthesis of a medium-chain methyl-branched fatty acid by the fatty acid synthase (FAS) complex, where at one of the elongation steps, methylmalonyl-CoA is incorporated.

Elongation Phase: Extension to a C25 VLCFA

Once a methyl-branched medium or long-chain fatty acyl-CoA is synthesized, it enters the VLCFA elongation pathway located in the endoplasmic reticulum.[1] This is a cyclical process involving four key enzymes that sequentially add two-carbon units from malonyl-CoA to the growing acyl chain.

The four core reactions of the VLCFA elongation cycle are:

  • Condensation: Catalyzed by β-ketoacyl-CoA synthase (KCS), this is the rate-limiting step where the acyl-CoA chain is elongated by two carbons from malonyl-CoA. There are several KCS enzymes in mammals, each with specificity for different chain lengths. The specific ELOVL enzyme responsible for elongating a methyl-branched acyl-CoA to a C25 length is currently unknown.[4]

  • Reduction: The resulting β-ketoacyl-CoA is reduced to β-hydroxyacyl-CoA by a β-ketoacyl-CoA reductase (KCR), using NADPH as a cofactor.

  • Dehydration: A β-hydroxyacyl-CoA dehydratase (HCD) removes a water molecule to form a trans-2,3-enoyl-CoA.

  • Reduction: Finally, an enoyl-CoA reductase (ECR) reduces the double bond using NADPH to yield a saturated acyl-CoA that is two carbons longer than the initial substrate.

This four-step cycle is repeated until the desired chain length of 25 carbons is achieved, resulting in this compound.

Enzymology of the Pathway

The key enzymes involved in the proposed biosynthetic pathway are detailed below.

Enzyme Function Substrates Products Cellular Location
Fatty Acid Synthase (FAS) De novo synthesis of fatty acids, with potential to incorporate methylmalonyl-CoA.Acetyl-CoA, Malonyl-CoA, Methylmalonyl-CoA, NADPHPalmitoyl-CoA and other medium-chain fatty acids (potentially methyl-branched)Cytosol
Acetyl-CoA Carboxylase (ACC) Produces malonyl-CoA for fatty acid synthesis and elongation.Acetyl-CoA, ATP, HCO3-Malonyl-CoA, ADP, PiCytosol
Propionyl-CoA Carboxylase (PCC) Produces methylmalonyl-CoA.Propionyl-CoA, ATP, HCO3-(S)-Methylmalonyl-CoA, ADP, PiMitochondria
Methylmalonyl-CoA Epimerase Converts (S)-Methylmalonyl-CoA to (R)-Methylmalonyl-CoA.(S)-Methylmalonyl-CoA(R)-Methylmalonyl-CoAMitochondria
Acyl-CoA Synthetase (ACS) Activates fatty acids to their CoA esters.Fatty acid, CoA, ATPAcyl-CoA, AMP, PPiCytosol, ER, Mitochondria
β-ketoacyl-CoA Synthase (KCS/ELOVL) Condensation reaction in VLCFA elongation.Acyl-CoA, Malonyl-CoAβ-ketoacyl-CoA, CoA, CO2Endoplasmic Reticulum
β-ketoacyl-CoA Reductase (KCR) First reduction step in VLCFA elongation.β-ketoacyl-CoA, NADPHβ-hydroxyacyl-CoA, NADP+Endoplasmic Reticulum
β-hydroxyacyl-CoA Dehydratase (HCD) Dehydration step in VLCFA elongation.β-hydroxyacyl-CoAtrans-2,3-enoyl-CoA, H2OEndoplasmic Reticulum
Enoyl-CoA Reductase (ECR) Second reduction step in VLCFA elongation.trans-2,3-enoyl-CoA, NADPHAcyl-CoA, NADP+Endoplasmic Reticulum

Quantitative Data

Quantitative data for the specific enzymes involved in this compound biosynthesis is scarce. However, general kinetic parameters for related enzymes can provide an estimate of their activity.

Enzyme Substrate Km (µM) Vmax Organism/Tissue Reference
Fatty Acid O-MethyltransferaseS-Adenosyl Methionine~3-6-Mycobacterium marinum[5]
Lipozyme TL IMKapok Seed Oil95,0003.06x10⁻⁵ mmol/min.mg-[6]
Lipozyme TL IMMethanol130,0003.06x10⁻⁵ mmol/min.mg-[6]
Tk Trm10tRNA-G0.18 ± 0.04-Thermococcus kodakarensis[7]
Tk Trm10tRNA-A0.25 ± 0.04-Thermococcus kodakarensis[7]

Note: The data presented is for homologous or related enzymes and may not directly reflect the kinetics of the enzymes in the this compound pathway.

Experimental Protocols

Analysis of Methyl-Branched VLCFAs by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the general steps for the extraction, derivatization, and analysis of methyl-branched VLCFAs from biological samples.[8][9][10][11]

1. Lipid Extraction: a. Homogenize the biological sample (e.g., tissue, cells) in a chloroform:methanol mixture (2:1, v/v). b. Add an internal standard (e.g., a C17:0 or deuterated VLCFA) for quantification. c. Vortex the mixture vigorously and centrifuge to separate the phases. d. Collect the lower organic phase containing the lipids. e. Dry the lipid extract under a stream of nitrogen.

2. Saponification and Fatty Acid Methyl Ester (FAME) Derivatization: a. Resuspend the dried lipid extract in a methanolic sodium hydroxide (B78521) solution. b. Heat the mixture at 100°C for 1 hour to saponify the lipids and release free fatty acids. c. Cool the sample and add boron trifluoride-methanol solution. d. Heat again at 100°C for 30 minutes to convert the free fatty acids to their methyl esters (FAMEs). e. Cool the sample and add water and hexane (B92381). f. Vortex and centrifuge to separate the phases. g. Collect the upper hexane phase containing the FAMEs. h. Dry the hexane phase under nitrogen.

3. GC-MS Analysis: a. Reconstitute the dried FAMEs in a suitable solvent (e.g., hexane). b. Inject the sample into a gas chromatograph equipped with a capillary column suitable for FAME analysis (e.g., a polar column). c. Use a temperature gradient program to separate the FAMEs based on their chain length and branching. d. The eluting FAMEs are detected by a mass spectrometer. e. Identify the 17-Methyltetracosanoic acid methyl ester based on its retention time and mass spectrum (fragmentation pattern). f. Quantify the amount of the target FAME by comparing its peak area to that of the internal standard.

Visualizations

Proposed Biosynthetic Pathway of this compound

Biosynthetic_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Propionyl_CoA Propionyl-CoA PCC Propionyl-CoA Carboxylase Propionyl_CoA->PCC Methylmalonyl_CoA Methylmalonyl-CoA PCC->Methylmalonyl_CoA FAS Fatty Acid Synthase (FAS) Methylmalonyl_CoA->FAS MB_Fatty_Acyl_CoA Methyl-Branched Medium-Chain Acyl-CoA FAS->MB_Fatty_Acyl_CoA Elongation_Cycle VLCFA Elongation Cycle (x n) MB_Fatty_Acyl_CoA->Elongation_Cycle Malonyl_CoA_Cytosol Malonyl-CoA Malonyl_CoA_Cytosol->FAS Acetyl_CoA_Cytosol Acetyl-CoA ACC Acetyl-CoA Carboxylase Acetyl_CoA_Cytosol->ACC ACC->Malonyl_CoA_Cytosol Target_Molecule This compound Elongation_Cycle->Target_Molecule Malonyl_CoA_ER Malonyl-CoA Malonyl_CoA_ER->Elongation_Cycle

Caption: Proposed pathway for this compound synthesis.

VLCFA Elongation Cycle Workflow

VLCFA_Elongation_Cycle Acyl_CoA_n Acyl-CoA (Cn) KCS KCS (ELOVL) Acyl_CoA_n->KCS Malonyl_CoA Malonyl-CoA Malonyl_CoA->KCS Beta_Ketoacyl_CoA β-Ketoacyl-CoA (Cn+2) KCS->Beta_Ketoacyl_CoA KCR KCR Beta_Ketoacyl_CoA->KCR NADP1 NADP+ KCR->NADP1 Beta_Hydroxyacyl_CoA β-Hydroxyacyl-CoA (Cn+2) KCR->Beta_Hydroxyacyl_CoA NADPH1 NADPH NADPH1->KCR HCD HCD Beta_Hydroxyacyl_CoA->HCD H2O H₂O HCD->H2O Enoyl_CoA trans-2,3-Enoyl-CoA (Cn+2) HCD->Enoyl_CoA ECR ECR Enoyl_CoA->ECR NADP2 NADP+ ECR->NADP2 Acyl_CoA_n_plus_2 Acyl-CoA (Cn+2) ECR->Acyl_CoA_n_plus_2 NADPH2 NADPH NADPH2->ECR

Caption: The four enzymatic steps of the VLCFA elongation cycle.

Regulation of the Biosynthetic Pathway

The regulation of methyl-branched VLCFA synthesis is likely to be complex and integrated with the overall regulation of fatty acid metabolism. Key regulatory points are expected to be:

  • Acetyl-CoA Carboxylase (ACC): This enzyme is a major regulatory point in fatty acid synthesis and is controlled by both allosteric mechanisms (activated by citrate, inhibited by palmitoyl-CoA) and covalent modification (phosphorylation).[2][12]

  • Availability of Precursors: The intracellular concentrations of acetyl-CoA, malonyl-CoA, and methylmalonyl-CoA will directly influence the rate of synthesis and the degree of methyl branching.

  • Transcriptional Regulation: The expression of the genes encoding the enzymes of the FAS and VLCFA elongation pathways is subject to transcriptional control by transcription factors such as SREBP-1c, which respond to hormonal and nutritional signals.

  • Hormonal Control: Hormones such as insulin, glucagon (B607659), and epinephrine (B1671497) are known to regulate fatty acid metabolism. Insulin generally promotes fatty acid synthesis, while glucagon and epinephrine have inhibitory effects.[13]

Conclusion

The biosynthesis of this compound is a specialized metabolic pathway that likely involves the coordinated action of both the cytosolic fatty acid synthase and the endoplasmic reticulum-bound very-long-chain fatty acid elongation machinery. While a definitive pathway has yet to be fully characterized, this guide provides a robust hypothetical framework based on established principles of lipid metabolism. The proposed pathway, involving the incorporation of methylmalonyl-CoA and subsequent chain elongation, offers a logical sequence of events. Further research is required to identify the specific enzymes, particularly the ELOVL elongase(s) responsible for elongating the methyl-branched precursor, and to elucidate the precise regulatory mechanisms. The experimental protocols and visualizations provided herein offer a valuable starting point for researchers aiming to unravel the complexities of methyl-branched VLCFA biosynthesis and its role in health and disease.

References

The Endogenous Function of 17-Methyltetracosanoyl-CoA: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the putative endogenous function of 17-Methyltetracosanoyl-CoA, a long-chain branched-chain fatty acyl-CoA. Drawing parallels with the well-characterized metabolism of other branched-chain fatty acids, such as phytanic acid, this document outlines the probable metabolic pathways, potential cellular roles, and associated enzymatic machinery. Detailed experimental protocols are provided to facilitate further research into the precise biological significance of this molecule. This guide is intended for researchers, scientists, and drug development professionals investigating lipid metabolism and related disorders.

Introduction to Branched-Chain Fatty Acids

Branched-chain fatty acids (BCFAs) are saturated fatty acids characterized by one or more methyl groups on their carbon chain.[1][2] Unlike their straight-chain counterparts, BCFAs have distinct physical and chemical properties, including lower melting points and increased fluidity.[2] In biological systems, BCFAs are integral components of cell membranes, particularly in microorganisms, where they play a crucial role in maintaining membrane fluidity.[3][4] In mammals, BCFAs are obtained primarily through the diet, from sources such as dairy products and ruminant fats.[5][6]

The metabolism of BCFAs presents a unique challenge to cellular machinery. The presence of methyl groups, particularly at the β-carbon, sterically hinders the enzymes of the classical β-oxidation pathway.[7][8] Consequently, specialized metabolic pathways, primarily located in peroxisomes, have evolved to handle their degradation.[7][9][10]

Putative Metabolic Pathway of this compound

Based on the established metabolism of other BCFAs like phytanic acid, a putative metabolic pathway for this compound can be proposed. This compound is a C25 fatty acyl-CoA with a methyl group at the 17th carbon. The position of the methyl group is critical in determining the initial steps of its breakdown.

Peroxisomal β-Oxidation

Given that the methyl group is distant from the β-carbon (carbon 3), it is plausible that this compound can undergo several cycles of peroxisomal β-oxidation until the methyl-branched acyl-CoA is formed. Each cycle of β-oxidation shortens the fatty acyl chain by two carbons, yielding acetyl-CoA.

The initial steps would involve the following enzymes:

  • Acyl-CoA Oxidase: Catalyzes the first, rate-limiting step of peroxisomal β-oxidation.

  • Enoyl-CoA Hydratase/3-Hydroxyacyl-CoA Dehydrogenase (Bifunctional Enzyme): Catalyzes the second and third steps.

  • 3-Ketoacyl-CoA Thiolase: Catalyzes the final step, releasing acetyl-CoA.

This process would continue until the remaining acyl-CoA chain is short enough for the methyl group to interfere with β-oxidation.

Handling of the Methyl-Branched Intermediate

Once β-oxidation is halted by the proximity of the methyl group, the resulting methyl-branched acyl-CoA would likely undergo α-oxidation, a process that removes a single carbon from the carboxyl end.[7] This pathway is essential for the degradation of phytanic acid, which has a methyl group at the β-carbon.[7][9]

The key enzymes in α-oxidation are:

  • Phytanoyl-CoA Dioxygenase (PHYH): Although named for its role in phytanic acid metabolism, a homologous enzyme may act on the methyl-branched intermediate derived from this compound. This enzyme hydroxylates the α-carbon.[7]

  • 2-Hydroxyphytanoyl-CoA Lyase: Cleaves the hydroxylated intermediate, releasing formyl-CoA and a fatty aldehyde that is one carbon shorter.[7]

  • Aldehyde Dehydrogenase: Oxidizes the fatty aldehyde to the corresponding carboxylic acid, which can then be further metabolized.[7]

The final products of this combined β- and α-oxidation pathway would be acetyl-CoA and propionyl-CoA, which can then enter central metabolic pathways such as the citric acid cycle.[7]

Metabolic_Pathway Putative Metabolic Pathway of this compound cluster_peroxisome Peroxisome cluster_mitochondrion Mitochondrion This compound This compound Beta-Oxidation_Cycles Multiple Cycles of β-Oxidation This compound->Beta-Oxidation_Cycles Acyl-CoA Oxidase, Bifunctional Enzyme, Thiolase Methyl-Branched_Acyl-CoA Methyl-Branched Acyl-CoA (e.g., 3-Methyl-Octanoyl-CoA) Beta-Oxidation_Cycles->Methyl-Branched_Acyl-CoA Acetyl-CoA_perox Acetyl-CoA Beta-Oxidation_Cycles->Acetyl-CoA_perox Alpha-Oxidation α-Oxidation Methyl-Branched_Acyl-CoA->Alpha-Oxidation PHYH, 2-Hydroxyacyl-CoA Lyase, Aldehyde Dehydrogenase Pristanoyl-CoA_analog Pristanoyl-CoA Analog Alpha-Oxidation->Pristanoyl-CoA_analog Final_Beta-Oxidation Further β-Oxidation Pristanoyl-CoA_analog->Final_Beta-Oxidation Propionyl-CoA Propionyl-CoA Final_Beta-Oxidation->Propionyl-CoA Final_Beta-Oxidation->Acetyl-CoA_perox Propionyl-CoA_mito Propionyl-CoA Propionyl-CoA->Propionyl-CoA_mito Transport Acetyl-CoA_mito Acetyl-CoA Acetyl-CoA_perox->Acetyl-CoA_mito Transport TCA_Cycle Citric Acid Cycle Acetyl-CoA_mito->TCA_Cycle Propionyl-CoA_mito->TCA_Cycle via Succinyl-CoA

Caption: Putative metabolic pathway of this compound.

Potential Endogenous Functions

While the primary role of BCFA metabolism is catabolic, the molecules themselves and their metabolites may have other important endogenous functions.

  • Membrane Fluidity and Stability: As with other BCFAs, 17-methyltetracosanoic acid, the free fatty acid form, may be incorporated into cellular membranes, influencing their fluidity and stability.[3] This is particularly relevant in specialized tissues or under specific physiological conditions.

  • Cellular Signaling: Fatty acids and their CoA esters are known to act as signaling molecules, modulating the activity of transcription factors (e.g., PPARs) and other proteins.[11] this compound or its derivatives could potentially have roles in regulating gene expression related to lipid metabolism and inflammation.

  • Precursor for Other Lipids: BCFAs can serve as precursors for the synthesis of other complex lipids with specialized functions.

Quantitative Data Summary

Currently, there is a lack of quantitative data specifically for this compound in the scientific literature. Research in this area would require the development of sensitive analytical methods for its detection and quantification in biological samples. The following table outlines hypothetical data that would be valuable to collect.

ParameterSample TypeExpected Normal Range (Hypothetical)Method of Analysis
17-Methyltetracosanoic Acid ConcentrationPlasma0.1 - 1.0 µMGas Chromatography-Mass Spectrometry (GC-MS)
This compound ConcentrationLiver Tissue5 - 20 pmol/g tissueLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Acyl-CoA Oxidase Activity (with this compound as substrate)Fibroblast Homogenate1 - 5 nmol/min/mg proteinSpectrophotometric Assay
PHYH Activity (with methyl-branched intermediate as substrate)Fibroblast Homogenate0.5 - 2 nmol/min/mg proteinRadiochemical Assay

Detailed Experimental Protocols

To elucidate the endogenous function of this compound, a series of experiments are necessary.

Protocol for Quantification of 17-Methyltetracosanoic Acid by GC-MS
  • Lipid Extraction: Extract total lipids from 100 µL of plasma using the Folch method (chloroform:methanol, 2:1 v/v).

  • Saponification: Saponify the lipid extract with 1 M methanolic KOH at 70°C for 1 hour to release free fatty acids.

  • Esterification: Methylate the free fatty acids using boron trifluoride-methanol at 100°C for 30 minutes to form fatty acid methyl esters (FAMEs).

  • Extraction of FAMEs: Extract the FAMEs with hexane.

  • GC-MS Analysis: Analyze the FAMEs using a gas chromatograph coupled to a mass spectrometer. Use a suitable capillary column (e.g., DB-23) and a temperature gradient to separate the FAMEs. Monitor for the characteristic ions of the 17-methyltetracosanoic acid methyl ester.

  • Quantification: Use a stable isotope-labeled internal standard (e.g., D3-17-methyltetracosanoic acid) for accurate quantification.

GCMS_Workflow GC-MS Quantification Workflow Plasma Plasma Sample LipidExtraction Lipid Extraction (Folch Method) Plasma->LipidExtraction Saponification Saponification (Methanolic KOH) LipidExtraction->Saponification Esterification Esterification (BF3-Methanol) Saponification->Esterification FAME_Extraction FAME Extraction (Hexane) Esterification->FAME_Extraction GCMS_Analysis GC-MS Analysis FAME_Extraction->GCMS_Analysis Quantification Quantification GCMS_Analysis->Quantification

Caption: Workflow for GC-MS quantification of 17-methyltetracosanoic acid.

Protocol for In Vitro Metabolism Studies using Liver Homogenates
  • Preparation of Liver Homogenate: Homogenize fresh liver tissue in a buffered sucrose (B13894) solution on ice.

  • Incubation Mixture: Prepare an incubation mixture containing the liver homogenate, cofactors (ATP, Coenzyme A, NAD+, FAD), and [1-14C]-17-methyltetracosanoic acid.

  • Incubation: Incubate the mixture at 37°C for various time points (e.g., 0, 15, 30, 60 minutes).

  • Stopping the Reaction: Stop the reaction by adding a strong acid (e.g., perchloric acid).

  • Separation of Metabolites: Separate the radiolabeled substrate and its metabolites (e.g., chain-shortened fatty acids, CO2) using high-performance liquid chromatography (HPLC) with a radiodetector or by thin-layer chromatography (TLC).

  • Analysis: Quantify the amount of radioactivity in each metabolite to determine the rate of metabolism.

Conclusion and Future Directions

The endogenous function of this compound remains to be fully elucidated. However, based on our understanding of branched-chain fatty acid metabolism, it is highly probable that it undergoes a combination of peroxisomal β- and α-oxidation. Its potential roles in modulating membrane properties and cellular signaling warrant further investigation. The experimental protocols outlined in this guide provide a framework for researchers to begin to unravel the biological significance of this intriguing molecule. Future research should focus on identifying the specific enzymes involved in its metabolism, quantifying its levels in various tissues and disease states, and exploring its interactions with nuclear receptors and other signaling pathways. Such studies will be crucial for understanding its role in health and its potential as a therapeutic target in metabolic diseases.

References

An In-depth Technical Guide on the Discovery of 17-Methyltetracosanoyl-CoA in Plants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Very-long-chain fatty acids (VLCFAs) are crucial components in plants, serving as precursors for various essential lipids that play structural and signaling roles. Among these, branched-chain VLCFAs, particularly the anteiso- series, are emerging as molecules of interest due to their unique physicochemical properties that can influence membrane fluidity and interactions. This technical guide focuses on 17-Methyltetracosanoyl-CoA, the activated form of a C25 anteiso-VLCFA. While the direct discovery of this compound in plants has not been documented as a singular event, its existence is inferred from the identification of its derivatives and the elucidation of biosynthetic pathways for branched-chain fatty acids. This document provides a comprehensive overview of the evidence supporting its presence, its putative biosynthesis, and detailed methodologies for its identification and quantification, aiming to equip researchers with the knowledge to explore its potential physiological roles and applications.

Introduction: The World of Plant Very-Long-Chain Fatty Acids

Very-long-chain fatty acids (VLCFAs), defined as fatty acids with more than 18 carbon atoms, are fundamental to plant life.[1] They are the building blocks for a diverse array of lipids, including cuticular waxes, suberin, and sphingolipids, which are essential for plant development, protection against environmental stresses, and cell-to-cell communication.[1][2] The biosynthesis of VLCFAs occurs in the endoplasmic reticulum through the action of a multi-enzyme complex known as the fatty acid elongase (FAE).[3]

While straight-chain VLCFAs are well-studied, branched-chain VLCFAs, particularly those with an anteiso- methyl branch (a methyl group on the antepenultimate carbon), are less understood yet potentially significant. These branched chains can alter the physical properties of lipids, affecting membrane structure and function. This guide specifically delves into the evidence for and biosynthesis of this compound, a C25 anteiso-VLCFA-CoA ester.

Evidence for the Existence of this compound in Plants

Direct isolation and identification of this compound from plant tissues have not been explicitly reported in a landmark discovery. Its presence is largely inferred from the detection of its downstream metabolic products, primarily anteiso-alkanes in cuticular waxes.

In a study on tomato (Solanum lycopersicum) flower cuticular waxes, the presence of anteiso-alkanes with chain lengths of C28 and greater was reported. The biosynthesis of these alkanes necessitates the existence of precursor anteiso-VLCFAs.

Furthermore, a comprehensive analysis of the fatty acid composition of four alpine plant species from the Pamirs—Oxygraphis glacialis, Primula macrophylla, Rhodiola pamiroalaica, and Swertia marginata—revealed the presence of a variety of unusual fatty acids, including anteiso-fatty acids with chain lengths up to C20. While this study did not identify the C25 variant, it established the capability of some plants to synthesize anteiso-fatty acids.

Biosynthesis of this compound

The biosynthesis of this compound in plants is proposed to be a two-stage process: the formation of a branched-chain primer followed by elongation.

Primer Biosynthesis

The synthesis of anteiso-fatty acids is initiated with a branched-chain acyl-CoA primer. In bacteria, it is well-established that the biosynthesis of anteiso-fatty acids starts with the amino acid L-isoleucine. L-isoleucine is converted to α-keto-β-methylvalerate, which is then decarboxylated to form 2-methylbutanoyl-CoA. This branched-chain CoA ester serves as the primer for fatty acid synthesis. A similar mechanism is suggested to occur in plants.

Elongation

Once the 2-methylbutanoyl-CoA primer is formed, it enters the VLCFA elongation pathway in the endoplasmic reticulum. The fatty acid elongase (FAE) complex, a four-enzyme system, sequentially adds two-carbon units from malonyl-CoA to the growing acyl chain. The key enzyme in this complex, β-ketoacyl-CoA synthase (KCS), determines the substrate specificity and the final chain length of the VLCFA. It is hypothesized that specific KCS isoforms are capable of utilizing branched-chain primers for elongation.

The elongation process to produce this compound would involve the initial C5 anteiso-primer undergoing ten cycles of elongation, with each cycle adding a two-carbon unit.

Proposed Biosynthetic Pathway

The following diagram illustrates the proposed biosynthetic pathway for this compound in plants.

Biosynthesis_of_17_Methyltetracosanoyl_CoA L_Isoleucine L-Isoleucine alpha_keto α-keto-β-methylvalerate L_Isoleucine->alpha_keto Transamination primer 2-Methylbutanoyl-CoA (anteiso-C5-CoA) alpha_keto->primer Oxidative Decarboxylation elongation Fatty Acid Elongase (FAE) Complex (10 cycles) primer->elongation malonyl_coa Malonyl-CoA malonyl_coa->elongation + 10 molecules product This compound (anteiso-C25-CoA) elongation->product

Proposed biosynthetic pathway of this compound in plants.

Experimental Protocols

The identification and quantification of this compound and its corresponding fatty acid require specialized analytical techniques, primarily gas chromatography-mass spectrometry (GC-MS) following lipid extraction and derivatization.

Lipid Extraction from Plant Tissues

A modified Folch method is commonly used for the extraction of total lipids from plant tissues.

Materials:

  • Fresh or freeze-dried plant tissue

  • Chloroform (B151607)

  • Methanol

  • 0.9% NaCl solution

  • Mortar and pestle or homogenizer

  • Centrifuge

  • Glass centrifuge tubes with Teflon-lined caps

Procedure:

  • Homogenize 1 g of fresh plant tissue (or 100 mg of freeze-dried tissue) in a mortar and pestle with 10 mL of chloroform:methanol (2:1, v/v).

  • Transfer the homogenate to a glass centrifuge tube.

  • Agitate the mixture for 20 minutes at room temperature.

  • Add 2 mL of 0.9% NaCl solution and vortex thoroughly.

  • Centrifuge at 2,000 x g for 10 minutes to separate the phases.

  • Carefully collect the lower chloroform phase containing the lipids using a Pasteur pipette and transfer to a clean glass tube.

  • Evaporate the solvent to dryness under a stream of nitrogen.

Saponification and Derivatization to Fatty Acid Methyl Esters (FAMEs)

To analyze the fatty acid profile, the extracted lipids are saponified to release the fatty acids, which are then derivatized to their more volatile methyl esters.[4][5]

Materials:

  • Dried lipid extract

  • 0.5 M KOH in methanol

  • 14% Boron trifluoride (BF3) in methanol

  • Hexane (B92381)

  • Saturated NaCl solution

  • Anhydrous sodium sulfate (B86663)

  • Heating block or water bath

Procedure:

  • Add 2 mL of 0.5 M methanolic KOH to the dried lipid extract.

  • Heat the mixture at 100°C for 5 minutes.

  • Cool the tube to room temperature and add 2 mL of 14% BF3-methanol.

  • Heat again at 100°C for 5 minutes.

  • Cool to room temperature and add 2 mL of hexane and 1 mL of saturated NaCl solution.

  • Vortex vigorously and centrifuge at 1,000 x g for 5 minutes.

  • Transfer the upper hexane layer containing the FAMEs to a new tube containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • The sample is now ready for GC-MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the method of choice for separating and identifying FAMEs, including branched-chain isomers.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer.

  • A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms, or DB-23) is suitable for separating FAMEs.

Typical GC-MS Parameters:

  • Injector Temperature: 250°C

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes

    • Ramp 1: 10°C/min to 180°C

    • Ramp 2: 5°C/min to 280°C, hold for 10 minutes

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min

  • Ion Source Temperature: 230°C

  • Electron Energy: 70 eV

  • Mass Range: m/z 50-600

Identification:

  • The identification of 17-methyltetracosanoic acid methyl ester is based on its retention time and mass spectrum.

  • Anteiso-FAMEs exhibit characteristic fragmentation patterns in their mass spectra, including a prominent ion resulting from the loss of a C2H5 radical (M-29) and a C4H9 radical (M-57) due to cleavage at the branching point.[6]

Experimental Workflow Diagram

Experimental_Workflow sample Plant Tissue Sample extraction Lipid Extraction (Chloroform:Methanol) sample->extraction saponification Saponification (Methanolic KOH) extraction->saponification derivatization Derivatization to FAMEs (BF3-Methanol) saponification->derivatization gcms GC-MS Analysis derivatization->gcms data_analysis Data Analysis (Retention Time & Mass Spectra) gcms->data_analysis

References

The Inferred Role of 17-Methyltetracosanoyl-CoA in Membrane Architecture: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: While direct experimental data on 17-methyltetracosanoyl-CoA is scarce, its structural characteristics as a branched-chain very-long-chain fatty acyl-CoA (BC-VLCFA-CoA) allow for a comprehensive theoretical framework of its role in membrane biology. This technical guide synthesizes current knowledge on very-long-chain fatty acids (VLCFAs) and branched-chain fatty acids (BCFAs) to infer the functions of this compound. We delve into its likely impact on membrane structure and fluidity, propose a biosynthetic pathway, and provide detailed experimental protocols for future research.

Introduction: The Significance of Acyl Chain Diversity in Cellular Membranes

Cellular membranes are intricate assemblies of lipids and proteins, where the biophysical properties of the lipid bilayer are paramount to cellular function. The diversity of fatty acyl chains within membrane lipids is a key determinant of these properties. Two critical, yet distinct, classes of fatty acids are the very-long-chain fatty acids (VLCFAs) and branched-chain fatty acids (BCFAs). VLCFAs, typically defined as having acyl chains of 20 carbons or more, are known to significantly influence membrane thickness and order[1][2]. In contrast, BCFAs introduce steric hindrance that disrupts the orderly packing of acyl chains, thereby increasing membrane fluidity[3][4][5][6].

This compound, the activated form of 17-methyltetracosanoic acid, is a unique fatty acyl-CoA possessing both a very-long-chain (24 carbons) and a methyl branch. This structure suggests a dual role in modulating membrane architecture, combining the membrane-spanning properties of a VLCFA with the fluidizing effect of a BCFA. This guide will explore the inferred biophysical contributions of this molecule to membrane structure, its probable metabolic origins, and methodologies to empirically validate these hypotheses.

Inferred Biophysical Impact of this compound on Membrane Structure

The incorporation of 17-methyltetracosanoic acid into membrane lipids, such as phospholipids (B1166683) and sphingolipids, is predicted to have a multifaceted impact on the biophysical characteristics of the bilayer.

Membrane Fluidity and Order

The methyl group at the 17th position of the tetracosanoyl chain would act as a point of disruption in the otherwise uniform, linear arrangement of saturated acyl chains. This branching is known to decrease the van der Waals interactions between adjacent lipid molecules, leading to an increase in membrane fluidity[4][5][6]. Molecular dynamics simulations of methyl-branched fatty acids have demonstrated that this branching reduces lipid condensation and lowers chain ordering[4][5][6].

Conversely, the 24-carbon length of the acyl chain would contribute to an increase in membrane thickness and rigidity compared to membranes composed of more common C16 or C18 fatty acids[7]. In conditions where VLCFA levels are abnormally high, such as in the genetic disorder adrenoleukodystrophy, there is a notable increase in membrane microviscosity[8]. Therefore, 17-methyltetracosanoic acid likely imparts a unique balance between increased fluidity in the deeper regions of the hydrophobic core and overall membrane thickening.

Lipid Packing and Domain Formation

The presence of a methyl branch would create a kink in the acyl chain, leading to less efficient packing of the lipid molecules[4][5][6]. This could influence the formation of lipid domains, or "rafts," which are enriched in specific lipids like cholesterol and sphingolipids. The disruptive nature of the branched chain might oppose the formation of highly ordered domains (Lo phase) while favoring a more disordered state (Ld phase).

Quantitative Data on the Effects of VLCFAs and BCFAs on Membrane Properties

To provide a quantitative basis for the inferred effects of this compound, the following tables summarize data from studies on representative VLCFAs and BCFAs.

Table 1: Effect of Saturated Very-Long-Chain Fatty Acids (VLCFAs) on Membrane Properties

Fatty AcidModel SystemConcentrationEffect on Membrane ThicknessEffect on Microviscosity/OrderReference
Lignoceric acid (C24:0)Human adrenocortical cells5 µMNot reportedIncreased fluorescence polarization[8]
Hexacosanoic acid (C26:0)Human adrenocortical cells5 µMNot reportedIncreased fluorescence polarization[8]
Hexacosanoic acid (C26:0)Phospholipid bilayer vesiclesNot specifiedPerturbs acyl chain packingNot reported[9]

Table 2: Effect of Branched-Chain Fatty Acids (BCFAs) on Membrane Properties

Fatty Acid TypeModel SystemMethodEffect on Bilayer ThicknessEffect on Chain OrderingReference
Monomethyl-branched palmitic acidDPPC lipid bilayerMolecular DynamicsDecreasedLowered[4][5][6]
Varying concentrations of n-C16:0 in a BCFA-rich membraneBiomimetic microbial membraneAtomistic SimulationsIncreased with higher straight-chain contentIncreased with higher straight-chain content[3]

Proposed Biosynthesis of this compound

The biosynthesis of 17-methyltetracosanoic acid likely follows the general principles of fatty acid synthesis, with specific adaptations for chain branching and elongation.

Priming with a Branched-Chain Starter Unit

The synthesis of branched-chain fatty acids typically begins with a branched-chain acyl-CoA primer. For an anteiso-branched fatty acid like 17-methyltetracosanoic acid (a 24-carbon chain with a branch at the 17th position, which is the antepenultimate carbon if we consider the chain being built from the methyl end), the likely primer is derived from the amino acid isoleucine. Isoleucine is catabolized to α-keto-β-methylvalerate, which is then oxidatively decarboxylated to form 2-methylbutyryl-CoA. This serves as the starter unit for fatty acid synthase.

Elongation to a Very-Long-Chain Fatty Acid

Following priming, the fatty acid chain is elongated by the fatty acid synthase (FAS) complex, and subsequently by elongase enzymes in the endoplasmic reticulum to reach a chain length of 24 carbons.

Activation to this compound

The completed 17-methyltetracosanoic acid is then activated to its CoA thioester, this compound, by an acyl-CoA synthetase, making it available for incorporation into complex lipids.

Biosynthesis_of_17_Methyltetracosanoyl_CoA Isoleucine Isoleucine alpha_keto α-keto-β-methylvalerate Isoleucine->alpha_keto Transamination primer 2-methylbutyryl-CoA alpha_keto->primer Oxidative Decarboxylation FAS Fatty Acid Synthase (FAS) primer->FAS elongation Elongase Complex (ER) FAS->elongation Long-chain fatty acid VLCFA 17-Methyltetracosanoic Acid elongation->VLCFA CoA_activation Acyl-CoA Synthetase VLCFA->CoA_activation final_product This compound CoA_activation->final_product ATP -> AMP + PPi

Caption: Proposed biosynthetic pathway for this compound.

Experimental Protocols

To facilitate further research into the role of this compound, we provide the following detailed experimental protocols.

Protocol for Measuring Membrane Fluidity using DPH Fluorescence Anisotropy

This protocol is adapted from established methods for assessing membrane fluidity in liposomes[10][11][12].

5.1.1. Materials

  • 1,2-Dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)

  • 17-Methyltetracosanoic acid (custom synthesis)

  • Chloroform (B151607)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 1,6-Diphenyl-1,3,5-hexatriene (DPH)

  • Tetrahydrofuran (THF)

  • Probe sonicator or extruder

  • Fluorometer with polarization filters

5.1.2. Liposome (B1194612) Preparation

  • Prepare lipid stock solutions of DPPC and 17-methyltetracosanoic acid in chloroform.

  • In glass test tubes, mix the lipid solutions to achieve the desired molar ratio of the branched-chain fatty acid.

  • Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film on the bottom of the tubes.

  • Further dry the lipid films under vacuum for at least 2 hours to remove residual solvent.

  • Hydrate the lipid films with PBS by vortexing, to a final lipid concentration of 1 mg/mL.

  • To create small unilamellar vesicles (SUVs), sonicate the lipid suspension on ice using a probe sonicator until the solution becomes clear. Alternatively, for large unilamellar vesicles (LUVs), use a mini-extruder with polycarbonate filters (e.g., 100 nm pore size).

5.1.3. DPH Labeling and Fluorescence Anisotropy Measurement

  • Prepare a 2 mM stock solution of DPH in THF.

  • Dilute the DPH stock solution in PBS to a working concentration of 2 µM.

  • Add the DPH working solution to the liposome suspension at a 1:1 volume ratio and incubate at 37°C for 45 minutes in the dark.

  • Measure the fluorescence anisotropy on a fluorometer equipped with polarizers. Set the excitation wavelength to 360 nm and the emission wavelength to 430 nm.

  • Calculate the steady-state fluorescence anisotropy (r) using the following equation: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH) where I_VV and I_VH are the fluorescence intensities with the excitation and emission polarizers oriented vertically-vertically and vertically-horizontally, respectively. G is the grating factor, which corrects for instrumental bias.

Protocol for Lipid Extraction for Mass Spectrometry Analysis

This protocol is a standard method for extracting lipids from biological samples for subsequent analysis[13][14].

5.2.1. Materials

  • Biological sample (e.g., cell pellet, tissue homogenate)

  • Chloroform

  • Methanol

  • 0.9% NaCl solution

  • Glass centrifuge tubes with Teflon-lined caps

5.2.2. Extraction Procedure

  • To 1 part of the aqueous sample, add 3.75 parts of a chloroform:methanol (1:2, v/v) mixture.

  • Vortex the mixture vigorously for 1 minute.

  • Add 1.25 parts of chloroform and vortex for 1 minute.

  • Add 1.25 parts of 0.9% NaCl solution and vortex for 1 minute.

  • Centrifuge the sample at 1,000 x g for 10 minutes to separate the phases.

  • Carefully collect the lower organic phase, which contains the lipids, using a glass Pasteur pipette.

  • Dry the extracted lipids under a stream of nitrogen gas.

  • Resuspend the dried lipid extract in an appropriate solvent for mass spectrometry analysis (e.g., methanol:chloroform 1:1).

Experimental_Workflow cluster_synthesis Sample Preparation cluster_analysis Analysis cluster_data Data Output Liposome_Prep Liposome Preparation Fluorescence_Anisotropy Fluorescence Anisotropy Measurement Liposome_Prep->Fluorescence_Anisotropy Lipid_Extraction Lipid Extraction Mass_Spectrometry Mass Spectrometry Lipid_Extraction->Mass_Spectrometry Fluidity_Data Membrane Fluidity Data Fluorescence_Anisotropy->Fluidity_Data Lipid_Profile Lipid Profile Mass_Spectrometry->Lipid_Profile

References

Unveiling 17-Methyltetracosanoyl-CoA: A Technical Guide to its Natural Sources and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

17-Methyltetracosanoyl-CoA is a long-chain, branched fatty acyl-CoA molecule. While not a common metabolite, its parent fatty acid, 17-methyltetracosanoic acid, has been identified in specific marine organisms. This technical guide provides a comprehensive overview of the known natural sources of 17-methyltetracosanoic acid, a hypothetical biosynthetic pathway for its activation to this compound, and detailed experimental protocols for its extraction, identification, and quantification. This document is intended to serve as a foundational resource for researchers interested in the study of this rare lipid molecule and its potential biological significance.

Natural Sources of 17-Methyltetracosanoic Acid

Direct detection of this compound in natural sources is not yet documented in scientific literature. However, its precursor, 17-methyltetracosanoic acid, has been identified in marine sponges. This discovery points to the likely presence of the activated CoA ester within these organisms, as fatty acids are typically activated to their coenzyme A thioesters for participation in metabolic pathways.

The primary documented source of 17-methyltetracosanoic acid is the marine sponge Cinachyrella sp. 2 . In one study, this novel fatty acid was found to constitute 4.3% of the total fatty acids in this particular sponge species[1]. Another marine sponge, Agelas sventres , has also been reported to contain 17-methyltetracosanoic acid[2]. The presence of this and other branched-chain fatty acids in marine sponges is often attributed to symbiotic microorganisms, which are known to possess the necessary biosynthetic pathways for their production.

Quantitative Data

The available quantitative data for 17-methyltetracosanoic acid is currently limited to its relative abundance in the total fatty acid profile of the marine sponge Cinachyrella sp. 2.

OrganismTissue/Sample TypeAnalyteRelative Abundance (% of total fatty acids)Analytical MethodReference
Cinachyrella sp. 2Whole organism17-methyltetracosanoic acid4.3%GC-MS of pyrrolidide derivative[1]

Hypothetical Biosynthesis of this compound

The biosynthesis of this compound is proposed to occur via a pathway analogous to that of other mid-chain branched fatty acids. The pathway can be divided into two main stages: the synthesis of the 17-methyltetracosanoic acid backbone and its subsequent activation to the CoA thioester.

Biosynthesis of 17-Methyltetracosanoic Acid

The synthesis of a mid-chain branched fatty acid like 17-methyltetracosanoic acid likely involves the fatty acid synthase (FAS) system with the incorporation of a methylmalonyl-CoA extender unit at a specific elongation cycle.

Proposed Pathway:

  • Initiation: The biosynthesis is initiated with a standard primer, likely acetyl-CoA.

  • Elongation (Initial Cycles): The acetyl-CoA primer undergoes several cycles of elongation with malonyl-CoA as the extender unit, catalyzed by the fatty acid synthase (FAS) complex. Each cycle involves condensation, reduction, dehydration, and a second reduction.

  • Methyl Branch Incorporation: At the C16 stage of the growing acyl chain, a methylmalonyl-CoA molecule is incorporated as the extender unit instead of malonyl-CoA. This results in the formation of a methyl branch at the alpha position of the newly added two-carbon unit.

  • Elongation (Subsequent Cycles): Following the incorporation of the methyl branch, the elongation process continues with malonyl-CoA as the extender unit for several more cycles until the 25-carbon chain of 17-methyltetracosanoic acid is completed.

  • Termination: The completed fatty acid is then released from the acyl carrier protein (ACP) domain of the FAS complex.

Biosynthesis_of_17_Methyltetracosanoic_Acid acetyl_coa Acetyl-CoA (Primer) fas_complex1 Fatty Acid Synthase (FAS) acetyl_coa->fas_complex1 malonyl_coa1 Malonyl-CoA malonyl_coa1->fas_complex1 c16_acyl_acp C16-Acyl-ACP fas_complex1->c16_acyl_acp Elongation Cycles (x7) fas_complex2 Fatty Acid Synthase (FAS) c16_acyl_acp->fas_complex2 methylmalonyl_coa Methylmalonyl-CoA methylmalonyl_coa->fas_complex2 methylated_intermediate Methylated C18 Intermediate fas_complex2->methylated_intermediate Methyl Branch Incorporation fas_complex3 Fatty Acid Synthase (FAS) methylated_intermediate->fas_complex3 malonyl_coa2 Malonyl-CoA malonyl_coa2->fas_complex3 final_product 17-Methyltetracosanoic Acid fas_complex3->final_product Elongation Cycles (x3) & Termination

Caption: Proposed biosynthetic pathway for 17-methyltetracosanoic acid.

Activation to this compound

Free fatty acids are activated to their corresponding acyl-CoA thioesters by a family of enzymes known as acyl-CoA synthetases (ACS) or fatty acid-CoA ligases. This is an ATP-dependent reaction.

Reaction:

17-Methyltetracosanoic Acid + ATP + CoASH → this compound + AMP + PPi

Activation_to_Acyl_CoA fatty_acid 17-Methyltetracosanoic Acid acs_enzyme Acyl-CoA Synthetase fatty_acid->acs_enzyme atp ATP atp->acs_enzyme coash CoASH coash->acs_enzyme acyl_coa This compound acs_enzyme->acyl_coa amp_ppi AMP + PPi acs_enzyme->amp_ppi

Caption: Activation of 17-methyltetracosanoic acid to its CoA ester.

Experimental Protocols

The following protocols are adapted from established methods for the analysis of very-long-chain and branched-chain fatty acids from biological matrices. These should be optimized for the specific sample type.

Lipid Extraction from Marine Sponge

This protocol describes a general method for the extraction of total lipids from a marine sponge sample.

Materials:

  • Sponge tissue, lyophilized and ground

  • Chloroform (B151607)

  • Methanol

  • 0.9% NaCl solution

  • Glass homogenizer

  • Centrifuge

  • Rotary evaporator

Procedure:

  • Weigh approximately 1 g of lyophilized and powdered sponge tissue into a glass homogenizer.

  • Add 20 mL of a chloroform:methanol (2:1, v/v) mixture.

  • Homogenize thoroughly for 5-10 minutes.

  • Transfer the homogenate to a glass centrifuge tube.

  • Centrifuge at 2000 x g for 10 minutes to pellet the tissue debris.

  • Carefully decant the supernatant (lipid extract) into a clean glass tube.

  • To the supernatant, add 5 mL of 0.9% NaCl solution to wash the extract.

  • Vortex briefly and centrifuge at 1000 x g for 5 minutes to separate the phases.

  • Carefully remove the upper aqueous phase.

  • Transfer the lower chloroform phase containing the lipids to a round-bottom flask.

  • Evaporate the solvent to dryness using a rotary evaporator at a temperature not exceeding 40°C.

  • The dried lipid extract can be stored under nitrogen at -20°C until further analysis.

Hydrolysis and Derivatization to Fatty Acid Methyl Esters (FAMEs)

This protocol describes the conversion of the extracted lipids to their constituent fatty acid methyl esters for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

  • Dried lipid extract

  • Methanolic HCl (e.g., 5% acetyl chloride in methanol)

  • Hexane (B92381)

  • Saturated NaCl solution

  • Anhydrous sodium sulfate (B86663)

  • Heating block or water bath

  • GC vials

Procedure:

  • To the dried lipid extract, add 2 mL of methanolic HCl.

  • Seal the tube tightly and heat at 80°C for 2 hours to hydrolyze the lipids and methylate the fatty acids.

  • Cool the tube to room temperature.

  • Add 2 mL of hexane and 1 mL of saturated NaCl solution.

  • Vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.

  • Centrifuge at 1000 x g for 5 minutes to separate the phases.

  • Carefully transfer the upper hexane layer containing the FAMEs to a clean tube.

  • Add a small amount of anhydrous sodium sulfate to dry the extract.

  • Transfer the dried hexane extract to a GC vial for analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for FAME analysis (e.g., a polar column like a BPX70 or a non-polar column like a DB-5ms)

GC Conditions (Example):

  • Injector Temperature: 250°C

  • Oven Program: 100°C for 2 min, ramp to 250°C at 3°C/min, hold for 10 min.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injection Mode: Splitless

MS Conditions (Example):

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: m/z 50-600

Identification:

The identification of 17-methyltetracosanoic acid methyl ester would be based on its retention time and mass spectrum. The mass spectrum of a methyl-branched FAME typically shows characteristic fragmentation patterns that can be used to determine the position of the methyl branch. For definitive identification, comparison with an authentic standard is required. The mass spectrum of the pyrrolidide derivative is particularly useful for locating the methyl branch.

Experimental Workflow

Experimental_Workflow sample Marine Sponge Sample extraction Lipid Extraction (Chloroform:Methanol) sample->extraction hydrolysis_derivatization Hydrolysis & Methylation (Methanolic HCl) extraction->hydrolysis_derivatization gcms_analysis GC-MS Analysis hydrolysis_derivatization->gcms_analysis data_analysis Data Analysis (Identification & Quantification) gcms_analysis->data_analysis

Caption: General experimental workflow for the analysis of 17-methyltetracosanoic acid.

Conclusion

While this compound remains a sparsely studied molecule, the identification of its parent fatty acid in marine sponges provides a crucial starting point for further investigation. The hypothetical biosynthetic pathway and the detailed analytical protocols presented in this guide offer a solid framework for researchers to explore the occurrence, metabolism, and potential biological functions of this rare, branched very-long-chain fatty acyl-CoA. Future research should focus on the definitive identification of this compound in these organisms, elucidation of its precise biosynthetic pathway, and exploration of its role in the physiology of marine sponges and their microbial symbionts.

References

An In-Depth Technical Guide to 17-Methyltetracosanoyl-CoA and Its Putative Role in Sphingolipid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of 17-methyltetracosanoyl-CoA, a C25 very-long-chain branched-chain fatty acyl-CoA, and its hypothesized role in the biosynthesis of complex sphingolipids. While direct studies on this specific molecule are scarce, this document extrapolates from established principles of branched-chain fatty acid (BCFA) and sphingolipid metabolism to outline its putative synthesis, incorporation into ceramides (B1148491), and potential physiological significance. Detailed experimental protocols for the analysis of relevant lipids are provided, alongside a discussion of the enzymes involved as potential targets for drug development.

Introduction to this compound

This compound is the activated form of 17-methyltetracosanoic acid, a saturated 25-carbon fatty acid. It belongs to the class of very-long-chain fatty acids (VLCFAs) and is structurally classified as an "iso" fatty acid, characterized by a methyl group at the antepenultimate (ω-2) carbon. While most mammalian fatty acids are straight-chain, BCFAs are present, particularly in specific tissues like the meibomian glands, skin, and liver, where they contribute to the unique properties of complex lipids.[1] VLCFAs are integral components of ceramides and other sphingolipids, influencing membrane structure and function.[2][3] The incorporation of a branched-chain, such as in 17-methyltetracosanoic acid, is expected to alter the biophysical properties of membranes, such as fluidity and phase behavior.

Putative Biosynthesis Pathway

The biosynthesis of this compound in mammals is not directly documented but can be inferred from the known pathways of BCFA synthesis and elongation. The process likely involves two main stages: initiation with a branched-chain primer and subsequent elongation.

  • Initiation: Iso-fatty acid synthesis typically begins with isobutyryl-CoA or isovaleryl-CoA, which are derived from the catabolism of the branched-chain amino acids valine and leucine, respectively.

  • Elongation: The initial branched-chain primer undergoes a series of two-carbon additions catalyzed by a family of enzymes known as Elongation of Very Long Chain Fatty Acids proteins (ELOVLs).[1][4] Given the C25 final chain length, multiple cycles of elongation are required. ELOVL3 and ELOVL1 are particularly relevant, as they have demonstrated activity in elongating branched-chain acyl-CoAs into the VLCFA range.[1]

Below is a diagram illustrating the proposed biosynthetic pathway.

G Leucine Leucine Isovaleryl_CoA Isovaleryl_CoA Leucine->Isovaleryl_CoA BCFA_Intermediates BCFA_Intermediates Isovaleryl_CoA->BCFA_Intermediates Malonyl-CoA ELOVLs Iso_C23_CoA Iso_C23_CoA BCFA_Intermediates->Iso_C23_CoA Malonyl-CoA ELOVL3 17_Methyltetracosanoyl_CoA 17_Methyltetracosanoyl_CoA Iso_C23_CoA->17_Methyltetracosanoyl_CoA Malonyl-CoA ELOVL1

Caption: Putative biosynthesis of this compound.

Quantitative Data: ELOVL Substrate Specificity

The selection of ELOVL enzymes in the proposed pathway is based on their known substrate specificities. The following table summarizes the activities of relevant ELOVL isoforms.

EnzymePrimary Substrates (Straight-Chain)Known Branched-Chain Substrate ActivityReference(s)
ELOVL1Saturated C20-C26 Acyl-CoAsElongates iso-C23:0 and anteiso-C23:0 to C25:0 acyl-CoAs.[1]
ELOVL3Saturated C16-C22 Acyl-CoAsHighly active toward iso-C17:0 and anteiso-C17:0 up to C23-C25.[1]
ELOVL6Saturated C12-C16 Acyl-CoAsMediates elongation of anteiso-15:0 to anteiso-17:0.[4]
ELOVL7Saturated C16-C20 Acyl-CoAsShows activity towards saturated branched-chain acyl-CoAs.[1]

Incorporation into Sphingolipid Synthesis

The central step for the incorporation of this compound into sphingolipids is the N-acylation of a sphingoid base, a reaction catalyzed by ceramide synthases (CerS).[5] There are six known CerS isoforms in mammals, each exhibiting distinct specificity for acyl-CoA chain length.[6][7]

The de novo sphingolipid synthesis pathway begins in the endoplasmic reticulum with the condensation of serine and palmitoyl-CoA. Following several steps, the sphingoid base backbone (e.g., dihydrosphingosine) is formed. At this juncture, CerS enzymes catalyze the attachment of a fatty acyl group from an acyl-CoA donor, such as 17-methyltetracsanoyl-CoA, to form dihydroceramide. This is subsequently desaturated to form ceramide, the central hub of sphingolipid metabolism. This ceramide can then be transported to the Golgi apparatus to be converted into more complex sphingolipids like sphingomyelin (B164518) or various glycosphingolipids.[8]

G cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus Serine_PalmitoylCoA Serine + Palmitoyl-CoA 3_Ketodihydrosphingosine 3_Ketodihydrosphingosine Serine_PalmitoylCoA->3_Ketodihydrosphingosine SPT Dihydrosphingosine Dihydrosphingosine 3_Ketodihydrosphingosine->Dihydrosphingosine Reductase Dihydroceramide N-(17-methyltetracosanoyl)- dihydrosphingosine Dihydrosphingosine->Dihydroceramide CerS2, CerS3, or CerS4 (putative) Input_Fatty_Acyl_CoA This compound Input_Fatty_Acyl_CoA->Dihydroceramide Ceramide N-(17-methyltetracosanoyl)- sphingosine (B13886) Dihydroceramide->Ceramide DES1 Sphingomyelin Sphingomyelin Ceramide->Sphingomyelin SMS Glucosylceramide Glucosylceramide Ceramide->Glucosylceramide GCS Complex_GSLs Complex Glycosphingolipids Glucosylceramide->Complex_GSLs

Caption: Incorporation of this compound into sphingolipids.

Quantitative Data: Ceramide Synthase Substrate Specificity

The specific CerS isoform that utilizes this compound is likely one that processes VLCFAs. CerS2 and CerS3 are strong candidates.

EnzymeAcyl-CoA Chain Length SpecificityPrimary Tissue ExpressionReference(s)
CerS1C18:0Brain, muscle[6]
CerS2C20:0-C26:0Liver, kidney, brain (broad)[5][6]
CerS3C26:0 and longerSkin, testis[9]
CerS4C18:0-C22:0Skin, heart, liver, spleen[6]
CerS5C16:0Lung, various tissues[6]
CerS6C14:0-C16:0Intestine, various tissues[6]

Experimental Protocols

Protocol 1: Total Lipid Extraction from Tissues or Cells

This protocol is adapted from the classic Bligh & Dyer or Folch methods for total lipid extraction.[10][11]

Principle: A monophasic solvent system of chloroform (B151607) and methanol (B129727) is used to disrupt cell membranes and solubilize lipids from a homogenized sample. The subsequent addition of water or saline creates a biphasic system, where lipids partition into the lower chloroform phase, separating them from polar metabolites.

Reagents and Materials:

  • Chloroform (HPLC grade)

  • Methanol (HPLC grade)

  • Deionized water or 0.9% NaCl solution

  • Phosphate-buffered saline (PBS) for cell washing

  • Glass tubes with Teflon-lined caps

  • Homogenizer (e.g., Dounce or Potter-Elvehjem)[12]

  • Centrifuge

  • Nitrogen gas evaporator

Step-by-Step Procedure:

  • Sample Preparation: For tissues, weigh approximately 10-20 mg of frozen tissue and homogenize in 0.8 mL of ice-cold deionized water.[12] For adherent cells (~1-5 million), wash twice with ice-cold PBS, scrape into 0.8 mL of PBS, and vortex.

  • Solvent Addition (Monophasic): To the 0.8 mL of aqueous sample homogenate, add 3 mL of a 1:2 (v/v) chloroform:methanol mixture. Vortex vigorously for 2 minutes.

  • Phase Separation (Biphasic): Add an additional 1 mL of chloroform. Vortex for 30 seconds. Add 1 mL of deionized water. Vortex for a final 30 seconds.

  • Centrifugation: Centrifuge the mixture at 2,000 x g for 10 minutes at 4°C to achieve clear phase separation.

  • Lipid Collection: Three layers will be visible: an upper aqueous/methanol layer, a middle layer of precipitated protein, and a lower chloroform layer containing the lipids. Carefully aspirate the upper layer. Using a clean glass Pasteur pipette, transfer the lower chloroform layer to a new glass tube, bypassing the protein interface.

  • Drying: Dry the extracted lipid film under a gentle stream of nitrogen gas.

  • Storage: Store the dried lipid extract at -80°C until analysis. For analysis, reconstitute the lipids in an appropriate solvent for LC-MS/MS (e.g., methanol or a mobile phase mixture).

Protocol 2: Analysis of Branched-Chain Sphingolipids by LC-MS/MS

Principle: High-Performance Liquid Chromatography (HPLC) separates complex lipid mixtures based on polarity and acyl chain length. The eluent is ionized by electrospray ionization (ESI) and analyzed by a tandem mass spectrometer (MS/MS), which provides both mass-to-charge ratio and structural information through fragmentation, allowing for specific and sensitive quantification.[13][14][15]

Reagents and Materials:

  • HPLC-grade solvents: Methanol, Acetonitrile, Water, Formic Acid, Ammonium (B1175870) Formate

  • Reconstituted lipid extract (from Protocol 1)

  • Internal standards (e.g., C17-ceramide, or ideally, a deuterated C25 iso-ceramide if available)

  • UHPLC system coupled to a triple quadrupole or high-resolution mass spectrometer

  • C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size)[16]

Step-by-Step Procedure:

  • Sample Preparation: Reconstitute the dried lipid extract in 100-200 µL of the initial mobile phase (e.g., 80:20 Methanol:Water with 0.1% formic acid and 5 mM ammonium formate). Spike with a known concentration of internal standard(s). Vortex and transfer to an autosampler vial.

  • Chromatographic Separation:

    • Column: C18 reversed-phase.

    • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.

    • Mobile Phase B: Methanol/Acetonitrile (9:1, v/v) with 0.1% formic acid and 5 mM ammonium formate.

    • Flow Rate: 0.3 mL/min.

    • Gradient: Start at 80% B, increase linearly to 100% B over 10 minutes, hold at 100% B for 5 minutes, then re-equilibrate at 80% B for 5 minutes. (Note: Gradient must be optimized for specific analytes).

  • Mass Spectrometry Analysis:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.

    • MRM Transitions: For a hypothetical N-(17-methyltetracosanoyl)-d18:1-sphingosine (Cer(d18:1/25:0-iso)), the precursor ion would be the protonated molecule [M+H]⁺. The characteristic product ion results from the cleavage of the sphingoid backbone, typically m/z 264.3 for a d18:1 base.[16][17]

    • Collision Energy: Optimize for each specific MRM transition.

Example MRM Transitions for Quantification:

Analyte (Hypothetical)Precursor Ion (m/z)Product Ion (m/z)Notes
Cer(d18:1/25:0-iso)678.7264.3Product ion corresponds to the d18:1 sphingosine backbone after water loss.
Cer(d18:1/17:0) (IS)538.5264.3Internal Standard for quantification.

Experimental Workflow Diagram

G Sample Biological Sample (Tissue or Cells) Extraction Lipid Extraction (Protocol 1) Sample->Extraction Spike Spike Internal Standards Extraction->Spike LC_MS LC-MS/MS Analysis (Protocol 2) Spike->LC_MS Data Data Processing LC_MS->Data Quant Quantification & Analysis Data->Quant

Caption: General workflow for the analysis of branched-chain sphingolipids.

Relevance to Drug Development

The enzymes involved in sphingolipid metabolism are increasingly recognized as viable therapeutic targets for a range of diseases, including cancer, metabolic disorders, and inflammatory conditions.[18][19][20][21] The balance between pro-apoptotic ceramides and pro-survival sphingosine-1-phosphate is critical for cell fate, and dysregulation of this balance is a hallmark of many cancers.[22]

  • Ceramide Synthases (CerS) as Targets: Given that the biological function of ceramides can be dependent on their acyl chain length, isoform-specific CerS inhibitors are of great interest.[23][24][25] An inhibitor targeting CerS2 or CerS3 could be used to specifically reduce the levels of sphingolipids containing 17-methyltetracosanoic acid and other VLCFAs. This would allow researchers to probe the specific functions of this class of lipids and could have therapeutic potential if accumulation of these species is linked to a pathological state. For instance, a selective CerS1 inhibitor, P053, has been developed to probe the role of C18-ceramide in fat metabolism.[25][26]

  • Fatty Acid Elongases (ELOVLs) as Targets: Similarly, inhibiting the ELOVL enzymes responsible for producing the C25 precursor (e.g., ELOVL1 and ELOVL3) would be an alternative strategy to decrease the abundance of these specific sphingolipids. This could be relevant in diseases where the synthesis of VLCFAs is dysregulated.

The development of potent and selective inhibitors for these enzymes will be crucial for both dissecting the biological role of unique lipid species like N-(17-methyltetracosanoyl)-sphingosine and for developing novel therapeutic strategies that target specific nodes within the complex sphingolipid metabolic network.

References

Metabolic Fate of 17-Methyltetracosanoyl-CoA: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Document ID: MG-2025-12-06-01 Version: 1.0 Audience: Researchers, scientists, and drug development professionals.

Executive Summary

17-Methyltetracosanoyl-CoA is a C25, very-long-chain fatty acyl-CoA (VLCFA-CoA) with a methyl group at an odd-numbered carbon position. Direct experimental data on its metabolic fate is not available in current literature. This guide, therefore, presents a scientifically inferred metabolic pathway based on established principles of fatty acid catabolism, particularly the well-characterized pathways for other very-long-chain and branched-chain fatty acids.

The proposed pathway involves a multi-compartmental process beginning in the peroxisome. Due to its chain length, this compound is first shortened via several cycles of peroxisomal β-oxidation. This process continues until the methyl group is positioned at the β-carbon (C3), creating a steric hindrance that blocks standard β-oxidation enzymes. The resulting intermediate, 3-methyl-acyl-CoA, is then shunted into the peroxisomal α-oxidation pathway. α-oxidation removes a single carbon atom, resolving the blockage and producing a 2-methyl-branched acyl-CoA. This new intermediate, after racemization by α-methylacyl-CoA racemase (AMACR), can re-enter the β-oxidation pathway for further degradation. The resulting shorter-chain acyl-CoAs are ultimately transported to the mitochondria for complete oxidation to CO₂, water, and ATP. This guide details the key enzymatic steps, subcellular locations, and relevant quantitative data from analogous pathways, and provides standardized experimental protocols for analysis.

Proposed Metabolic Pathway

The catabolism of this compound is a multi-stage process involving both peroxisomal and mitochondrial machinery. The pathway is dictated by two key structural features: its very-long chain (C25) and the methyl branch at an odd-carbon position.

Stage 1: Peroxisomal β-Oxidation (Chain Shortening) As a VLCFA, this compound is a primary substrate for the peroxisomal β-oxidation system.[1][2] Unlike mitochondrial oxidation, this pathway is not primarily for ATP production but for shortening fatty acids that are poor substrates for mitochondrial enzymes.[3] This process involves a sequence of four enzymatic reactions:

  • Oxidation: Acyl-CoA Oxidase (ACOX) catalyzes the formation of a double bond, producing H₂O₂.

  • Hydration & Dehydrogenation: A multifunctional enzyme (MFP-2 is likely for branched chains) performs hydration and subsequent NAD⁺-dependent dehydrogenation.[4]

  • Thiolysis: A peroxisomal thiolase cleaves the β-ketoacyl-CoA, releasing acetyl-CoA and a fatty acyl-CoA shortened by two carbons.

This cycle repeats. After seven cycles of β-oxidation, the original C25 molecule is reduced to an 11-carbon chain, 3-methylundecanoyl-CoA . At this point, the methyl group is at the C3 (β) position, which prevents the action of acyl-CoA oxidase, thereby halting β-oxidation.[5][6]

Stage 2: Peroxisomal α-Oxidation (Resolving the β-Methyl Branch) The 3-methylundecanoyl-CoA intermediate must be processed by the α-oxidation pathway to remove the blocking methyl group from the β-position.[4][6] This pathway removes a single carbon atom. The key steps, analogous to phytanic acid metabolism, are:

  • Hydroxylation: A 3-methylacyl-CoA 2-hydroxylase (analogous to Phytanoyl-CoA Hydroxylase, PHYH) adds a hydroxyl group at the α-carbon (C2).[6][7]

  • Lyase Reaction: A 2-hydroxy-3-methylacyl-CoA lyase cleaves the C1-C2 bond, releasing formyl-CoA (which is degraded to CO₂) and a one-carbon-shorter aldehyde, 2-methyldecanal .[7]

  • Dehydrogenation: An aldehyde dehydrogenase oxidizes the aldehyde to a carboxylic acid, 2-methyldecanoic acid .[6]

Stage 3: Re-entry into β-Oxidation via AMACR The product, 2-methyldecanoic acid, is activated to 2-methyldecanoyl-CoA . This α-methyl branched acyl-CoA can now be degraded by β-oxidation. However, the β-oxidation machinery requires the (2S)-stereoisomer. The product from α-oxidation is a racemic mixture of (2R) and (2S) epimers.

  • Racemization: The enzyme α-methylacyl-CoA racemase (AMACR) , located in both peroxisomes and mitochondria, catalyzes the interconversion of the (2R) and (2S) epimers, ensuring a continuous supply of the required (2S)-substrate for β-oxidation.[8][9]

Stage 4: Final Peroxisomal and Mitochondrial β-Oxidation The (2S)-2-methyldecanoyl-CoA re-enters the peroxisomal β-oxidation pathway.[10] This process continues until the chain is sufficiently short (typically C8 or less). These medium-chain acyl-CoAs are then esterified to carnitine and transported to the mitochondria for the final stages of β-oxidation, ultimately yielding acetyl-CoA and propionyl-CoA (from the final cycle of the odd-chain backbone) for entry into the TCA cycle.[10][11]

Pathway and Workflow Visualizations

Inferred Metabolic Pathway of this compound

Metabolic_Pathway Inferred Metabolic Pathway of this compound cluster_peroxisome Peroxisome cluster_mito Mitochondrion mol_start This compound (C25) process_beta1 β-Oxidation (7 cycles) mol_start->process_beta1 - 7 Acetyl-CoA mol_intermediate1 3-Methylundecanoyl-CoA (C11) process_alpha α-Oxidation mol_intermediate1->process_alpha β-oxidation blocked mol_intermediate2 2-Methyldecanoic Acid (C10) process_activation Acyl-CoA Synthetase mol_intermediate2->process_activation mol_intermediate3 (2S)-2-Methyldecanoyl-CoA process_beta2 β-Oxidation mol_intermediate3->process_beta2 - Acetyl-CoA - Propionyl-CoA mol_end_perox Medium-Chain Acyl-CoA (e.g., C8) transport Carnitine Shuttle mol_end_perox->transport process_beta1->mol_intermediate1 process_alpha->mol_intermediate2 - Formyl-CoA process_racemase AMACR process_activation->process_racemase process_racemase->mol_intermediate3 process_beta2->mol_end_perox mol_end_mito Acetyl-CoA Propionyl-CoA tca TCA Cycle mol_end_mito->tca process_beta3 β-Oxidation process_beta3->mol_end_mito transport->process_beta3

Caption: Proposed metabolic pathway for this compound.

Experimental Workflow for Branched-Chain Fatty Acid Analysis

Experimental_Workflow Experimental Workflow for BCFA Analysis via GC-MS cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing s1 1. Biological Sample (Tissue, Cells, Plasma) s2 2. Total Lipid Extraction (e.g., Folch Method) s1->s2 s3 3. Saponification (Base Hydrolysis to free FAs) s2->s3 s4 4. Derivatization (e.g., to FAMEs with BF₃-Methanol) s3->s4 s5 5. GC-MS Injection (Gas Chromatography Separation) s4->s5 s6 6. Mass Spectrometry (Detection and Fragmentation) s5->s6 s7 7. Peak Integration & Spectral Library Matching s6->s7 s8 8. Quantification (vs. Internal Standards) s7->s8 s9 9. Statistical Analysis & Pathway Interpretation s8->s9

Caption: Generalized workflow for the analysis of branched-chain fatty acids.

Quantitative Data

Direct kinetic data for enzymes acting on this compound or its specific metabolites are unavailable. The following table summarizes data for key enzymes from analogous, well-studied branched-chain fatty acid pathways, providing a quantitative context for the proposed metabolic cascade.

EnzymeCommon Substrate(s)Source OrganismKinetic ParameterValueReference
α-Methylacyl-CoA Racemase (AMACR/MCR) Ibuprofenoyl-CoAM. tuberculosisCatalytic Efficiency (kcat/Km)Not specified, but activity confirmed[12]
α-Methylacyl-CoA Racemase (AMACR/MCR) Fenoprofenoyl-CoA (inhibitor)M. tuberculosisIC₅₀400 nM[12]
Acyl-CoA Thioesterase 1 (ACOT1) Palmitoyl-CoA (C16:0)MouseKm1.1 µM[13]
Acyl-CoA Thioesterase 1 (ACOT1) Oleoyl-CoA (C18:1)MouseKm0.6 µM[13]

Note: Data for enzymes like Phytanoyl-CoA Hydroxylase often involves complex cellular assays rather than purified enzyme kinetics, and thus simple Km/Vmax values are not always reported in the literature.

Experimental Protocols

The following section details a representative methodology for the identification and quantification of very-long-chain and branched-chain fatty acids from biological samples, based on common laboratory practices.[14][15][16]

Protocol: Analysis of Total Fatty Acid Profile by GC-MS

Objective: To extract total lipids from a biological sample, convert the constituent fatty acids to fatty acid methyl esters (FAMEs), and analyze the FAME profile using Gas Chromatography-Mass Spectrometry (GC-MS).

1. Materials and Reagents:

  • Biological sample (e.g., 50-100 mg tissue, 1x10⁶ cells)

  • Internal Standard: Heptadecanoic acid (C17:0) or other non-endogenous odd-chain fatty acid

  • Chloroform, Methanol, 0.9% NaCl solution (for Folch extraction)

  • 0.5 M KOH in Methanol (for saponification)

  • 14% Boron trifluoride (BF₃) in Methanol (derivatization agent)

  • Hexane (B92381) (for extraction of FAMEs)

  • Anhydrous Sodium Sulfate (B86663)

  • GC-MS system with a suitable capillary column (e.g., DB-23 or similar)

2. Procedure:

  • Homogenization and Lipid Extraction (Folch Method):

    • Homogenize the biological sample in a 2:1 (v/v) mixture of chloroform:methanol. Spike with a known amount of the internal standard.

    • Vortex vigorously for 15 minutes.

    • Add 0.2 volumes of 0.9% NaCl solution to induce phase separation.

    • Centrifuge at 2,000 x g for 10 minutes.

    • Carefully collect the lower organic phase (containing lipids) into a new glass tube.

  • Saponification (to free fatty acids):

    • Evaporate the solvent from the lipid extract under a stream of nitrogen.

    • Add 2 mL of 0.5 M methanolic KOH.

    • Incubate at 80°C for 1 hour to hydrolyze ester linkages.

  • Derivatization (to FAMEs):

    • After cooling, add 2 mL of 14% BF₃-methanol solution.

    • Incubate at 80°C for 30 minutes. This reaction methylates the free fatty acids.

  • FAME Extraction:

    • After cooling, add 2 mL of saturated NaCl solution and 2 mL of hexane.

    • Vortex thoroughly and centrifuge at 2,000 x g for 5 minutes.

    • Transfer the upper hexane layer, containing the FAMEs, to a new vial.

    • Pass the hexane layer through a small column of anhydrous sodium sulfate to remove any residual water.

    • Evaporate the hexane to the desired final volume (e.g., 100 µL) for GC-MS analysis.

  • GC-MS Analysis:

    • Injection: Inject 1 µL of the FAME extract onto the GC-MS.

    • Separation: Use a temperature gradient program to separate the FAMEs based on their boiling points and polarity. A typical program might start at 100°C, ramp to 250°C, and hold.

    • Detection: Operate the mass spectrometer in electron ionization (EI) mode, scanning a mass range of m/z 50-550.

    • Identification: Identify FAMEs by comparing their retention times and mass spectra to known standards and spectral libraries (e.g., NIST). Branched-chain fatty acids will have characteristic fragmentation patterns.

    • Quantification: Calculate the concentration of each fatty acid by comparing its peak area to the peak area of the internal standard.

Disclaimer: The metabolic pathway described for this compound is a proposed model based on established biochemical principles and has not been experimentally verified. All data and protocols are provided for research and informational purposes.

References

Cellular Localization of 17-Methyltetracosanoyl-CoA: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

17-Methyltetracosanoyl-CoA is a long-chain branched fatty acyl-CoA molecule. While direct experimental evidence for its specific subcellular localization is not extensively documented in publicly available literature, its metabolic pathway, closely tied to that of other branched-chain and very-long-chain fatty acids, provides a strong basis for predicting its distribution within the cell. This guide synthesizes the current understanding of branched-chain fatty acid metabolism to propose the likely cellular compartments for 17-Methyltetracsanoyl-CoA and provides detailed experimental protocols for its empirical determination.

Predicted Cellular Localization Based on Metabolic Pathways

The metabolism of fatty acyl-CoAs is highly compartmentalized within the cell. Key organelles involved in the synthesis, modification, and degradation of these molecules include the cytosol, mitochondria, peroxisomes, and the endoplasmic reticulum.[1][2]

  • Cytosol: The synthesis of branched-chain fatty acids can be initiated in the cytosol. The cytosolic enzyme fatty acid synthase (FASN) is capable of incorporating methyl branches into growing fatty acid chains.[3]

  • Mitochondria: Mitochondria are central to energy metabolism and are the primary site of β-oxidation for many fatty acyl-CoAs.[2][4] They also contain enzymes for the synthesis of certain fatty acids.[4] Malonyl-CoA, a key building block for fatty acid synthesis, is found in both the cytoplasm and mitochondria.[4][5]

  • Peroxisomes: Peroxisomes are particularly important for the metabolism of very-long-chain fatty acids and branched-chain fatty acids, which are often poor substrates for mitochondrial β-oxidation.[2]

  • Endoplasmic Reticulum (ER): The ER is a major site of lipid synthesis and modification.[6]

Given that this compound is both a very-long-chain and a branched-chain fatty acyl-CoA, it is highly probable that it is metabolized, and therefore localized, within the peroxisomes and mitochondria . Its synthesis may be initiated in the cytosol .

Quantitative Data on Acyl-CoA Distribution

Acyl-CoA SpeciesSubcellular FractionConcentration (pmol/mg protein)Reference
This compoundCytosolData not available
MitochondriaData not available
PeroxisomesData not available
Endoplasmic ReticulumData not available
Palmitoyl-CoA (C16:0)Mouse Liver Mitochondria1.5 ± 0.3[7]
Oleoyl-CoA (C18:1)Mouse Liver Mitochondria0.8 ± 0.2[7]

Experimental Protocols for Determining Cellular Localization

The definitive determination of the subcellular localization of this compound requires a combination of subcellular fractionation and sensitive analytical techniques like mass spectrometry.

Subcellular Fractionation

This process separates cellular components based on their size, density, and shape.[8][9][10]

Protocol:

  • Homogenization:

    • Harvest cells or tissue and wash with an ice-cold phosphate-buffered saline (PBS).

    • Resuspend the cell pellet in a hypotonic buffer (e.g., 10 mM HEPES, 1.5 mM MgCl2, 10 mM KCl, pH 7.9) and incubate on ice to allow cells to swell.

    • Homogenize the swollen cells using a Dounce homogenizer with a loose-fitting pestle. The number of strokes should be optimized to ensure cell lysis without significant organelle damage.

  • Differential Centrifugation:

    • Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes at 4°C) to pellet the nuclei.

    • Carefully collect the supernatant (post-nuclear supernatant).

    • Centrifuge the post-nuclear supernatant at a medium speed (e.g., 10,000 x g for 15 minutes at 4°C) to pellet the mitochondria.

    • The resulting supernatant can be further centrifuged at a high speed (e.g., 100,000 x g for 60 minutes at 4°C) to pellet the microsomal fraction (containing ER and Golgi). The final supernatant is the cytosolic fraction.

    • For peroxisome enrichment, a density gradient centrifugation (e.g., using a Percoll or sucrose (B13894) gradient) of the mitochondrial or post-nuclear fraction is typically required.[11]

  • Purity Assessment:

    • The purity of each fraction should be assessed by Western blotting for well-established marker proteins of each organelle (e.g., Histone H3 for nucleus, Cytochrome c for mitochondria, Calnexin for ER, and Catalase for peroxisomes).[8]

Acyl-CoA Extraction and Analysis by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of acyl-CoA species.[1][7][12]

Protocol:

  • Extraction:

    • To each subcellular fraction, add a solution of 10% trichloroacetic acid (TCA) to precipitate proteins and extract acyl-CoAs.

    • Vortex and incubate on ice.

    • Centrifuge to pellet the precipitated protein.

    • The supernatant containing the acyl-CoAs is collected.

  • Solid-Phase Extraction (SPE):

    • The supernatant is loaded onto a C18 SPE cartridge pre-conditioned with methanol (B129727) and water.

    • Wash the cartridge with water to remove salts.

    • Elute the acyl-CoAs with a solution of methanol containing a small amount of ammonium (B1175870) hydroxide.

  • LC-MS/MS Analysis:

    • The extracted acyl-CoAs are separated by reverse-phase liquid chromatography. A C8 or C18 column is typically used with a gradient of ammonium acetate (B1210297) buffer and acetonitrile.[12]

    • The eluent is introduced into a tandem mass spectrometer operating in either positive or negative ion mode.[12]

    • Quantification is achieved by comparing the peak area of this compound to that of a known amount of an internal standard (e.g., a stable isotope-labeled version of the analyte).

Visualizations

Signaling and Metabolic Pathways

BCFAsynthesis cluster_cytosol Cytosol cluster_mitochondria Mitochondria cluster_peroxisome Peroxisome BCAA Branched-Chain Amino Acids (e.g., Leucine) BCAT_cytosol Branched-Chain Amino Acid Transferase (BCAT) BCAA->BCAT_cytosol BCKA Branched-Chain α-Keto Acids BCAT_cytosol->BCKA FASN Fatty Acid Synthase (FASN) BCKA->FASN as primer BCKA_mito Branched-Chain α-Keto Acids BCKA->BCKA_mito Transport ACC Acetyl-CoA Carboxylase (ACC) MethylmalonylCoA Methylmalonyl-CoA ACC->MethylmalonylCoA PropionylCoA Propionyl-CoA PropionylCoA->ACC MethylmalonylCoA->FASN BCFA_cytosol Branched-Chain Fatty Acid FASN->BCFA_cytosol VLC_BCFA Very-Long-Chain Branched-Chain Fatty Acid BCFA_cytosol->VLC_BCFA Elongation & Transport BCAT_mito BCAT BCAT_mito->BCKA_mito BCKDH Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) BC_AcylCoA Branched Short-Chain Acyl-CoA BCKDH->BC_AcylCoA Elongation Elongation BC_AcylCoA->Elongation BCFA_mito Branched-Chain Fatty Acid Elongation->BCFA_mito BetaOxidation_mito β-Oxidation BCFA_mito->BetaOxidation_mito BCKA_mito->BCKDH BCAA_mito Branched-Chain Amino Acids BCAA_mito->BCAT_mito BetaOxidation_perox β-Oxidation VLC_BCFA->BetaOxidation_perox Shortened_BCFA Chain-Shortened Acyl-CoA BetaOxidation_perox->Shortened_BCFA Shortened_BCFA->BCFA_mito Transport to Mitochondria SubcellularFractionationWorkflow start Cell/Tissue Sample homogenization Homogenization (Dounce Homogenizer) start->homogenization centrifugation1 Low-Speed Centrifugation (~1,000 x g) homogenization->centrifugation1 pellet1 Pellet (Nuclei) centrifugation1->pellet1 Pellet supernatant1 Post-Nuclear Supernatant centrifugation1->supernatant1 Supernatant analysis Acyl-CoA Extraction & LC-MS/MS pellet1->analysis centrifugation2 Medium-Speed Centrifugation (~10,000 x g) supernatant1->centrifugation2 pellet2 Pellet (Mitochondria) centrifugation2->pellet2 Pellet supernatant2 Supernatant centrifugation2->supernatant2 Supernatant pellet2->analysis centrifugation3 High-Speed Centrifugation (~100,000 x g) supernatant2->centrifugation3 pellet3 Pellet (Microsomes/ER) centrifugation3->pellet3 Pellet supernatant3 Cytosol centrifugation3->supernatant3 Supernatant pellet3->analysis supernatant3->analysis

References

An In-depth Technical Guide to the Core Enzymes in 17-Methyltetracosanoyl-CoA Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

17-Methyltetracosanoyl-CoA is a long-chain branched fatty acyl-CoA. Due to the presence of a methyl group at an odd-numbered carbon, its metabolism presents unique challenges to the standard beta-oxidation pathway. The primary metabolic route for such branched-chain fatty acids is the peroxisomal alpha-oxidation pathway. This technical guide provides a comprehensive overview of the core enzymes involved in the metabolism of this compound, with a focus on their biochemical properties, kinetic parameters, and the experimental protocols used for their study. While direct experimental data for 17-Methyltetracsanoyl-CoA is limited, this guide draws upon established knowledge of the alpha-oxidation of analogous branched-chain fatty acids, such as phytanic acid, to provide a robust framework for understanding its metabolism.

The Alpha-Oxidation Pathway of this compound

The alpha-oxidation of this compound is a four-step enzymatic process occurring within the peroxisome, resulting in the removal of a single carbon atom to produce a substrate amenable to subsequent beta-oxidation.

Core Enzymes and their Functions

The metabolism of this compound is initiated by its activation and subsequent entry into the alpha-oxidation pathway, a process catalyzed by a series of dedicated enzymes.

  • Long-Chain Acyl-CoA Synthetase (ACSL) : This enzyme activates 17-methyltetracosanoic acid by esterifying it to coenzyme A, forming this compound. This activation is a prerequisite for its metabolism. ACSL enzymes are a family of essential enzymes in lipid metabolism, activating fatty acids for various metabolic fates, including biosynthesis of lipids and energy generation through β-oxidation[1].

  • Phytanoyl-CoA Dioxygenase (PHYH) : Also known as phytanoyl-CoA hydroxylase, this iron(II) and 2-oxoglutarate-dependent oxygenase catalyzes the 2-hydroxylation of 3-methyl-branched acyl-CoAs[2][3]. In the context of this compound, PHYH would hydroxylate the alpha-carbon to produce 2-hydroxy-17-methyltetracosanoyl-CoA. The enzyme exhibits broad substrate specificity towards various 3-alkyl-branched substrates[4].

  • 2-Hydroxyacyl-CoA Lyase 1 (HACL1) : This thiamine (B1217682) pyrophosphate (TPP)-dependent peroxisomal enzyme cleaves the carbon-carbon bond between the first and second carbon atoms of 2-hydroxyacyl-CoA intermediates[5][6]. For 2-hydroxy-17-methyltetracosanoyl-CoA, HACL1 would catalyze its cleavage to yield 16-methyltricosanal and formyl-CoA. HACL1 is involved in the degradation of 3-methyl-branched fatty acids and the shortening of 2-hydroxy long-chain fatty acids[5][7].

  • Fatty Aldehyde Dehydrogenase (ALDH) : This NAD(P)+-dependent enzyme oxidizes the resulting long-chain aldehyde, in this case, 16-methyltricosanal, to its corresponding carboxylic acid, 16-methyltricosanoic acid. This product can then be activated to its CoA ester and enter the beta-oxidation pathway. Several ALDH isozymes can act on long-chain aliphatic aldehydes[8].

Quantitative Data on Core Enzymes

The following tables summarize the available quantitative data for the enzymes involved in alpha-oxidation. It is important to note that this data is primarily derived from studies on analogous substrates, such as phytanoyl-CoA and other long-chain fatty acids, due to the limited specific data for this compound.

Table 1: Kinetic Parameters of Phytanoyl-CoA Dioxygenase (PHYH)

SubstrateK_m_ (µM)V_max_ (nmol/min/mg)Source
Phytanoyl-CoA~30Not specified--INVALID-LINK--
3-Methylhexadecanoyl-CoA~41Not specified--INVALID-LINK--

Table 2: Substrate Specificity of 2-Hydroxyacyl-CoA Lyase 1 (HACL1)

SubstrateRelative ActivitySource
2-Hydroxy-3-methylhexadecanoyl-CoAHigh--INVALID-LINK--
2-Hydroxyoctadecanoyl-CoAHigh--INVALID-LINK--
Phytanoyl-CoANot a direct substrate--INVALID-LINK--

Table 3: Kinetic Parameters of Aldehyde Dehydrogenase (ALDH) Isozymes with Long-Chain Aldehydes

EnzymeSubstrateK_m_ (µM)k_cat_ (min⁻¹)k_cat_/K_m_ (M⁻¹s⁻¹)Source
ALDH1A1Hexanal0.031.81 x 10⁶[8]
ALDH1A2Hexanal0.22.42 x 10⁵[8]
ALDH1A3Hexanal0.32.11.2 x 10⁵[8]

Experimental Protocols

Detailed methodologies for the key enzymes in the alpha-oxidation pathway are provided below. These protocols are based on established methods and can be adapted for the study of this compound metabolism.

Long-Chain Acyl-CoA Synthetase (ACSL) Activity Assay (Radiochemical)

This assay measures the activity of ACSL by quantifying the formation of radiolabeled acyl-CoA from a radiolabeled fatty acid substrate[1].

Materials:

  • Cell or tissue lysate

  • Assay buffer: 100 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 200 mM KCl, 50 mM NaCl

  • ATP solution (100 mM)

  • Coenzyme A (CoA) solution (10 mM)

  • [³H]-17-methyltetracosanoic acid (or a suitable radiolabeled long-chain branched fatty acid)

  • Bovine serum albumin (BSA), fatty acid-free

  • Dole's reagent (isopropanol:heptane (B126788):1 M H₂SO₄, 40:10:1 v/v/v)

  • Heptane

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing assay buffer, ATP, and CoA.

  • Add the cell or tissue lysate to the reaction mixture.

  • Prepare the radiolabeled fatty acid substrate by complexing it with BSA.

  • Initiate the reaction by adding the radiolabeled fatty acid-BSA complex to the reaction mixture.

  • Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes).

  • Stop the reaction by adding Dole's reagent.

  • Add heptane and water to separate the phases. The unreacted fatty acid will partition into the upper heptane phase, while the acyl-CoA will remain in the lower aqueous phase.

  • Collect the aqueous phase and wash it with heptane to remove any remaining free fatty acid.

  • Add scintillation cocktail to the aqueous phase and measure the radioactivity using a scintillation counter.

  • Calculate the amount of acyl-CoA formed based on the specific activity of the radiolabeled fatty acid.

Phytanoyl-CoA Dioxygenase (PHYH) Activity Assay

This assay measures the activity of PHYH by detecting the conversion of 2-oxoglutarate to succinate (B1194679), which is coupled to the hydroxylation of the acyl-CoA substrate[3].

Materials:

  • Purified recombinant PHYH or peroxisomal fraction

  • Assay buffer: 50 mM Tris-HCl (pH 7.5)

  • Phytanoyl-CoA (or this compound)

  • [¹⁴C]-2-oxoglutarate

  • FeSO₄

  • Ascorbate

  • Catalase

  • Perchloric acid

  • Scintillation cocktail and counter

Procedure:

  • Prepare a reaction mixture containing assay buffer, phytanoyl-CoA, [¹⁴C]-2-oxoglutarate, FeSO₄, ascorbate, and catalase.

  • Add the enzyme preparation to the reaction mixture.

  • Incubate at 37°C for a specified time.

  • Stop the reaction by adding perchloric acid.

  • The reaction mixture is then subjected to a process that separates the produced [¹⁴C]-succinate from the unreacted [¹⁴C]-2-oxoglutarate.

  • The radioactivity of the [¹⁴C]-succinate is measured by scintillation counting.

  • Enzyme activity is calculated based on the amount of succinate formed.

2-Hydroxyacyl-CoA Lyase (HACL1) Activity Assay

The activity of HACL1 can be determined by measuring the formation of the aldehyde product from a 2-hydroxyacyl-CoA substrate.

Materials:

  • Purified recombinant HACL1 or peroxisomal fraction

  • Assay buffer: 50 mM Potassium phosphate (B84403) (pH 7.4)

  • 2-Hydroxy-17-methyltetracosanoyl-CoA (or a suitable 2-hydroxyacyl-CoA substrate)

  • Thiamine pyrophosphate (TPP)

  • Derivatizing agent for aldehydes (e.g., 2,4-dinitrophenylhydrazine)

  • HPLC system with a UV detector

Procedure:

  • Prepare a reaction mixture containing assay buffer and TPP.

  • Add the enzyme preparation.

  • Initiate the reaction by adding the 2-hydroxyacyl-CoA substrate.

  • Incubate at 37°C.

  • Stop the reaction at various time points by adding a quenching solution (e.g., acid).

  • Derivatize the aldehyde product with a suitable agent to allow for spectrophotometric detection.

  • Separate and quantify the derivatized aldehyde product using HPLC.

  • Calculate the enzyme activity based on the rate of product formation.

Fatty Aldehyde Dehydrogenase (ALDH) Activity Assay (Spectrophotometric)

This assay measures the activity of ALDH by monitoring the reduction of NAD⁺ to NADH at 340 nm as the aldehyde substrate is oxidized[9].

Materials:

  • Cell or tissue lysate

  • Assay buffer: 100 mM Sodium pyrophosphate (pH 8.0)

  • NAD⁺ solution

  • 16-Methyltricosanal (or a suitable long-chain fatty aldehyde) substrate, solubilized with a detergent like Triton X-100.

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture in a cuvette containing assay buffer and NAD⁺.

  • Add the cell or tissue lysate to the cuvette.

  • Initiate the reaction by adding the aldehyde substrate.

  • Immediately monitor the increase in absorbance at 340 nm over time using a spectrophotometer.

  • The rate of NADH formation is proportional to the ALDH activity. The molar extinction coefficient of NADH at 340 nm (6220 M⁻¹cm⁻¹) is used to calculate the enzyme activity.

Signaling Pathways and Regulation

The expression of the enzymes involved in peroxisomal alpha- and beta-oxidation is transcriptionally regulated, primarily by the peroxisome proliferator-activated receptor alpha (PPARα).

PPARα-Mediated Transcriptional Regulation

PPARα is a nuclear receptor that, upon activation by ligands such as fatty acids and fibrate drugs, forms a heterodimer with the retinoid X receptor (RXR). This heterodimer then binds to specific DNA sequences called peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, leading to increased transcription[10]. Genes encoding for enzymes involved in fatty acid oxidation are well-established targets of PPARα[11][12].

PPARa_Regulation cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_peroxisome Peroxisome Fatty_Acids Fatty Acids (e.g., 17-methyltetracosanoic acid) PPARa PPARα Fatty_Acids->PPARa binds & activates PPARa_RXR PPARα-RXR Heterodimer PPARa->PPARa_RXR RXR RXR RXR->PPARa_RXR PPRE PPRE (in promoter region) PPARa_RXR->PPRE binds to PHYH_gene PHYH Gene PPRE->PHYH_gene activates transcription HACL1_gene HACL1 Gene PPRE->HACL1_gene activates transcription mRNA_PHYH PHYH mRNA PHYH_gene->mRNA_PHYH mRNA_HACL1 HACL1 mRNA HACL1_gene->mRNA_HACL1 PHYH_protein PHYH Protein mRNA_PHYH->PHYH_protein translation HACL1_protein HACL1 Protein mRNA_HACL1->HACL1_protein translation Alpha_Oxidation α-Oxidation PHYH_protein->Alpha_Oxidation catalyzes HACL1_protein->Alpha_Oxidation catalyzes

Figure 1. PPARα-mediated regulation of alpha-oxidation enzymes.

Experimental Workflow Diagram

The following diagram illustrates a typical experimental workflow for investigating the metabolism of this compound and the activity of the involved enzymes.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_enzyme_assays Enzyme Activity Assays cluster_analysis Data Analysis Tissue_Homogenization Tissue Homogenization (e.g., Liver) Subcellular_Fractionation Subcellular Fractionation Tissue_Homogenization->Subcellular_Fractionation Cell_Culture Cell Culture with 17-methyltetracosanoic acid Cell_Culture->Subcellular_Fractionation Metabolite_Quantification Metabolite Quantification (LC-MS/MS) Cell_Culture->Metabolite_Quantification Gene_Expression Gene Expression Analysis (qRT-PCR) Cell_Culture->Gene_Expression Peroxisomal_Fraction Peroxisomal Fraction Subcellular_Fractionation->Peroxisomal_Fraction Cytosolic_Fraction Cytosolic Fraction Subcellular_Fractionation->Cytosolic_Fraction PHYH_Assay PHYH Assay (Radiochemical) Peroxisomal_Fraction->PHYH_Assay HACL1_Assay HACL1 Assay (HPLC-based) Peroxisomal_Fraction->HACL1_Assay ACSL_Assay ACSL Assay (Radiochemical) Cytosolic_Fraction->ACSL_Assay ALDH_Assay ALDH Assay (Spectrophotometric) Cytosolic_Fraction->ALDH_Assay Kinetic_Analysis Kinetic Parameter Determination (Km, Vmax) ACSL_Assay->Kinetic_Analysis PHYH_Assay->Kinetic_Analysis HACL1_Assay->Kinetic_Analysis ALDH_Assay->Kinetic_Analysis

Figure 2. Experimental workflow for studying this compound metabolism.

Conclusion

The metabolism of this compound is a critical process for handling long-chain branched fatty acids that cannot be directly catabolized by beta-oxidation. The peroxisomal alpha-oxidation pathway, involving the sequential action of Acyl-CoA Synthetase, Phytanoyl-CoA Dioxygenase, 2-Hydroxyacyl-CoA Lyase, and Aldehyde Dehydrogenase, provides the necessary enzymatic machinery for this process. Understanding the function, kinetics, and regulation of these enzymes is crucial for researchers in lipid metabolism and for the development of therapeutic strategies for metabolic disorders associated with the accumulation of branched-chain fatty acids. This technical guide provides a foundational understanding and practical experimental approaches to further investigate this important metabolic pathway.

References

The Enigmatic Role of Very Long-Chain Branched-Chain Acyl-CoAs in Microbial Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Very long-chain branched-chain fatty acids (VLC-BCFAs) and their activated coenzyme A (CoA) esters are crucial components of the cell membranes of many bacteria, influencing membrane fluidity, permeability, and environmental adaptation. Among these, molecules such as 17-Methyltetracosanoyl-CoA, an anteiso-C25:0 acyl-CoA, represent a fascinating yet under-documented class of metabolites. This technical guide synthesizes the current understanding of the microbial metabolism of VLC-BCFAs, extrapolating from established principles of branched-chain fatty acid (BCFA) biosynthesis and degradation to shed light on the lifecycle of these complex molecules. We delve into the enzymatic pathways, potential regulatory mechanisms, and detailed experimental protocols for the analysis of long-chain acyl-CoAs, providing a foundational resource for researchers in microbiology, biochemistry, and drug development.

Introduction to Branched-Chain Fatty Acids in Microbes

Branched-chain fatty acids are significant constituents of the membrane lipids in numerous bacterial species, particularly Gram-positive bacteria.[1][2] They are characterized by one or more methyl branches along the acyl chain. The two primary series are iso and anteiso fatty acids. Iso-fatty acids have a methyl group on the antepenultimate carbon, while anteiso-fatty acids have a methyl group on the penultimate carbon from the methyl end. These methyl branches lower the melting point of the fatty acids compared to their straight-chain counterparts, thereby maintaining membrane fluidity in diverse and often extreme environments.[2]

This compound is an anteiso-fatty acyl-CoA with a total of 25 carbon atoms. Its metabolism, while not explicitly detailed in current literature, can be inferred from the general pathways of BCFA metabolism.

Biosynthesis of this compound: A Putative Pathway

The de novo synthesis of BCFAs in bacteria is carried out by the type II fatty acid synthase (FASII) system, which utilizes a series of discrete enzymes. The key distinction in BCFA synthesis lies in the initial priming step.

Priming of Biosynthesis

Unlike straight-chain fatty acid synthesis which is primarily primed by acetyl-CoA, the biosynthesis of anteiso-fatty acids is initiated by a branched-chain primer. For anteiso-fatty acids with an odd number of carbons, such as the C25:0 fatty acid backbone of this compound, the primer is typically 2-methylbutyryl-CoA . This primer is derived from the catabolism of the branched-chain amino acid L-isoleucine.

The generation of this primer involves the following steps:

  • Transamination of L-isoleucine to α-keto-β-methylvalerate.

  • Oxidative decarboxylation of α-keto-β-methylvalerate by the branched-chain α-keto acid dehydrogenase (BCKDH) complex to yield 2-methylbutyryl-CoA.

Elongation Cycle

Once the 2-methylbutyryl-CoA primer is formed, it enters the FASII elongation cycle. This cycle involves the sequential addition of two-carbon units from malonyl-ACP, catalyzed by a series of enzymes:

  • β-ketoacyl-ACP synthase (KAS) : Condenses the acyl-CoA primer with malonyl-ACP.

  • β-ketoacyl-ACP reductase (KAR) : Reduces the β-keto group.

  • β-hydroxyacyl-ACP dehydratase (DH) : Dehydrates the β-hydroxyacyl-ACP.

  • Enoyl-ACP reductase (ER) : Reduces the double bond to form a saturated acyl-ACP.

This cycle is repeated multiple times, adding two carbons in each iteration, until the desired chain length of 25 carbons is achieved.

Activation to Acyl-CoA

Following the synthesis of the 17-methyltetracosanoic acid, it must be activated to its CoA ester form to participate in downstream metabolic processes, such as incorporation into complex lipids or degradation. This activation is catalyzed by an acyl-CoA synthetase (ACS) or a long-chain acyl-CoA synthetase (LACS). These enzymes utilize ATP to adenylate the fatty acid, which then reacts with coenzyme A to form the acyl-CoA thioester.

Biosynthesis_of_17_Methyltetracosanoyl_CoA cluster_activation Isoleucine L-Isoleucine KetoAcid α-keto-β-methylvalerate Isoleucine->KetoAcid Transaminase Primer 2-Methylbutyryl-CoA (Primer) KetoAcid->Primer BCKDH FASII FASII Elongation Cycle Primer->FASII Malonyl Malonyl-ACP (x11) Malonyl->FASII FattyAcid 17-Methyltetracosanoic Acid FASII->FattyAcid Thioesterase AcylCoA This compound FattyAcid->AcylCoA FattyAcid->AcylCoA AMP_PPi AMP + PPi AcylCoA->AMP_PPi ATP ATP ATP->AcylCoA CoA CoA CoA->AcylCoA Degradation_of_17_Methyltetracosanoyl_CoA Start 17-Methyltetracsanoyl-CoA (C25:0-anteiso) BetaOxidation β-Oxidation Cycle Start->BetaOxidation AcetylCoA Acetyl-CoA (x11) BetaOxidation->AcetylCoA PropionylCoA Propionyl-CoA BetaOxidation->PropionylCoA TCA Central Metabolism AcetylCoA->TCA PropionylCoA->TCA Experimental_Workflow Cells Bacterial Cell Culture Quench Metabolic Quenching (e.g., cold TCA) Cells->Quench Extract Extraction & Lysis Quench->Extract SPE Solid-Phase Extraction (SPE) Extract->SPE Analyze LC-MS/MS Analysis SPE->Analyze Data Data Processing & Quantification Analyze->Data

References

The Pivotal Role of Branched-Chain Fatty Acyl-CoAs in Cellular Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Branched-chain fatty acids (BCFAs) are a unique class of lipids characterized by methyl branches along their acyl chains. Once activated to their coenzyme A (CoA) thioesters, branched-chain fatty acyl-CoAs (BCFA-CoAs) transition from simple metabolic intermediates to critical signaling molecules. This technical guide provides an in-depth exploration of the multifaceted roles of BCFA-CoAs in cellular signaling, offering a comprehensive resource for researchers, scientists, and drug development professionals. We will delve into their synthesis and degradation, their well-established function as nuclear receptor ligands, their emerging role in immune modulation, and the potential for protein acylation by these molecules. This guide also provides detailed experimental protocols and quantitative data to facilitate further investigation into this exciting field.

Metabolism of Branched-Chain Fatty Acyl-CoAs

The cellular concentration of BCFA-CoAs, and thus their signaling capacity, is tightly regulated by the balance between their synthesis and degradation.

Synthesis of Branched-Chain Fatty Acyl-CoAs

The primary precursors for the synthesis of iso- and anteiso- BCFAs are the branched-chain amino acids (BCAAs) leucine, isoleucine, and valine. The synthesis pathway involves a series of enzymatic steps:

  • Transamination: BCAAs are first converted to their respective α-keto acids by branched-chain amino acid transaminases (BCATs).

  • Oxidative Decarboxylation: The branched-chain α-keto acid dehydrogenase (BCKDH) complex then catalyzes the oxidative decarboxylation of the α-keto acids to form branched-chain acyl-CoA primers (e.g., isovaleryl-CoA, isobutyryl-CoA, and 2-methylbutyryl-CoA)[1].

  • Elongation: These primers are subsequently elongated by the fatty acid synthase (FAS) system, which utilizes malonyl-CoA as the two-carbon donor, to generate long-chain BCFAs[2][3]. These are then activated to BCFA-CoAs by acyl-CoA synthetases.

BCFA_Synthesis BCAA Branched-Chain Amino Acids (Leucine, Isoleucine, Valine) alpha_keto Branched-Chain α-Keto Acids BCAA->alpha_keto BCAT BC_acyl_CoA Branched-Chain Acyl-CoA Primers alpha_keto->BC_acyl_CoA BCKDH LC_BCFA Long-Chain BCFAs BC_acyl_CoA->LC_BCFA FAS BCFA_CoA BCFA-CoAs LC_BCFA->BCFA_CoA ACS FAS Fatty Acid Synthase (FAS) ACS Acyl-CoA Synthetase

Caption: Biosynthesis pathway of BCFA-CoAs from BCAAs.
Degradation of Branched-Chain Fatty Acyl-CoAs

The degradation of BCFA-CoAs is thought to occur primarily through a pathway analogous to the β-oxidation of straight-chain fatty acids, taking place in both mitochondria and peroxisomes[4][5]. However, the methyl branches necessitate the action of specific enzymes to bypass the steric hindrance they create. For instance, the degradation of phytanic acid, a common dietary BCFA, requires an initial α-oxidation step before it can enter the β-oxidation spiral[6]. The core steps of BCFA-CoA degradation include:

  • Dehydrogenation: An acyl-CoA dehydrogenase introduces a double bond.

  • Hydration: An enoyl-CoA hydratase adds a water molecule across the double bond.

  • Dehydrogenation: A hydroxyacyl-CoA dehydrogenase oxidizes the hydroxyl group.

  • Thiolysis: A thiolase cleaves off an acetyl-CoA (or propionyl-CoA in the case of odd-chain fatty acids) molecule, shortening the acyl chain[7].

BCFA-CoAs as Signaling Ligands for Nuclear Receptors

A primary and well-characterized signaling function of BCFA-CoAs is their role as high-affinity ligands for the nuclear receptor Peroxisome Proliferator-Activated Receptor Alpha (PPARα)[8][9].

Activation of PPARα

PPARα is a key regulator of lipid metabolism. Upon ligand binding, PPARα forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This binding event recruits co-activator proteins and initiates the transcription of genes involved in fatty acid uptake, activation, and catabolism[10].

Studies have shown that BCFA-CoAs, such as phytanoyl-CoA and pristanoyl-CoA, are more potent activators of PPARα than their corresponding free fatty acids[8][9]. This activation leads to a conformational change in the PPARα protein, which promotes the recruitment of co-activators and subsequent gene transcription[8][9].

PPARa_Activation BCFA_CoA BCFA-CoA PPARa PPARα BCFA_CoA->PPARa Binds Complex PPARα-RXR Heterodimer PPARa->Complex RXR RXR RXR->Complex PPRE PPRE (DNA) Complex->PPRE Binds to Coactivators Co-activators PPRE->Coactivators Recruits Transcription Target Gene Transcription Coactivators->Transcription Initiates

Caption: BCFA-CoA-mediated activation of PPARα signaling.
Quantitative Data on PPARα Binding

The affinity of BCFA-CoAs for PPARα has been quantified, demonstrating their potency as ligands.

LigandDissociation Constant (Kd)Reference
Phytanoyl-CoA~11 nM[8][9]
Pristanoyl-CoA~11 nM[8][9]

Emerging Roles in Immune Signaling

Recent evidence suggests that BCFAs and their CoA derivatives play a significant role in modulating the immune system, particularly through their interaction with Toll-like receptors (TLRs).

Modulation of TLR Signaling

TLRs are a class of pattern recognition receptors that play a crucial role in the innate immune system. While saturated straight-chain fatty acids have been shown to activate TLR4, leading to a pro-inflammatory response[2][11], the role of BCFAs is more nuanced. Some studies suggest that BCFAs, particularly those from bacterial sources, can modulate TLR2 signaling[12]. Furthermore, there is evidence that certain BCFAs can have anti-inflammatory effects by inhibiting the TLR4/NF-κB signaling pathway[13]. This inhibition can lead to a reduction in the expression of pro-inflammatory cytokines.

TLR_Signaling cluster_pro Pro-inflammatory Signaling cluster_anti Anti-inflammatory Signaling SCFA Saturated Straight-Chain Fatty Acyl-CoA TLR4_pro TLR4 SCFA->TLR4_pro Activates NFkB_pro NF-κB Activation TLR4_pro->NFkB_pro Cytokines_pro Pro-inflammatory Cytokine Expression NFkB_pro->Cytokines_pro BCFA BCFA-CoA TLR4_anti TLR4 BCFA->TLR4_anti Inhibits NFkB_anti NF-κB Inhibition TLR4_anti->NFkB_anti Cytokines_anti Decreased Pro-inflammatory Cytokine Expression NFkB_anti->Cytokines_anti

Caption: Differential modulation of TLR4 signaling by fatty acyl-CoAs.
Quantitative Data on Gene Expression Modulation

The signaling activity of BCFA-CoAs is reflected in their ability to alter the expression of target genes involved in lipid metabolism and inflammation.

Table 2: Effect of BCFAs on Gene Expression in HepG2 Cells [14][15]

BCFATarget GeneChange in ExpressionConcentration
14-methylpentadecanoic acid (iso-C16:0)FASNDecrease5-10 µM
14-methylpentadecanoic acid (iso-C16:0)SREBP1Decrease5-10 µM
14-methylpentadecanoic acid (iso-C16:0)CRPDecrease5-10 µM
14-methylpentadecanoic acid (iso-C16:0)IL-6Decrease5-10 µM
12-methyltetradecanoic acid (anteiso-C15:0)FASNIncrease5 µM
12-methyltetradecanoic acid (anteiso-C15:0)CRPIncreaseConcentration-dependent
12-methyltetradecanoic acid (anteiso-C15:0)IL-6IncreaseConcentration-dependent

Table 3: Effect of BCFAs on Gene Expression in Human Adipocytes [2][16][17]

BCFATarget GeneChange in Expression
14-methylpentadecanoic acid (iso-C16:0)ELOVL6Decrease
14-methylpentadecanoic acid (iso-C16:0)IL-6Decrease
14-methylpentadecanoic acid (iso-C16:0)COX-2Decrease
14-methylpentadecanoic acid (iso-C16:0)ALOX-15Decrease
12-methyltetradecanoic acid (anteiso-C15:0)FASNIncrease
12-methyltetradecanoic acid (anteiso-C15:0)ELOVL4Increase
12-methyltetradecanoic acid (anteiso-C15:0)ELOVL6Increase
12-methyltetradecanoic acid (anteiso-C15:0)SCD1Decrease

Potential Role in Protein Acylation

Protein acylation is a post-translational modification where a fatty acid is covalently attached to a protein, influencing its localization, stability, and function[18]. While protein acylation by straight-chain fatty acids like palmitate and myristate is well-documented, the specific role of BCFAs in this process is an emerging area of research.

Investigating BCFA-Mediated Protein Acylation

The unique structure of BCFAs may lead to the acylation of a distinct subset of proteins or confer different functional consequences compared to straight-chain fatty acylation. Identifying proteins specifically acylated by BCFAs and understanding the functional outcomes is a key area for future research. Mass spectrometry-based proteomics strategies, such as acyl-biotin exchange (ABE) or the use of fatty acid analogues with bioorthogonal tags, can be employed to identify BCFA-acylated proteins[9][19][20][21].

Protein_Acylation_Workflow Cells Cells treated with BCFA analogue Lysis Cell Lysis Cells->Lysis Click Click Chemistry (Biotinylation) Lysis->Click Enrichment Streptavidin Enrichment Click->Enrichment Digestion On-bead Digestion Enrichment->Digestion MS LC-MS/MS Analysis Digestion->MS Identification Identification of Acylated Proteins MS->Identification

Caption: Experimental workflow for identifying BCFA-acylated proteins.

Experimental Protocols

To facilitate further research into the signaling roles of BCFA-CoAs, this section provides detailed methodologies for key experiments.

PPARα Ligand Binding Assay using Fluorescence Quenching

This protocol is adapted for measuring the binding of BCFA-CoAs to the PPARα ligand-binding domain (LBD).

Materials:

  • Purified recombinant PPARα-LBD

  • BCFA-CoA of interest

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1 mM EDTA)

  • Fluorometer

Procedure:

  • Prepare a stock solution of the PPARα-LBD in the binding buffer to a final concentration of approximately 0.1-0.5 µM.

  • Prepare a series of dilutions of the BCFA-CoA in the binding buffer.

  • Set the fluorometer to excite at 280 nm (for tryptophan and tyrosine) or 295 nm (for tryptophan only) and measure the emission spectrum from 300 to 400 nm.

  • To a cuvette, add the PPARα-LBD solution and record the initial fluorescence spectrum (F₀).

  • Sequentially add small aliquots of the BCFA-CoA dilutions to the cuvette, mixing gently after each addition.

  • After each addition, allow the system to equilibrate for 2-5 minutes and record the fluorescence spectrum (F).

  • Calculate the change in fluorescence intensity (ΔF = F₀ - F) at the emission maximum.

  • Plot ΔF as a function of the BCFA-CoA concentration and fit the data to a binding isotherm (e.g., one-site binding model) to determine the dissociation constant (Kd).

Circular Dichroism (CD) Spectroscopy for Conformational Changes

This protocol outlines the use of CD spectroscopy to assess conformational changes in PPARα upon binding to BCFA-CoAs.

Materials:

  • Purified recombinant PPARα-LBD

  • BCFA-CoA of interest

  • CD buffer (e.g., 10 mM phosphate (B84403) buffer, pH 7.4, 100 mM NaF)

  • CD spectrometer

Procedure:

  • Prepare a solution of PPARα-LBD in the CD buffer at a concentration of approximately 0.1-0.2 mg/mL.

  • Record the far-UV CD spectrum (190-260 nm) of the PPARα-LBD alone to establish a baseline.

  • Prepare a stock solution of the BCFA-CoA in the CD buffer.

  • Add a molar excess of the BCFA-CoA to the PPARα-LBD solution.

  • Incubate the mixture for a sufficient time to allow for binding (e.g., 30 minutes at room temperature).

  • Record the far-UV CD spectrum of the PPARα-LBD/BCFA-CoA complex.

  • Compare the spectra of the apo- and ligand-bound protein. Significant changes in the spectra, particularly in the regions of α-helical and β-sheet signals, indicate a conformational change upon ligand binding.

Co-immunoprecipitation (Co-IP) for PPARα Co-regulator Recruitment

This protocol describes a method to investigate the recruitment of co-activator or co-repressor proteins to PPARα in the presence of a BCFA-CoA.

Materials:

  • Cell line expressing tagged PPARα and a tagged putative co-regulator protein

  • BCFA-CoA of interest

  • Cell lysis buffer

  • Antibody against the PPARα tag

  • Protein A/G magnetic beads

  • Wash buffer

  • Elution buffer

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Culture the cells and treat with the BCFA-CoA or vehicle control for the desired time.

  • Lyse the cells and collect the protein lysate.

  • Pre-clear the lysate by incubating with protein A/G beads and then removing the beads.

  • Incubate the pre-cleared lysate with the anti-PPARα tag antibody to form an antibody-antigen complex.

  • Add protein A/G beads to the lysate to capture the antibody-antigen complex.

  • Wash the beads several times with wash buffer to remove non-specific binding proteins.

  • Elute the protein complexes from the beads using elution buffer.

  • Analyze the eluted proteins by SDS-PAGE and Western blotting, probing for the tagged co-regulator protein. An increased signal for the co-regulator in the BCFA-CoA treated sample compared to the control indicates ligand-dependent recruitment.

Conclusion and Future Directions

Branched-chain fatty acyl-CoAs are emerging as a critical class of signaling molecules with diverse physiological roles. Their well-established function as PPARα ligands highlights their importance in regulating lipid metabolism. Furthermore, their burgeoning role in immune modulation and the untapped potential for specific protein acylation present exciting new avenues for research and therapeutic development. The detailed methodologies and quantitative data provided in this guide are intended to empower researchers to further unravel the complex signaling networks governed by BCFA-CoAs. Future investigations should focus on identifying the full spectrum of BCFA-acylated proteins and their functional consequences, elucidating the precise mechanisms of BCFA-CoA-mediated immune modulation, and exploring the therapeutic potential of targeting BCFA-CoA signaling pathways in metabolic and inflammatory diseases.

References

The Biosynthesis of 17-Methyltetracosanoyl-CoA: A Technical Guide to its Precursor Molecules and Synthetic Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

17-Methyltetracosanoyl-CoA is a very-long-chain fatty acyl-CoA with a methyl branch at the 17th carbon position. As a member of the branched-chain fatty acid family, its unique structure suggests specialized roles in cellular metabolism and membrane biology. This technical guide provides an in-depth exploration of the precursor molecules and biosynthetic pathways potentially involved in the synthesis of this compound. Due to the limited direct research on this specific molecule, this guide synthesizes information from the broader understanding of branched-chain and very-long-chain fatty acid metabolism to propose a putative biosynthetic route. This document also outlines relevant experimental protocols and quantitative data to aid researchers in the study of this and similar lipid molecules.

Proposed Biosynthetic Pathway of 17-Methyltetracsanoyl-CoA

The biosynthesis of this compound is hypothesized to occur via one of two primary pathways, both culminating in the elongation of a methylated fatty acid precursor by the fatty acid elongase (ELOVL) system in the endoplasmic reticulum.

Pathway 1: Elongation of a Methylated Primer Derived from Branched-Chain Amino Acid Catabolism

The canonical pathway for the synthesis of branched-chain fatty acids initiates with the catabolism of branched-chain amino acids (BCAAs). For anteiso fatty acids, which have a methyl group on the antepenultimate carbon, the precursor is 2-methylbutyryl-CoA, derived from isoleucine. While 17-methyltetracosanoic acid is not a typical anteiso fatty acid, a similar mechanism involving a methylated primer followed by extensive elongation is plausible.

The initial steps involve the conversion of a BCAA to its corresponding branched-chain α-keto acid (BCKA) by a branched-chain amino acid aminotransferase (BCAT), followed by oxidative decarboxylation to a branched-chain acyl-CoA by the branched-chain α-keto acid dehydrogenase (BCKDH) complex. This branched-chain acyl-CoA then serves as a primer for fatty acid synthase (FAS) to generate a medium- or long-chain branched-fatty acid. This fatty acid is then activated to its acyl-CoA thioester and transported to the endoplasmic reticulum for elongation to a very-long-chain fatty acid.

BCAA_to_BCFA BCAA Branched-Chain Amino Acid (e.g., Isoleucine) BCKA Branched-Chain α-Keto Acid BCAA->BCKA BCAT BC_Acyl_CoA Branched-Chain Acyl-CoA (e.g., 2-Methylbutyryl-CoA) BCKA->BC_Acyl_CoA BCKDH LC_BCFA Long-Chain Branched Fatty Acid BC_Acyl_CoA->LC_BCFA Fatty Acid Synthase + Malonyl-CoA VLC_BCFA_CoA This compound LC_BCFA->VLC_BCFA_CoA Acyl-CoA Synthetase, ELOVL Elongase Complex

Figure 1: Proposed pathway for this compound synthesis from a branched-chain amino acid precursor.

Pathway 2: Methylation of a Very-Long-Chain Fatty Acid Intermediate

An alternative hypothesis involves the methylation of a pre-existing very-long-chain fatty acid. In this scenario, a straight-chain fatty acid is first synthesized and elongated to a C24 fatty acyl-CoA. Subsequently, a fatty acid methyltransferase would catalyze the transfer of a methyl group from S-adenosylmethionine (SAM) to the 17th carbon of the tetracosanoyl-CoA backbone.

VLCFA_Methylation Acetyl_CoA Acetyl-CoA LCFA Long-Chain Fatty Acid (e.g., Palmitic Acid) Acetyl_CoA->LCFA Fatty Acid Synthase + Malonyl-CoA Tetracosanoyl_CoA Tetracosanoyl-CoA (C24:0-CoA) LCFA->Tetracosanoyl_CoA Acyl-CoA Synthetase, ELOVL Elongase Complex Methyl_Tetracosanoyl_CoA This compound Tetracosanoyl_CoA->Methyl_Tetracosanoyl_CoA Fatty Acid Methyltransferase SAM S-Adenosylmethionine SAH S-Adenosylhomocysteine SAM->SAH

Figure 2: Hypothesized pathway of this compound synthesis via methylation of a C24 fatty acyl-CoA.

Quantitative Data

ParameterValueOrganism/SystemComments
BCKDH Activity 0.5 - 2.0 nmol/min/mg proteinRat Liver MitochondriaActivity is highly regulated by phosphorylation/dephosphorylation.
Fatty Acid Synthase (FAS) Km for Acetyl-CoA 5 - 15 µMPurified Chicken Liver FASKm for branched-chain acyl-CoA primers may differ.
FAS Km for Malonyl-CoA 2 - 10 µMPurified Chicken Liver FAS
ELOVL6 Km for Palmitoyl-CoA (C16:0) 10 - 30 µMMouse Liver MicrosomesELOVL substrate specificity is key for VLCFA synthesis.
ELOVL1 Km for Stearoyl-CoA (C18:0) 5 - 20 µMHuman Liver MicrosomesELOVL1 is responsible for elongating VLCFAs beyond C22.
S-Adenosylmethionine (SAM) Concentration 20 - 100 µMMammalian LiverMethyl donor concentration can be rate-limiting for methylation reactions.

Experimental Protocols

The following are generalized protocols that can be adapted for the study of this compound biosynthesis.

Protocol 1: In Vitro Fatty Acid Elongation Assay

This protocol is designed to measure the activity of the ELOVL elongase complex in microsomal preparations.

Materials:

  • Microsomal fraction isolated from a relevant tissue or cell line

  • Radiolabeled precursor (e.g., [14C]-Malonyl-CoA)

  • Unlabeled fatty acyl-CoA precursor (e.g., a C16 or C18 methyl-branched fatty acyl-CoA)

  • Reaction buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • Cofactors: NADPH, ATP, Coenzyme A

  • Stop solution (e.g., 10% KOH in 80% methanol)

  • Scintillation cocktail and counter

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, NADPH, ATP, and Coenzyme A.

  • Add the microsomal protein and the unlabeled fatty acyl-CoA precursor to the reaction mixture.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding radiolabeled malonyl-CoA.

  • Incubate at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding the stop solution.

  • Saponify the lipids by heating at 70°C for 1 hour.

  • Acidify the mixture and extract the fatty acids with an organic solvent (e.g., hexane).

  • Quantify the radioactivity in the organic phase using a scintillation counter.

Elongation_Assay_Workflow cluster_prep Reaction Preparation cluster_reaction Elongation Reaction cluster_analysis Analysis Mix Prepare Reaction Mix (Buffer, Cofactors) Add_Microsomes Add Microsomes & Precursor Acyl-CoA Mix->Add_Microsomes Preincubate Pre-incubate at 37°C Add_Microsomes->Preincubate Start_Rxn Initiate with [14C]-Malonyl-CoA Preincubate->Start_Rxn Incubate Incubate at 37°C Start_Rxn->Incubate Stop_Rxn Stop Reaction Incubate->Stop_Rxn Saponify Saponify Lipids Stop_Rxn->Saponify Extract Extract Fatty Acids Saponify->Extract Quantify Scintillation Counting Extract->Quantify

Figure 3: Workflow for an in vitro fatty acid elongation assay.
Protocol 2: Analysis of this compound by LC-MS/MS

This protocol outlines a method for the sensitive and specific quantification of this compound from biological samples.

Materials:

  • Lipid extraction solvents (e.g., chloroform, methanol)

  • Internal standard (e.g., a deuterated analog of the target molecule)

  • Solid-phase extraction (SPE) cartridges for lipid class separation

  • High-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS)

  • C18 reversed-phase HPLC column

Procedure:

  • Homogenize the biological sample in the presence of the internal standard.

  • Perform a lipid extraction using a method such as the Bligh-Dyer or Folch procedure.

  • Fractionate the lipid extract using SPE to isolate the acyl-CoA fraction.

  • Dry the acyl-CoA fraction under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS/MS analysis.

  • Inject the sample onto the HPLC-MS/MS system.

  • Separate the acyl-CoAs using a gradient elution on the C18 column.

  • Detect and quantify the target molecule using multiple reaction monitoring (MRM) on the mass spectrometer.

Conclusion

The biosynthesis of this compound likely involves the elongation of a shorter-chain methyl-branched fatty acid, with the methyl group originating either from a branched-chain amino acid-derived primer or through the action of a methyltransferase. Further research is required to elucidate the precise enzymatic steps and regulatory mechanisms involved in the production of this unique very-long-chain fatty acid. The experimental approaches and data presented in this guide provide a framework for future investigations into the metabolism and function of this compound and other related lipids. The continued development of advanced analytical techniques will be crucial in unraveling the complexities of branched-chain and very-long-chain fatty acid metabolism and their implications in health and disease.

Degradation Pathway of 17-Methyltetracosanoyl-CoA: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the degradation pathway of 17-Methyltetracosanoyl-CoA, a C25 very long-chain branched-chain fatty acid. Due to the presence of a methyl group on the beta-carbon (position 3), this molecule cannot be directly metabolized through the conventional beta-oxidation pathway. Instead, it undergoes an initial alpha-oxidation cycle within the peroxisomes to remove a single carbon atom, followed by subsequent rounds of peroxisomal and mitochondrial beta-oxidation. This guide details the enzymatic steps, subcellular localization, and regulatory mechanisms governing this critical metabolic process. While specific quantitative data for this compound is limited in the current literature, this document compiles relevant data from analogous, well-studied branched-chain fatty acids, such as phytanic acid, to provide a robust framework for understanding its metabolism. Detailed experimental protocols for the analysis of this pathway and its intermediates are also provided to facilitate further research in this area.

Introduction

Very long-chain fatty acids (VLCFAs) and branched-chain fatty acids (BCFAs) are integral components of cellular lipids and play crucial roles in various biological processes.[1][2] The metabolism of these lipids is essential for maintaining cellular homeostasis, and defects in their degradation pathways are associated with severe metabolic disorders, such as Refsum's disease.[3][4] this compound is a C25 fatty acid characterized by a methyl group at the 17th position. When considering its degradation from the carboxyl end, this methyl group is located at the beta-position (C3), sterically hindering the action of enzymes involved in the standard beta-oxidation spiral.[5] Consequently, its catabolism is initiated by a specialized pathway known as alpha-oxidation, which occurs primarily in the peroxisomes.[3][6] This process involves the removal of the carboxyl-carbon as CO2, yielding a fatty acid that is one carbon shorter and has the methyl group at the alpha-position, making it a suitable substrate for subsequent beta-oxidation.[3]

The Degradation Pathway of this compound

The degradation of this compound is a multi-step process involving enzymes located in the peroxisomes and mitochondria. The initial and committing phase is alpha-oxidation, which is then followed by beta-oxidation.

Peroxisomal Alpha-Oxidation

The alpha-oxidation of 3-methyl-branched fatty acids like this compound consists of four key enzymatic reactions that take place entirely within the peroxisomes.[3][7]

  • Activation to Acyl-CoA Ester: The first step is the activation of the free fatty acid, 17-methyltetracosanoic acid, to its coenzyme A (CoA) ester, this compound. This reaction is catalyzed by a peroxisomal acyl-CoA synthetase. While the specific synthetase for very long-chain branched fatty acids is not definitively identified, it is postulated that distinct synthetases exist for branched-chain and very long-chain fatty acids.[1][2]

  • 2-Hydroxylation: The this compound is then hydroxylated at the alpha-carbon position by phytanoyl-CoA hydroxylase (PHYH) , also known as phytanoyl-CoA dioxygenase.[4][8] This enzyme requires Fe²⁺ and O₂ as co-substrates and ascorbate (B8700270) and 2-oxoglutarate as cofactors to yield 2-hydroxy-17-methyltetracosanoyl-CoA.[8] Studies on human PHYH have shown that it has a broad substrate specificity for 3-methylacyl-CoA esters with varying chain lengths.[9]

  • Cleavage of the 2-Hydroxy Intermediate: The resulting 2-hydroxy-17-methyltetracosanoyl-CoA is cleaved by 2-hydroxyacyl-CoA lyase (HACL1) .[10][11] This thiamine (B1217682) pyrophosphate (TPP)-dependent enzyme breaks the C1-C2 bond, producing formyl-CoA and an aldehyde that is one carbon shorter, 16-methyltricosanal.[10][12]

  • Oxidation to a Shorter-Chain Fatty Acid: The 16-methyltricosanal is then oxidized to its corresponding carboxylic acid, 16-methyltricosanoic acid, by an aldehyde dehydrogenase .[3]

Peroxisomal and Mitochondrial Beta-Oxidation

The product of alpha-oxidation, 16-methyltricosanoic acid (now a 2-methyl-branched fatty acid), is activated to its CoA ester and can then be degraded by peroxisomal beta-oxidation.[13][14] This process involves a series of reactions that shorten the fatty acyl-CoA chain by two carbons in each cycle, producing acetyl-CoA or propionyl-CoA. After several cycles in the peroxisome, the shortened acyl-CoA is transported to the mitochondria for the final stages of beta-oxidation to yield further energy.[15]

Degradation_Pathway cluster_peroxisome Peroxisome cluster_mitochondrion Mitochondrion 17-Methyltetracosanoic_Acid 17-Methyltetracosanoic Acid This compound This compound 17-Methyltetracosanoic_Acid->this compound Acyl-CoA Synthetase (ATP, CoA) 2-Hydroxy-17-methyltetracosanoyl-CoA 2-Hydroxy-17-methyltetracosanoyl-CoA This compound->2-Hydroxy-17-methyltetracosanoyl-CoA Phytanoyl-CoA Hydroxylase (PHYH) (Fe²⁺, O₂, 2-Oxoglutarate) 16-Methyltricosanal 16-Methyltricosanal 2-Hydroxy-17-methyltetracosanoyl-CoA->16-Methyltricosanal 2-Hydroxyacyl-CoA Lyase (HACL1) (TPP, Mg²⁺) Formyl-CoA Formyl-CoA 2-Hydroxy-17-methyltetracosanoyl-CoA->Formyl-CoA 16-Methyltricosanoic_Acid 16-Methyltricosanoic Acid 16-Methyltricosanal->16-Methyltricosanoic_Acid Aldehyde Dehydrogenase Peroxisomal_Beta-Oxidation Peroxisomal Beta-Oxidation 16-Methyltricosanoic_Acid->Peroxisomal_Beta-Oxidation Activation to CoA Mitochondrial_Beta-Oxidation Mitochondrial Beta-Oxidation Peroxisomal_Beta-Oxidation->Mitochondrial_Beta-Oxidation Transport of shortened acyl-CoA Acetyl-CoA_Propionyl-CoA Acetyl-CoA / Propionyl-CoA Mitochondrial_Beta-Oxidation->Acetyl-CoA_Propionyl-CoA

Caption: Degradation pathway of this compound.

Quantitative Data

EnzymeSubstrateOrganismKmVmaxReference
Phytanoyl-CoA Hydroxylase (PHYH)Phytanoyl-CoAHuman (recombinant)Not reportedNot reported[8]
Phytanoyl-CoA Hydroxylase (PHYH)3-Methylhexadecanoyl-CoAHuman (recombinant)Not reportedNot reported[8]
2-Hydroxyacyl-CoA Lyase (HACL1)2-Hydroxyisobutyryl-CoAActinobacterial~120 µM1.3 s⁻¹[16]

Note: The data for HACL1 is from a bacterial source and a different substrate, but it provides an indication of the enzyme's catalytic efficiency. Further research is needed to determine the specific kinetic parameters for the enzymes of this pathway with this compound.

Experimental Protocols

Measurement of Alpha- and Beta-Oxidation Rates

A common method to measure fatty acid oxidation involves the use of radiolabeled substrates.

Principle: Cultured cells or tissue homogenates are incubated with a ¹⁴C-labeled branched-chain fatty acid (e.g., [1-¹⁴C]17-methyltetracosanoic acid). The rate of oxidation is determined by measuring the production of ¹⁴CO₂ (complete oxidation) and ¹⁴C-labeled acid-soluble metabolites (incomplete oxidation).

Protocol Outline:

  • Cell Culture/Tissue Preparation: Culture human skin fibroblasts or prepare tissue homogenates (e.g., from liver) in an appropriate buffer.

  • Incubation: Incubate the cells or homogenates with [1-¹⁴C]-labeled fatty acid substrate in the presence of necessary cofactors (ATP, CoA, Mg²⁺, NAD⁺, L-carnitine).

  • Separation of Products: At the end of the incubation, stop the reaction and separate the radiolabeled products. This is typically done by acidifying the reaction mixture and trapping the released ¹⁴CO₂. The remaining aqueous phase contains the acid-soluble metabolites.

  • Quantification: The radioactivity in the trapped CO₂ and the acid-soluble fraction is quantified using liquid scintillation counting.

  • Data Analysis: The rates of complete and incomplete fatty acid oxidation are calculated based on the amount of radioactivity measured and normalized to the protein content of the sample.

Analysis of Acyl-CoA Intermediates by Mass Spectrometry

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the identification and quantification of acyl-CoA esters.

Principle: Cell or tissue extracts are prepared to preserve the integrity of the acyl-CoA esters. These are then separated by liquid chromatography and detected by a mass spectrometer. The high sensitivity and specificity of MS/MS allow for the accurate measurement of various acyl-CoA species, including the intermediates of the this compound degradation pathway.

Protocol Outline:

  • Sample Extraction: Rapidly quench metabolic activity and extract acyl-CoAs from cells or tissues using an appropriate solvent system (e.g., acetonitrile/isopropanol/water).

  • Chromatographic Separation: Separate the acyl-CoA esters using reverse-phase liquid chromatography.

  • Mass Spectrometric Detection: Analyze the eluting compounds using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. This involves selecting a specific precursor ion for each acyl-CoA and monitoring a specific fragment ion.

  • Quantification: Quantify the acyl-CoA species by comparing their peak areas to those of known amounts of internal standards (e.g., odd-chain length acyl-CoAs).

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_data_analysis Data Analysis Biological_Sample Biological Sample (Cells or Tissues) Homogenization_Extraction Homogenization & Acyl-CoA Extraction Biological_Sample->Homogenization_Extraction Radiolabeled_Assay Fatty Acid Oxidation Assay ([¹⁴C]-Substrate) Homogenization_Extraction->Radiolabeled_Assay LC-MS_MS LC-MS/MS Analysis of Acyl-CoAs Homogenization_Extraction->LC-MS_MS Oxidation_Rates Quantification of Oxidation Rates Radiolabeled_Assay->Oxidation_Rates Metabolite_Quantification Quantification of Metabolite Levels LC-MS_MS->Metabolite_Quantification

Caption: Experimental workflow for studying the degradation of this compound.

Regulation of the Degradation Pathway

The expression of genes encoding enzymes involved in fatty acid oxidation is tightly regulated by nuclear receptors, particularly the Peroxisome Proliferator-Activated Receptors (PPARs) .

PPARα is a key transcriptional regulator of lipid metabolism, especially in the liver.[17] It is activated by fatty acids and their derivatives. Upon activation, PPARα forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences called peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This binding leads to the increased transcription of genes involved in both peroxisomal alpha- and beta-oxidation, including PHYH and HACL1 .[18] Therefore, the degradation of this compound is likely upregulated under conditions of high fatty acid influx, such as fasting or a high-fat diet, through the activation of the PPARα signaling pathway.

Regulation_Pathway Fatty_Acids Fatty Acids (e.g., 17-Methyltetracosanoic Acid) PPARa PPARα Fatty_Acids->PPARa activate PPARa_RXR_Complex PPARα-RXR Heterodimer PPARa->PPARa_RXR_Complex RXR RXR RXR->PPARa_RXR_Complex PPRE PPRE (in promoter region) PPARa_RXR_Complex->PPRE bind to Target_Genes Target Genes (e.g., PHYH, HACL1) PPRE->Target_Genes activate transcription Alpha_Oxidation_Enzymes Alpha-Oxidation Enzymes Target_Genes->Alpha_Oxidation_Enzymes translation Increased_Degradation Increased Degradation of This compound Alpha_Oxidation_Enzymes->Increased_Degradation

Caption: Transcriptional regulation of alpha-oxidation by PPARα.

Conclusion

The degradation of this compound is a specialized metabolic pathway initiated by peroxisomal alpha-oxidation to overcome the steric hindrance posed by its beta-methyl group. This is followed by conventional beta-oxidation in both peroxisomes and mitochondria. The key enzymes, PHYH and HACL1, and the regulatory role of PPARα are central to this process. While the pathway is well-characterized for analogous branched-chain fatty acids, further research is required to elucidate the specific kinetics and regulatory nuances for this compound. The experimental protocols outlined in this guide provide a foundation for future investigations, which are crucial for a deeper understanding of branched-chain fatty acid metabolism and its implications in health and disease. This knowledge is vital for the development of therapeutic strategies for metabolic disorders associated with impaired fatty acid oxidation.

References

Methodological & Application

Application and Protocol for the Synthesis of 17-Methyltetracosanoyl-CoA Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed methodology for the chemical synthesis of a 17-Methyltetracosanoyl-CoA standard, a crucial tool for research in fatty acid metabolism and related drug development. The synthesis is a two-stage process commencing with the construction of the C25 branched-chain fatty acid, 17-methyltetracosanoic acid, via a Grignard reaction. This is followed by its conversion to the corresponding acyl-CoA. This protocol outlines the necessary reagents, step-by-step procedures, purification methods, and analytical characterization of the final product.

Introduction

Long-chain fatty acyl-CoAs are pivotal intermediates in numerous metabolic pathways, including beta-oxidation and the synthesis of complex lipids.[1][2] The availability of well-characterized standards for specific acyl-CoAs, such as the branched-chain this compound, is essential for the accurate quantification and investigation of their roles in cellular processes and disease states. This document details a robust chemical synthesis protocol for this compound, designed to be accessible to researchers with a background in organic chemistry.

Materials and Reagents

ReagentSupplierCatalog Number
1-Bromoheptane (B155011)Sigma-Aldrich230419
1-Bromo-10-decanolTCI AmericaB1105
Magnesium turningsSigma-Aldrich63032
IodineSigma-Aldrich207772
Dry Diethyl EtherSigma-Aldrich317647
Jones Reagent (Chromium trioxide in sulfuric acid)Sigma-Aldrich333837
Oxalyl chlorideSigma-Aldrich320420
Coenzyme A (free acid)Cayman Chemical16110
Anhydrous Dichloromethane (B109758) (DCM)Sigma-Aldrich270997
Anhydrous Tetrahydrofuran (THF)Sigma-Aldrich186562
Sodium bicarbonateSigma-AldrichS6014
Sodium sulfate (B86663) (anhydrous)Sigma-Aldrich239313
High-Performance Liquid Chromatography (HPLC) grade waterFisher ScientificW6-4
HPLC grade acetonitrileFisher ScientificA998-4
Formic acidSigma-AldrichF0507

Experimental Protocols

Part 1: Synthesis of 17-Methyltetracosanoic Acid

This synthesis involves the coupling of two alkyl halides via a Grignard reagent to form the hydrocarbon backbone, followed by oxidation to the carboxylic acid.

Step 1.1: Preparation of Heptylmagnesium Bromide (Grignard Reagent)

  • All glassware must be oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon).

  • In a three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.2 equivalents).

  • Add a small crystal of iodine to activate the magnesium surface.

  • Add a small volume of a solution of 1-bromoheptane (1 equivalent) in dry diethyl ether to the flask.

  • Once the reaction initiates (indicated by heat evolution and disappearance of the iodine color), add the remaining 1-bromoheptane solution dropwise to maintain a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.

Step 1.2: Grignard Coupling Reaction

  • Cool the Grignard reagent solution to 0 °C in an ice bath.

  • Dissolve 1-bromo-10-decanol (1 equivalent) in dry THF and add it dropwise to the Grignard reagent solution.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 17-methyltetracosanol.

Step 1.3: Oxidation to 17-Methyltetracosanoic Acid

  • Dissolve the crude 17-methyltetracosanol in acetone (B3395972).

  • Cool the solution to 0 °C in an ice bath.

  • Add Jones reagent dropwise until the orange-brown color persists, indicating complete oxidation.

  • Quench the reaction by adding isopropanol (B130326) until the green color of Cr(III) appears.

  • Remove the acetone under reduced pressure.

  • Add water to the residue and extract the product with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude 17-methyltetracosanoic acid.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., hexane (B92381) or acetone/water).

Part 2: Synthesis of this compound

Step 2.1: Formation of 17-Methyltetracosanoyl Chloride

  • Dissolve the purified 17-methyltetracosanoic acid (1 equivalent) in anhydrous dichloromethane (DCM).

  • Add oxalyl chloride (2 equivalents) dropwise to the solution at room temperature.[3][4] A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

  • Stir the reaction mixture for 2-3 hours at room temperature. The reaction progress can be monitored by the cessation of gas evolution (CO and HCl).

  • Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude 17-methyltetracosanoyl chloride, which is used immediately in the next step without further purification.

Step 2.2: Coupling with Coenzyme A

  • Prepare a solution of Coenzyme A (free acid, 1.2 equivalents) in a 2:1 mixture of THF and water, buffered to pH 7.5-8.0 with sodium bicarbonate.

  • Cool the Coenzyme A solution to 0 °C.

  • Dissolve the crude 17-methyltetracosanoyl chloride in a small amount of anhydrous THF.

  • Add the acyl chloride solution dropwise to the Coenzyme A solution with vigorous stirring, maintaining the pH between 7.5 and 8.0 by the addition of a dilute sodium bicarbonate solution.

  • Allow the reaction to proceed at 0 °C for 1 hour and then at room temperature for an additional 2 hours.

  • Acidify the reaction mixture to pH 4-5 with dilute HCl.

Part 3: Purification and Characterization

Step 3.1: Purification by High-Performance Liquid Chromatography (HPLC)

  • The crude this compound can be purified by reversed-phase HPLC.[5][6]

  • A C18 column is typically used with a gradient elution system.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • A typical gradient might be from 50% B to 100% B over 30 minutes.

  • Monitor the elution at 260 nm, the absorbance maximum for the adenine (B156593) base of Coenzyme A.

  • Collect the fractions containing the product and lyophilize to obtain the purified this compound.

Step 3.2: Characterization

  • Mass Spectrometry: Confirm the identity of the product by electrospray ionization mass spectrometry (ESI-MS). The expected molecular weight for this compound (C46H84N7O17P3S) is approximately 1132.18 g/mol . The exact mass can be used for high-resolution mass spectrometry confirmation.[7][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ³¹P NMR can be used to confirm the structure and purity of the final product.

Data Presentation

Synthesis StepProductExpected YieldPurityAnalytical Method
Part 117-Methyltetracosanoic Acid60-70%>95%GC-MS, ¹H NMR
Part 2This compound40-50%>98%HPLC, LC-MS, NMR

Visualizations

Synthesis_Pathway 1-Bromoheptane 1-Bromoheptane Heptylmagnesium_Bromide Heptylmagnesium Bromide 1-Bromoheptane->Heptylmagnesium_Bromide Mg Mg Mg->Heptylmagnesium_Bromide 17-Methyltetracosanol 17-Methyltetracosanol Heptylmagnesium_Bromide->17-Methyltetracosanol 1-Bromo-10-decanol 1-Bromo-10-decanol 1-Bromo-10-decanol->17-Methyltetracosanol 17-Methyltetracosanoic_Acid 17-Methyltetracosanoic Acid 17-Methyltetracosanol->17-Methyltetracosanoic_Acid Oxidation Jones_Reagent Jones Reagent Jones_Reagent->17-Methyltetracosanoic_Acid 17-Methyltetracosanoyl_Chloride 17-Methyltetracosanoyl Chloride 17-Methyltetracosanoic_Acid->17-Methyltetracosanoyl_Chloride Acyl Halogenation Oxalyl_Chloride Oxalyl Chloride Oxalyl_Chloride->17-Methyltetracosanoyl_Chloride 17-Methyltetracosanoyl_CoA This compound 17-Methyltetracosanoyl_Chloride->17-Methyltetracosanoyl_CoA Thioesterification Coenzyme_A Coenzyme A Coenzyme_A->17-Methyltetracosanoyl_CoA

Caption: Chemical synthesis pathway for this compound.

Experimental_Workflow cluster_Part1 Part 1: Fatty Acid Synthesis cluster_Part2 Part 2: Acyl-CoA Synthesis cluster_Part3 Part 3: Purification & Analysis P1_Start Starting Materials (1-Bromoheptane, Mg, 1-Bromo-10-decanol) P1_Grignard Grignard Reaction P1_Start->P1_Grignard P1_Coupling Coupling Reaction P1_Grignard->P1_Coupling P1_Oxidation Jones Oxidation P1_Coupling->P1_Oxidation P1_Purification Recrystallization P1_Oxidation->P1_Purification P1_Product 17-Methyltetracosanoic Acid P1_Purification->P1_Product P2_Start 17-Methyltetracosanoic Acid & Coenzyme A P2_AcylChloride Acyl Chloride Formation (Oxalyl Chloride) P2_Start->P2_AcylChloride P2_Coupling Coupling with Coenzyme A P2_AcylChloride->P2_Coupling P2_Crude Crude this compound P2_Coupling->P2_Crude P3_Purification HPLC Purification P2_Crude->P3_Purification P3_Analysis Characterization (MS, NMR) P3_Purification->P3_Analysis P3_Final Pure this compound P3_Analysis->P3_Final

Caption: Experimental workflow for the synthesis of this compound.

References

Application Notes and Protocols for the Mass Spectrometry Analysis of 17-Methyltetracosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

17-Methyltetracosanoyl-CoA is a long-chain branched fatty acyl-coenzyme A. The analysis of such molecules is critical in various fields of research, including the study of lipid metabolism, biomarker discovery, and drug development. Long-chain acyl-CoAs are key intermediates in fatty acid metabolism and play significant roles in cellular signaling and energy homeostasis. Their quantification and identification can provide valuable insights into disease states such as metabolic syndrome, peroxisomal disorders, and certain cancers. This document provides detailed application notes and protocols for the robust and sensitive analysis of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Mass Spectrometry Analysis of this compound

The analysis of this compound is effectively achieved using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode. The method relies on Multiple Reaction Monitoring (MRM) for sensitive and specific quantification.

Calculation of Molecular Weight and MRM Transitions

The chemical formula for this compound (C₄₆H₈₄N₇O₁₇P₃S) allows for the calculation of its monoisotopic mass. Based on available data for similar long-chain methyl-branched acyl-CoAs, the approximate molecular weight is 1132.18 g/mol .

  • Precursor Ion ([M+H]⁺): The protonated molecule of this compound is used as the precursor ion in the first quadrupole (Q1).

    • m/z ≈ 1133.18

  • Product Ions: Collision-induced dissociation (CID) in the second quadrupole (q2) of the precursor ion typically results in characteristic fragments for acyl-CoAs.

    • Neutral Loss of 507 Da: A common fragmentation pathway for acyl-CoAs in positive ESI is the neutral loss of the 3'-phosphoadenosine 5'-diphosphate moiety (C₁₀H₁₃N₅O₁₀P₂), which has a mass of 507.0 Da. This results in a product ion that retains the acyl chain.[1]

      • Product Ion 1 m/z ≈ 1133.18 - 507.0 = 626.18

    • Adenosine (B11128) Diphosphate (B83284) Fragment: Another characteristic product ion corresponds to the adenosine diphosphate fragment.

      • Product Ion 2 m/z = 428.1

Quantitative Data Summary

The following table summarizes the key mass spectrometry parameters for the analysis of this compound.

AnalytePrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)Collision Energy (eV)
This compound~1133.2~626.2428.135 - 45
Internal Standard (e.g., C17:0-CoA)1020.4513.4428.135 - 45

Note: The exact m/z values should be confirmed by direct infusion of a standard if available. Collision energy should be optimized for the specific instrument used.

Experimental Protocols

Sample Preparation: Extraction of Long-Chain Acyl-CoAs from Biological Tissues

This protocol is adapted from established methods for the extraction of long-chain acyl-CoAs from tissues such as liver or muscle.[2]

Materials:

Procedure:

  • Weigh the frozen tissue sample and place it in a pre-chilled homogenization tube.

  • Add 1 mL of ice-cold 10% TCA and the internal standard.

  • Homogenize the tissue on ice until a uniform suspension is achieved.

  • Add 1 mL of isopropanol and 2 mL of acetonitrile to the homogenate.

  • Vortex the mixture vigorously for 1 minute.

  • Add 125 µL of saturated ammonium sulfate solution and vortex again.

  • Centrifuge the sample at 12,000 x g for 10 minutes at 4°C.

  • Carefully collect the supernatant, which contains the acyl-CoAs.

  • The supernatant can be directly injected for LC-MS/MS analysis or subjected to solid-phase extraction (SPE) for further purification if necessary.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Gradient:

    • 0-2 min: 20% B

    • 2-15 min: 20% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 20% B

    • 18.1-25 min: 20% B (re-equilibration)

  • Injection Volume: 5-10 µL.

  • Column Temperature: 40°C.

Mass Spectrometer Settings:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 150°C.

  • Desolvation Temperature: 400°C.

  • Gas Flow Rates: Optimize for the specific instrument.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the LC-MS/MS analysis of this compound.

G cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis Tissue Biological Tissue Homogenization Homogenization with TCA & IS Tissue->Homogenization Extraction Solvent Extraction Homogenization->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant LC Liquid Chromatography (C18) Supernatant->LC MS Mass Spectrometry (ESI+) LC->MS MRM MRM Detection MS->MRM Integration Peak Integration MRM->Integration Quantification Quantification Integration->Quantification Reporting Reporting Quantification->Reporting

Caption: Experimental workflow for this compound analysis.

Metabolic Pathway of Branched-Chain Fatty Acids

This compound, as a branched-chain fatty acid, is expected to be metabolized through a combination of alpha- and beta-oxidation pathways. The methyl group at an odd-numbered carbon (C17) does not sterically hinder the initial steps of beta-oxidation in the same way a methyl group at an even-numbered carbon would. However, the final cycle of beta-oxidation of an odd-chain fatty acid yields propionyl-CoA and acetyl-CoA.

G cluster_pathway Metabolism of this compound Start This compound BetaOxidation Beta-Oxidation Cycles Start->BetaOxidation AcetylCoA Acetyl-CoA BetaOxidation->AcetylCoA (n cycles) PropionylCoA Propionyl-CoA BetaOxidation->PropionylCoA (final cycle) TCACycle TCA Cycle AcetylCoA->TCACycle SuccinylCoA Succinyl-CoA PropionylCoA->SuccinylCoA Carboxylation SuccinylCoA->TCACycle

Caption: Proposed metabolic fate of this compound.

References

Application Note & Protocol: Quantification of 17-Methyltetracosanoyl-CoA by Liquid Chromatography-Tandem Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

17-Methyltetracosanoyl-CoA is a very-long-chain branched-chain fatty acyl-coenzyme A (VLCFA-CoA). Acyl-CoAs are crucial intermediates in numerous metabolic pathways, including fatty acid β-oxidation, lipid synthesis, and cellular signaling. The accurate quantification of specific acyl-CoA species like this compound is essential for understanding their physiological roles and their implications in various disease states, including metabolic disorders.

This document provides a detailed protocol for the sensitive and specific quantification of this compound in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The methodology is based on established principles for the analysis of long-chain and very-long-chain acyl-CoAs.

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis sample Biological Sample (Tissue or Cells) homogenization Homogenization sample->homogenization extraction Solid-Phase Extraction (SPE) homogenization->extraction concentration Concentration extraction->concentration lc_separation UPLC Separation (Reversed-Phase) concentration->lc_separation Sample Injection ms_detection MS/MS Detection (Positive ESI, MRM) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration quantification Quantification (Internal Standard) peak_integration->quantification results Results quantification->results

Caption: A generalized workflow for the analysis of this compound.

Quantitative Data Summary

The following tables summarize typical quantitative parameters for the analysis of very-long-chain acyl-CoAs using LC-MS/MS. These values can be used as a starting point for the validation of a method for this compound.

Table 1: Liquid Chromatography Parameters

ParameterValue
Column Reversed-phase C8 or C18, 1.7 µm particle size
Mobile Phase A Water with 0.1% Ammonium Hydroxide
Mobile Phase B Acetonitrile (B52724) with 0.1% Ammonium Hydroxide
Flow Rate 0.3 - 0.5 mL/min
Gradient Optimized for separation of VLCFA-CoAs
Run Time 5 - 15 minutes

Table 2: Mass Spectrometry Parameters

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion (Q1) [M+H]⁺ for this compound
Product Ion (Q3) Characteristic fragment (e.g., neutral loss of 507 Da)
Collision Energy Optimized for the specific analyte
Internal Standard Heptadecanoyl-CoA (C17:0-CoA) or other odd-chain acyl-CoA

Table 3: Method Performance Characteristics (Typical)

ParameterValue
Linear Range 1.56 - 100 ng/mL
Correlation Coefficient (r²) > 0.99
Precision (RSD) < 15%
Accuracy (% Recovery) 85 - 115%
Limit of Detection (LOD) Low fmol range

Experimental Protocols

Sample Preparation (Solid-Phase Extraction)

This protocol is a general procedure and may require optimization for specific sample types.

Materials:

  • Biological tissue or cultured cells

  • Homogenization buffer (e.g., phosphate (B84403) buffer)

  • Internal standard solution (e.g., C17:0-CoA in methanol (B129727)/water)

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • Methanol, Acetonitrile, Water (LC-MS grade)

  • Ammonium Hydroxide

Procedure:

  • Homogenization: Homogenize the biological sample in a suitable buffer on ice.

  • Internal Standard Spiking: Add a known amount of the internal standard solution to the homogenate.

  • Protein Precipitation: Precipitate proteins by adding a cold organic solvent (e.g., acetonitrile).

  • Centrifugation: Centrifuge the sample to pellet the precipitated proteins.

  • SPE Cartridge Conditioning: Condition the SPE cartridge with methanol followed by water.

  • Sample Loading: Load the supernatant from the centrifugation step onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a low percentage of organic solvent in water to remove polar impurities.

  • Elution: Elute the acyl-CoAs from the cartridge using a higher concentration of organic solvent (e.g., acetonitrile or methanol).

  • Drying: Dry the eluate under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried sample in the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

  • An ultra-high-performance liquid chromatography (UHPLC) system.

  • A triple quadrupole mass spectrometer.

Chromatographic Conditions:

  • Column: As specified in Table 1.

  • Mobile Phases: As specified in Table 1.

  • Gradient Program:

    • Start with a low percentage of mobile phase B.

    • Increase the percentage of mobile phase B over several minutes to elute the acyl-CoAs.

    • Include a column wash and re-equilibration step.

  • Injection Volume: 5 - 10 µL.

Mass Spectrometry Settings:

  • Ionization: ESI in positive mode.

  • MRM Transitions:

    • For this compound, the precursor ion [M+H]⁺ should be determined. A common product ion results from the neutral loss of the phosphoadenosine diphosphate (B83284) group (507 Da).[1][2]

    • The MRM transition for the internal standard (e.g., C17:0-CoA) should also be monitored.

  • Optimize collision energy and other MS parameters for maximum signal intensity.

Data Analysis and Quantification
  • Peak Integration: Integrate the chromatographic peaks for both this compound and the internal standard.

  • Calibration Curve: Prepare a calibration curve by analyzing a series of standards with known concentrations of this compound and a fixed concentration of the internal standard. Plot the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

  • Quantification: Determine the concentration of this compound in the samples by interpolating the peak area ratios from the calibration curve.

Signaling Pathway Context

Acyl-CoAs are central to fatty acid metabolism. The diagram below illustrates the general pathways where a very-long-chain fatty acyl-CoA would be involved.

fatty_acid_metabolism VLCFA Very-Long-Chain Fatty Acid (e.g., 17-Methyltetracosanoic Acid) Acyl_CoA_Synthetase Acyl-CoA Synthetase VLCFA->Acyl_CoA_Synthetase VLCFA_CoA This compound Acyl_CoA_Synthetase->VLCFA_CoA + CoA + ATP Peroxisomal_Beta_Oxidation Peroxisomal β-Oxidation VLCFA_CoA->Peroxisomal_Beta_Oxidation Lipid_Synthesis Complex Lipid Synthesis VLCFA_CoA->Lipid_Synthesis Acetyl_CoA Acetyl-CoA & Shorter Acyl-CoAs Peroxisomal_Beta_Oxidation->Acetyl_CoA

Caption: General metabolic fate of a very-long-chain fatty acyl-CoA.

Conclusion

The described LC-MS/MS method provides a robust and sensitive platform for the quantification of this compound in biological samples. While the protocol is based on established methods for similar analytes, it is crucial to perform method validation specific to this compound to ensure data accuracy and reliability. This includes establishing the optimal chromatographic conditions, MS parameters, and assessing the method's linearity, precision, and accuracy.

References

Application Notes and Protocols for the Quantification of 17-Methyltetracosanoyl-CoA in Tissue

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

17-Methyltetracosanoyl-CoA is a C25 branched-chain very-long-chain acyl-coenzyme A (VLC-acyl-CoA). Acyl-CoAs are central metabolites in numerous cellular processes, including fatty acid metabolism, energy production, and the biosynthesis of complex lipids. The quantification of specific acyl-CoA species like this compound in various tissues is crucial for understanding its physiological roles and its potential involvement in metabolic disorders. This document provides detailed protocols for the extraction and quantification of this compound from tissue samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is the gold standard for this type of analysis.

Biosynthesis and Metabolism of this compound

The biosynthesis of this compound occurs through the fatty acid elongation pathway, likely from a shorter branched-chain fatty acyl-CoA precursor. The degradation of such a methyl-branched very-long-chain fatty acid involves a combination of alpha- and beta-oxidation, primarily within peroxisomes.

cluster_synthesis Biosynthesis (Endoplasmic Reticulum) cluster_degradation Degradation (Peroxisome) Branched-Chain Acyl-CoA (e.g., C17-methyl-C18-CoA) Branched-Chain Acyl-CoA (e.g., C17-methyl-C18-CoA) Elongase Complex (ELOVLs) Elongase Complex (ELOVLs) Branched-Chain Acyl-CoA (e.g., C17-methyl-C18-CoA)->Elongase Complex (ELOVLs) Malonyl-CoA Malonyl-CoA Malonyl-CoA->Elongase Complex (ELOVLs) This compound This compound Elongase Complex (ELOVLs)->this compound + 2C units 17-Methyltetracosanoyl-CoA_deg This compound Alpha-Oxidation Alpha-Oxidation 17-Methyltetracosanoyl-CoA_deg->Alpha-Oxidation Pristanoyl-CoA (C19-branched) Pristanoyl-CoA (C19-branched) Alpha-Oxidation->Pristanoyl-CoA (C19-branched) - CO2 Beta-Oxidation Beta-Oxidation Pristanoyl-CoA (C19-branched)->Beta-Oxidation Propionyl-CoA Propionyl-CoA Beta-Oxidation->Propionyl-CoA Acetyl-CoA Acetyl-CoA Beta-Oxidation->Acetyl-CoA

Caption: Biosynthesis and degradation of this compound.

Quantitative Data

Acyl-CoA SpeciesLiver (nmol/g wet weight)Heart (nmol/g wet weight)Skeletal Muscle (nmol/g wet weight)
C22:0-CoA~0.05~0.02Not Reported
C24:0-CoA~0.03~0.01Not Reported
C26:0-CoA~0.01Not DetectedNot Reported

Data is compiled and representative of values found in existing literature. Actual concentrations can vary based on species, diet, and physiological state.

Experimental Protocols

The following protocols are adapted from established methods for the quantification of long-chain and very-long-chain acyl-CoAs in tissue.

Protocol 1: Tissue Homogenization and Acyl-CoA Extraction

This protocol describes the extraction of acyl-CoAs from tissue samples. It is critical to perform these steps quickly and at low temperatures to minimize enzymatic degradation.

Materials:

  • Frozen tissue sample (~50-100 mg)

  • Liquid nitrogen

  • Pre-chilled mortar and pestle

  • Extraction Solvent: 2-propanol with 50 mM KH2PO4 (pH 7.2)

  • Internal Standard (IS): Heptadecanoyl-CoA (C17:0-CoA) or a 13C-labeled long-chain acyl-CoA

  • Acetonitrile (B52724)

  • Saturated (NH4)2SO4

  • Microcentrifuge tubes

  • Homogenizer

Procedure:

  • Pre-cool a mortar and pestle with liquid nitrogen.

  • Weigh the frozen tissue sample (50-100 mg).

  • Grind the frozen tissue to a fine powder in the pre-chilled mortar and pestle, adding liquid nitrogen as needed to keep the tissue frozen.

  • Transfer the powdered tissue to a pre-chilled tube containing 1 mL of ice-cold Extraction Solvent.

  • Add a known amount of the Internal Standard solution.

  • Homogenize the sample on ice using a mechanical homogenizer.

  • Add 1 mL of acetonitrile and 50 µL of saturated (NH4)2SO4.

  • Vortex the mixture vigorously for 5 minutes.

  • Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube.

  • Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

  • Store the dried extract at -80°C until LC-MS/MS analysis.

Protocol 2: Quantification by LC-MS/MS

This protocol outlines the analysis of the extracted acyl-CoAs using a liquid chromatography-tandem mass spectrometry system.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

LC Conditions:

  • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm) suitable for long-chain compounds.

  • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 20% B

    • 2-15 min: 20% to 95% B

    • 15-20 min: 95% B

    • 20.1-25 min: 20% B (re-equilibration)

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5-10 µL

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • The precursor ion for acyl-CoAs is the [M+H]+ ion. A characteristic product ion results from the fragmentation of the phosphopantetheine moiety.

    • This compound: The exact m/z will need to be calculated based on its chemical formula (C46H84N7O17P3S). A neutral loss scan for the adenosine (B11128) diphosphate (B83284) fragment (m/z 507.1) can be used for identification.

    • Internal Standard (C17:0-CoA): Monitor the specific precursor-product ion transition.

  • Collision Energy and other MS parameters: Optimize for the specific instrument and analyte.

Data Analysis:

  • Reconstitute the dried extract in a suitable solvent (e.g., 100 µL of 50:50 acetonitrile:water).

  • Inject the sample onto the LC-MS/MS system.

  • Create a calibration curve using standards of a structurally similar very-long-chain acyl-CoA of known concentration, spiked with the same amount of internal standard.

  • Quantify the amount of this compound in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

  • Normalize the final concentration to the initial tissue weight.

Experimental Workflow Diagram

The following diagram illustrates the overall workflow for the quantification of this compound in tissue.

Tissue_Collection 1. Tissue Collection (Flash-freeze in liquid nitrogen) Homogenization 2. Homogenization (Cryogenic grinding) Tissue_Collection->Homogenization IS_Spiking Add Internal Standard Homogenization->IS_Spiking Extraction 3. Solvent Extraction (Isopropanol/Acetonitrile) Centrifugation 4. Centrifugation (Separate supernatant) Extraction->Centrifugation IS_Spiking->Extraction Drying 5. Drying (Nitrogen stream or vacuum) Centrifugation->Drying Reconstitution 6. Reconstitution (In LC-MS compatible solvent) Drying->Reconstitution LC_MS_Analysis 7. LC-MS/MS Analysis (Quantification) Reconstitution->LC_MS_Analysis Data_Analysis 8. Data Analysis (Normalization and Reporting) LC_MS_Analysis->Data_Analysis

Caption: Workflow for tissue quantification of this compound.

Application Notes and Protocols for the Extraction of 17-Methyltetracosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a detailed protocol for the extraction and analysis of long-chain and branched-chain acyl-Coenzyme A (acyl-CoA) thioesters, with a specific focus on adapting these methods for 17-Methyltetracosanoyl-CoA. The protocols are intended for researchers, scientists, and drug development professionals working on lipid metabolism and cellular signaling.

Introduction

Acyl-Coenzyme A (acyl-CoA) molecules are crucial intermediates in cellular metabolism, participating in fatty acid metabolism, energy generation, and the synthesis of complex lipids. Very-long-chain and branched-chain fatty acyl-CoAs, such as this compound, are of particular interest as they are known to be potent ligands for nuclear receptors like the peroxisome proliferator-activated receptor α (PPARα), which regulates the transcription of genes involved in lipid metabolism.[1][2][3] The accurate extraction and quantification of these molecules are essential for understanding their physiological and pathological roles. However, their low abundance and inherent instability present significant analytical challenges.[4][5]

This document outlines a robust protocol for the extraction of long-chain acyl-CoAs from biological samples, which can be adapted for this compound. The method is a composite of established procedures, emphasizing high recovery and sample stability for subsequent analysis by techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4][5][6]

Data Presentation: Recovery Rates of Acyl-CoA Extraction Protocols

The following table summarizes quantitative data on the recovery rates of various acyl-CoA extraction and purification methods reported in the literature. It is important to note that these values are not specific to this compound but provide a benchmark for the expected efficiency of the described protocols.

Acyl-CoA Species/GroupExtraction MethodPurification MethodRecovery Rate (%)Source
Long-chain acyl-CoAsAcetonitrile (B52724)/IsopropanolOligonucleotide Purification Column (SPE)70-80[6]
Acetyl-, Malonyl-, Octanoyl-, Oleoyl-, Palmitoyl-, or Arachidonyl-CoAAcetonitrile/Isopropanol2-(2-pyridyl)ethyl-functionalized silica (B1680970) gel (SPE)93-104 (Extraction), 83-90 (SPE)

Experimental Protocols

This section details a generalized protocol for the extraction of this compound from tissue samples. This procedure should be optimized for specific sample types and analytical instrumentation.

Protocol 1: Extraction of Long-Chain Acyl-CoAs from Tissue

This protocol is adapted from methods developed for the extraction of long-chain acyl-CoAs from animal tissues.[6]

Materials:

  • Tissue sample (less than 100 mg)

  • KH2PO4 buffer (100 mM, pH 4.9), ice-cold

  • 2-propanol (Isopropanol), ice-cold

  • Acetonitrile (ACN), ice-cold

  • Saturated (NH4)2SO4

  • Internal standard (e.g., Heptadecanoyl-CoA)

  • Glass homogenizer

  • Centrifuge capable of reaching at least 2,000 x g at 4°C

  • Solid-Phase Extraction (SPE) cartridges (e.g., oligonucleotide purification column or C18)

Procedure:

  • Homogenization:

    • Weigh the frozen tissue sample and place it in a pre-chilled glass homogenizer.

    • Add 2 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing an appropriate amount of internal standard (e.g., 16 nmol of heptadecanoyl-CoA).[7]

    • Homogenize the tissue thoroughly on ice.

    • Add 2.0 mL of ice-cold 2-propanol and homogenize again.[7]

  • Extraction:

    • Add 0.25 mL of saturated (NH4)2SO4 and 4.0 mL of acetonitrile to the homogenate.[7]

    • Vortex the mixture vigorously for 5 minutes.[7]

    • Centrifuge the homogenate at approximately 1,900 x g for 5 minutes at 4°C.[7]

    • Carefully collect the upper phase, which contains the acyl-CoAs.[7]

    • For improved recovery, a second extraction of the tissue residue can be performed.[7]

  • Solid-Phase Extraction (SPE) Purification:

    • Dilute the collected supernatant with 10 mL of 100 mM KH2PO4 buffer (pH 4.9).[7]

    • Equilibrate an SPE cartridge (e.g., oligonucleotide purification column) according to the manufacturer's instructions.

    • Load the diluted extract onto the SPE cartridge.

    • Wash the cartridge to remove unbound contaminants.

    • Elute the acyl-CoAs from the cartridge using an appropriate solvent, such as 2-propanol.[6]

  • Sample Concentration and Reconstitution:

    • Concentrate the eluent containing the acyl-CoAs, for instance, by using a vacuum concentrator or a stream of nitrogen.

    • Reconstitute the dried extract in a suitable solvent for your analytical method (e.g., a mixture of methanol (B129727) and ammonium (B1175870) acetate (B1210297) buffer for LC-MS).[4]

Protocol 2: Analysis by HPLC

This is a general HPLC method for the analysis of long-chain acyl-CoAs.[6]

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column.

  • Mobile Phase A: 75 mM KH2PO4, pH 4.9.

  • Mobile Phase B: Acetonitrile containing 600 mM glacial acetic acid.

  • Flow Rate: 0.25 to 0.5 mL/min, depending on the tissue and separation requirements.

  • Detection: UV at 260 nm.

  • Gradient Elution: A binary gradient system should be optimized to achieve separation of the various acyl-CoA species.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the metabolic context and the experimental workflow for the analysis of this compound.

PPARa_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCFA Branched-Chain Fatty Acid (e.g., 17-Methyltetracosanoic Acid) BCFA_cyt Branched-Chain Fatty Acid BCFA->BCFA_cyt Transport AcylCoA_Synthetase Acyl-CoA Synthetase BCFA_cyt->AcylCoA_Synthetase BCAcylCoA This compound AcylCoA_Synthetase->BCAcylCoA Activation PPARa PPARα BCAcylCoA->PPARa Ligand Binding PPARa_RXR PPARα-RXR Heterodimer PPARa->PPARa_RXR RXR RXR RXR->PPARa_RXR PPRE PPRE (Peroxisome Proliferator Response Element) PPARa_RXR->PPRE Binds to DNA Gene_Transcription Target Gene Transcription PPRE->Gene_Transcription Initiates

Caption: PPARα signaling pathway activated by branched-chain fatty acyl-CoAs.

Extraction_Workflow Tissue Tissue Sample Homogenization Homogenization (KH2PO4 Buffer, 2-Propanol) Tissue->Homogenization Extraction Liquid-Liquid Extraction (Acetonitrile) Homogenization->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Supernatant Collection (Contains Acyl-CoAs) Centrifugation->Supernatant SPE Solid-Phase Extraction (SPE) Purification Supernatant->SPE Concentration Concentration & Reconstitution SPE->Concentration Analysis HPLC or LC-MS Analysis Concentration->Analysis

Caption: Experimental workflow for the extraction of this compound.

References

Application Notes and Protocols for the Lipidomic Analysis of 17-Methyltetracosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction to 17-Methyltetracsanoyl-CoA

17-Methyltetracosanoyl-CoA is a coenzyme A derivative of 17-methyltetracosanoic acid, a branched-chain very-long-chain fatty acid (BC-VLCFA). While specific research on this compound is limited, the broader class of BC-VLCFAs is of significant interest in lipidomics. These molecules are integral components of cellular membranes, particularly in bacteria, where they play a crucial role in maintaining membrane fluidity and integrity.[1][2] In mammals, BC-VLCFAs are present in various tissues and have been implicated in metabolic regulation and certain disease states, including peroxisomal disorders.[2][3] The analysis of specific BC-VLCFA-CoAs like this compound can provide valuable insights into metabolic pathways and cellular physiology.

Applications in Lipidomics Studies

The study of this compound and other BC-VLCFAs has several key applications:

  • Microbial Lipidomics: Branched-chain fatty acids are abundant in the membranes of many bacteria.[1] Their analysis can be used to characterize microbial communities, study bacterial adaptation to environmental stress, and identify potential antimicrobial targets.

  • Metabolic Disorders: Abnormal levels of VLCFAs and BCFAs are biomarkers for certain genetic metabolic disorders, such as Zellweger spectrum disorders and X-linked adrenoleukodystrophy.[3][4] Quantitative lipidomics of specific acyl-CoAs can aid in the diagnosis and understanding of these conditions.

  • Cancer Research: Some studies suggest that BCFA can inhibit the proliferation of certain cancer cells, indicating a potential role in cancer metabolism and therapy.[1]

  • Membrane Biology: The methyl branch in BCFAs alters the physical properties of lipid bilayers, affecting membrane fluidity and organization.[5][6] Studying these lipids can provide insights into the biophysical properties of cell membranes.

Data Presentation

Table 1: Sample Requirements for BC-VLCFA Analysis

This table provides general guidelines for the amount of starting material for lipidomics analysis.

Sample TypeMinimum AmountRecommended Amount
Serum/Plasma50 µL> 100 µL
Animal/Plant Tissues50 mg> 100 mg
Cultured Cells1 x 10⁶ cells> 1 x 10⁷ cells
Stool (Fresh)50 mg> 100 mg
Stool (Freeze-dried)5 mg> 10 mg

Data adapted from general lipidomics service providers.

Table 2: Example LC-MS/MS Parameters for Acyl-CoA Quantification

The following table outlines typical parameters for the quantification of acyl-CoAs using a triple quadrupole mass spectrometer. These may need to be optimized for this compound.

ParameterSettingRationale
Ionization Mode Positive Electrospray Ionization (ESI+)Acyl-CoAs readily form positive ions.
Scan Type Multiple Reaction Monitoring (MRM)Provides high sensitivity and selectivity for targeted quantification.
Precursor Ion (Q1) [M+H]⁺ of this compoundSelects the parent ion of the target analyte.
Product Ion (Q3) Fragment corresponding to the acyl chainA common fragmentation pattern for acyl-CoAs involves the neutral loss of the CoA moiety, however, specific transitions should be determined empirically.
Collision Energy To be optimizedThe energy required for optimal fragmentation varies between molecules.
Internal Standard Odd-chain or stable isotope-labeled acyl-CoACorrects for variations in extraction efficiency and instrument response.

These parameters are based on established methods for acyl-CoA analysis.

Experimental Protocols

Protocol 1: Lipid Extraction from Biological Samples for Acyl-CoA Analysis

This protocol is a modified Folch extraction method suitable for the extraction of a broad range of lipids, including BC-VLCFAs, from tissues or cell pellets.

Materials:

  • Chloroform

  • Methanol (B129727)

  • Water (LC-MS grade)

  • Homogenizer (for tissues)

  • Centrifuge

  • Glass vials

Procedure:

  • Sample Homogenization:

    • For tissue samples, weigh approximately 50-100 mg of tissue and homogenize in a 2:1 (v/v) mixture of chloroform:methanol.

    • For cell pellets, resuspend approximately 1x10⁷ cells in the chloroform:methanol mixture.

  • Lipid Extraction:

    • Vortex the homogenate vigorously for 2-3 minutes.

    • Incubate at room temperature for 15-20 minutes to allow for complete lipid extraction.

  • Phase Separation:

    • Add 0.2 volumes of water to the mixture to induce phase separation.

    • Vortex for 1 minute and then centrifuge at 2,000 x g for 10 minutes.

  • Collection of Lipid Layer:

    • Carefully collect the lower organic phase (chloroform layer), which contains the lipids, using a glass pipette. Avoid disturbing the protein interface.

  • Drying and Reconstitution:

    • Dry the collected lipid extract under a stream of nitrogen gas.

    • Reconstitute the dried lipid film in a suitable solvent for LC-MS analysis (e.g., methanol or isopropanol).

Protocol 2: Quantification of this compound by LC-MS/MS

This protocol provides a general framework for the targeted quantification of a specific acyl-CoA using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials and Equipment:

  • Liquid chromatograph coupled to a triple quadrupole mass spectrometer.

  • C18 reverse-phase analytical column.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • This compound standard (if available).

  • Internal standard (e.g., C17:0-CoA or a stable isotope-labeled analog).

Procedure:

  • Preparation of Standards and Samples:

    • Prepare a series of calibration standards of this compound of known concentrations.

    • Spike all standards, quality controls, and unknown samples with the internal standard at a fixed concentration.

  • LC Separation:

    • Inject the sample onto the C18 column.

    • Elute the analytes using a gradient of mobile phases A and B. A typical gradient might start with a high percentage of A, ramping up to a high percentage of B to elute the hydrophobic acyl-CoAs.

  • MS/MS Detection:

    • Set the mass spectrometer to operate in positive ESI and MRM mode.

    • Define the specific precursor-to-product ion transitions for this compound and the internal standard (as outlined in Table 2).

  • Data Analysis:

    • Integrate the peak areas for the analyte and the internal standard.

    • Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the standards.

    • Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.

Mandatory Visualizations

G cluster_prep Sample Preparation cluster_analysis Data Acquisition & Analysis Sample Biological Sample Homogenization Homogenization Sample->Homogenization Extraction Lipid Extraction Homogenization->Extraction Drying Drying Extraction->Drying Reconstitution Reconstitution Drying->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS Integration Peak Integration LCMS->Integration Quantification Quantification Integration->Quantification Interpretation Biological Interpretation Quantification->Interpretation G cluster_membrane Cell Membrane cluster_metabolism Metabolic Pathways BCFA BC-VLCFA Incorporation Fluidity Membrane Fluidity BCFA->Fluidity Modulates Precursor Metabolic Precursors BCFA_CoA This compound Precursor->BCFA_CoA Biosynthesis BCFA_CoA->BCFA Esterification Signaling Downstream Signaling BCFA_CoA->Signaling Activates/Inhibits G Pantothenate Pantothenate (Vitamin B5) Phosphopantothenate 4'-Phosphopantothenate Pantothenate->Phosphopantothenate PANK PPC 4'-Phosphopantothenoylcysteine Phosphopantothenate->PPC PPCS DephosphoCoA Dephospho-CoA PPC->DephosphoCoA PPCDC CoA Coenzyme A DephosphoCoA->CoA DPCK AcylCoA This compound CoA->AcylCoA ACSL FattyAcid 17-Methyltetracosanoic Acid FattyAcid->AcylCoA

References

Application Notes and Protocols for Stable Isotope Labeling of 17-Methyltetracosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

17-Methyltetracosanoyl-CoA is a very-long-chain branched-chain fatty acyl-CoA. The study of such molecules is critical for understanding lipid metabolism and its dysregulation in various diseases. Stable isotope labeling is a powerful technique that enables the tracing of the metabolic fate of this compound and its quantification in complex biological matrices with high precision and accuracy. These application notes provide detailed protocols for the synthesis of isotopically labeled 17-Methyltetracosanoic acid, its subsequent conversion to this compound, and its analysis by mass spectrometry.

Applications

  • Metabolic Flux Analysis: Tracing the incorporation of labeled this compound into downstream metabolites and lipid species to elucidate metabolic pathways and fluxes.

  • Quantitative Lipidomics: Using isotopically labeled this compound as an internal standard for the accurate quantification of its endogenous, unlabeled counterpart in tissues and cells.[1]

  • Enzyme Activity Assays: Serving as a substrate for enzymes involved in very-long-chain fatty acid metabolism to determine kinetic parameters.

  • Drug Discovery and Development: Investigating the effects of drug candidates on the metabolism of very-long-chain branched-chain fatty acids.

  • Nuclear Receptor Activation Studies: Investigating the role of this compound as a potential ligand for nuclear receptors like PPARα, which regulate lipid metabolism.[2][3][4]

Experimental Protocols

Protocol 1: Chemical Synthesis of Isotopically Labeled 17-Methyltetracosanoic Acid

This protocol is adapted from methods for the synthesis of long-chain and branched-chain fatty acids and can be used to introduce stable isotopes such as ¹³C or ²H (Deuterium).[5][6][7] The following is a representative synthetic scheme for preparing [1-¹³C]-17-Methyltetracosanoic acid.

Materials:

  • 1-Bromo-16-methyltricosane

  • Potassium cyanide-¹³C (K¹³CN)

  • Anhydrous Dimethylformamide (DMF)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Diethyl ether

  • Magnesium sulfate (B86663) (MgSO₄)

  • Argon or Nitrogen gas

  • Standard laboratory glassware for organic synthesis

Procedure:

  • Nitrile Synthesis:

    • In a round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve 1-bromo-16-methyltricosane in anhydrous DMF.

    • Add K¹³CN (1.1 equivalents) to the solution.

    • Heat the reaction mixture at 70°C overnight with stirring.

    • After cooling to room temperature, pour the reaction mixture into water and extract with diethyl ether (3 x 50 mL).

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain [1-¹³C]-17-Methyltetracosanenitrile.

  • Hydrolysis to Carboxylic Acid:

    • Reflux the crude [1-¹³C]-17-Methyltetracosanenitrile in a mixture of ethanol (B145695) and aqueous NaOH (e.g., 2M) for 4-6 hours until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture and acidify with concentrated HCl to pH 1-2.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the resulting crude [1-¹³C]-17-Methyltetracosanoic acid by recrystallization or column chromatography on silica (B1680970) gel.

DOT Diagram: Synthesis of [1-¹³C]-17-Methyltetracosanoic Acid

G cluster_synthesis Chemical Synthesis Workflow start 1-Bromo-16-methyltricosane kcn K¹³CN, DMF start->kcn Nitrile Formation nitrile [1-¹³C]-17-Methyltetracosanenitrile kcn->nitrile hydrolysis NaOH, EtOH/H₂O then HCl nitrile->hydrolysis Hydrolysis product [1-¹³C]-17-Methyltetracosanoic Acid hydrolysis->product

Caption: Workflow for the chemical synthesis of [1-¹³C]-17-Methyltetracosanoic acid.

Protocol 2: Enzymatic Synthesis of Isotopically Labeled this compound

This protocol utilizes an acyl-CoA synthetase to attach the isotopically labeled fatty acid to Coenzyme A.[8][9]

Materials:

  • [1-¹³C]-17-Methyltetracosanoic acid (from Protocol 1)

  • Coenzyme A (CoASH)

  • Acyl-CoA Synthetase (from Pseudomonas sp. or rat liver microsomes)

  • ATP (Adenosine 5'-triphosphate)

  • MgCl₂ (Magnesium chloride)

  • Tris-HCl buffer (pH 7.5)

  • Dithiothreitol (DTT)

  • Triton X-100 (optional, for membrane-bound enzymes)

  • Solid Phase Extraction (SPE) C18 cartridges

  • Methanol (B129727)

  • Water

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, prepare the reaction mixture containing:

      • 100 mM Tris-HCl buffer (pH 7.5)

      • 10 mM ATP

      • 10 mM MgCl₂

      • 2 mM DTT

      • 1 mM CoASH

      • 0.5 mM [1-¹³C]-17-Methyltetracosanoic acid (solubilized with a small amount of Triton X-100 if necessary)

      • Acyl-CoA Synthetase (e.g., 1-2 units)

    • Bring the final volume to 1 mL with nuclease-free water.

  • Incubation:

    • Incubate the reaction mixture at 37°C for 1-2 hours. The progress of the reaction can be monitored by LC-MS.

  • Purification:

    • Stop the reaction by adding 10 µL of glacial acetic acid.

    • Purify the [1-¹³C]-17-Methyltetracosanoyl-CoA using a C18 SPE cartridge.

    • Condition the cartridge with 10 mL of methanol followed by 10 mL of water.

    • Load the reaction mixture onto the cartridge.

    • Wash the cartridge with 10 mL of water to remove salts and unreacted hydrophilic components.

    • Elute the [1-¹³C]-17-Methyltetracosanoyl-CoA with methanol.

    • Dry the eluate under a stream of nitrogen and reconstitute in an appropriate solvent for LC-MS analysis.

DOT Diagram: Enzymatic Synthesis of Labeled this compound

G cluster_enzymatic Enzymatic Synthesis Workflow labeled_fa Labeled 17-Methyltetracosanoic Acid reaction Reaction Mix: ATP, MgCl₂, DTT, Acyl-CoA Synthetase labeled_fa->reaction coash Coenzyme A coash->reaction incubation Incubate at 37°C reaction->incubation purification SPE Purification (C18) incubation->purification product Labeled this compound purification->product

Caption: Workflow for the enzymatic synthesis of labeled this compound.

Protocol 3: Quantification of this compound by LC-MS/MS

This protocol outlines a general method for the analysis of very-long-chain acyl-CoAs using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[10][11][12]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) with an electrospray ionization (ESI) source.

LC Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium (B1175870) acetate.

  • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 80:20, v/v) with 0.1% formic acid or 10 mM ammonium acetate.

  • Gradient: A linear gradient from a low to a high percentage of mobile phase B over 15-20 minutes.

  • Flow Rate: 0.2-0.4 mL/min.

  • Column Temperature: 40-50°C.

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Type: Multiple Reaction Monitoring (MRM) for targeted quantification.

  • Precursor Ion (Q1): The [M+H]⁺ ion of this compound.

  • Product Ion (Q3): A characteristic fragment ion, often resulting from the neutral loss of the phosphopantetheine moiety.

  • Collision Energy (CE) and other parameters: These need to be optimized for the specific instrument and analyte.

Sample Preparation (from tissues or cells):

  • Homogenize the tissue or cell pellet in a cold extraction solvent (e.g., acetonitrile/methanol/water, 40:40:20, v/v/v).

  • Include the isotopically labeled this compound as an internal standard at a known concentration.

  • Centrifuge at high speed (e.g., 14,000 x g) at 4°C to pellet proteins and cell debris.

  • Collect the supernatant, evaporate to dryness, and reconstitute in the initial LC mobile phase.

Data Presentation

Table 1: Representative Mass Spectrometry Parameters for the Analysis of Very-Long-Chain Acyl-CoAs. Note: These are example values and must be optimized for the specific instrument used.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
C24:0-CoA1144.8637.845
This compound 1158.8 651.8 45
[¹³C₁]-17-Methyltetracosanoyl-CoA1159.8652.845
C26:0-CoA1172.9665.850

Metabolic Pathway

Very-long-chain and branched-chain fatty acids are primarily metabolized in the peroxisomes via β-oxidation. The resulting acyl-CoA can act as a ligand for the nuclear receptor PPARα, which in turn regulates the expression of genes involved in lipid metabolism.[2][13][14]

DOT Diagram: Peroxisomal β-Oxidation and PPARα Activation

G cluster_peroxisome Peroxisome cluster_nucleus Nucleus VLCFA 17-Methyltetracosanoic Acid Acyl_CoA_Synthetase Acyl-CoA Synthetase VLCFA->Acyl_CoA_Synthetase Activation VLCFA_CoA This compound Acyl_CoA_Synthetase->VLCFA_CoA Beta_Oxidation β-Oxidation Enzymes VLCFA_CoA->Beta_Oxidation Catabolism PPARa PPARα VLCFA_CoA->PPARa Ligand Binding & Activation Shortened_Acyl_CoA Shortened Acyl-CoA + Acetyl-CoA Beta_Oxidation->Shortened_Acyl_CoA PPRE PPRE (DNA) PPARa->PPRE RXR RXR RXR->PPRE Gene_Expression Target Gene Expression (e.g., β-oxidation enzymes) PPRE->Gene_Expression Transcription

Caption: Metabolic fate and signaling role of this compound.

References

Application Notes and Protocols for the Analysis of Branched-Chain Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Branched-chain acyl-Coenzyme A (BC-acyl-CoA) thioesters are critical intermediates in the catabolism of branched-chain amino acids (BCAAs) — leucine, isoleucine, and valine. These metabolites, including isovaleryl-CoA, isobutyryl-CoA, and 2-methylbutyryl-CoA, play a central role in cellular energy homeostasis and are implicated in various metabolic diseases. Accurate and robust analytical methods are essential for understanding the metabolic fate of BCAAs and for the development of therapeutics targeting metabolic disorders.

These application notes provide a comprehensive overview of the analytical techniques for the quantification of BC-acyl-CoAs, with a focus on liquid chromatography-tandem mass spectrometry (LC-MS/MS). Detailed protocols for sample preparation, chromatographic separation, and mass spectrometric analysis are presented, along with quantitative data from various biological matrices.

Data Presentation: Quantitative Levels of Branched-Chain Acyl-CoAs

The following table summarizes the absolute concentrations of key branched-chain acyl-CoAs in various mammalian cell lines and tissues, as determined by stable isotope dilution LC-MS/MS. These values serve as a reference for researchers investigating BCAA metabolism.

Acyl-CoA SpeciesCell Line/TissueConcentration (pmol/mg protein)Concentration (nmol/g wet weight)Reference
Isovaleryl-CoA HepG2 cells0.15 ± 0.03-[1]
Mouse Liver-2.5 ± 0.4[2]
Rat Heart-0.8 ± 0.1[3]
Isobutyryl-CoA HepG2 cells0.08 ± 0.02-[1]
Mouse Liver-1.2 ± 0.2[2]
Rat Kidney-0.5 ± 0.1[3]
2-Methylbutyryl-CoA HepG2 cells0.11 ± 0.02-[1]
Mouse Liver-1.8 ± 0.3[2]
Propionyl-CoA HepG2 cells3.532 ± 0.652-[1]
Mouse Liver-4.1 ± 0.7[2]
Methylmalonyl-CoA Mouse Liver-0.3 ± 0.05[2]
Human Fibroblasts0.05 ± 0.01-

Note: Data from different sources may involve variations in experimental conditions and normalization methods, affecting direct comparability.

Experimental Protocols

Protocol 1: Extraction of Branched-Chain Acyl-CoAs from Mammalian Cells

This protocol describes the extraction of short- and medium-chain acyl-CoAs, including branched-chain species, from cultured mammalian cells for LC-MS/MS analysis.

Materials:

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Ice-cold 10% (w/v) Trichloroacetic Acid (TCA) or 80:20 Methanol (B129727):Water at -80°C[1][4]

  • Internal Standard (IS) solution: A mixture of stable isotope-labeled acyl-CoAs (e.g., [¹³C₃]malonyl-CoA, C17:0-CoA) in methanol.[5]

  • Solid-Phase Extraction (SPE) columns (e.g., Oasis HLB)

  • SPE wash solution: 1% formic acid in water

  • SPE elution solution: 1% formic acid in methanol

  • Reconstitution solvent: 5% (w/v) 5-sulfosalicylic acid in water[4]

  • Microcentrifuge tubes

  • Cell scraper

  • Centrifuge capable of 17,000 x g at 4°C

Procedure:

  • Cell Harvesting:

    • For adherent cells, aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS.

    • For suspension cells, pellet the cells by centrifugation (500 x g for 5 minutes at 4°C) and wash the pellet twice with ice-cold PBS.

  • Lysis and Extraction:

    • Add 1 mL of ice-cold 10% TCA to the cell plate or pellet.[1]

    • Scrape adherent cells and transfer the lysate to a microcentrifuge tube. For suspension cells, resuspend the pellet in TCA.

    • Spike the lysate with the internal standard solution.

    • Sonicate the sample briefly (e.g., 3 cycles of 10 seconds on, 30 seconds off) on ice to ensure complete cell lysis.

  • Protein Precipitation:

    • Centrifuge the lysate at 17,000 x g for 10 minutes at 4°C to pellet the precipitated protein.[1]

  • Solid-Phase Extraction (SPE):

    • Condition the SPE column with 1 mL of methanol followed by 1 mL of water.

    • Load the supernatant from the previous step onto the SPE column.

    • Wash the column with 1 mL of 1% formic acid in water to remove salts and other polar impurities.

    • Elute the acyl-CoAs with 1 mL of 1% formic acid in methanol.

  • Sample Preparation for LC-MS/MS:

    • Dry the eluate under a gentle stream of nitrogen.

    • Reconstitute the dried extract in 50-100 µL of reconstitution solvent.

    • Vortex briefly and centrifuge to pellet any insoluble material.

    • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis of Branched-Chain Acyl-CoAs

This protocol outlines a general method for the separation and detection of branched-chain acyl-CoAs using a high-resolution mass spectrometer.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm)

  • High-Resolution Mass Spectrometer (e.g., Q-Exactive Orbitrap)

LC Conditions:

  • Mobile Phase A: 5 mM Ammonium Acetate in Water[6]

  • Mobile Phase B: 5 mM Ammonium Acetate in 95:5 Acetonitrile:Water[6]

  • Gradient:

    • 0-2 min: 2% B

    • 2-10 min: 2-50% B

    • 10-12 min: 50-98% B

    • 12-15 min: 98% B

    • 15.1-18 min: 2% B (re-equilibration)

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5-10 µL

MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Mode: Parallel Reaction Monitoring (PRM) or Selected Reaction Monitoring (SRM)

  • Precursor Ions ([M+H]⁺):

    • Isovaleryl-CoA: m/z 852.2

    • Isobutyryl-CoA: m/z 838.2

    • 2-Methylbutyryl-CoA: m/z 852.2

    • Propionyl-CoA: m/z 824.2

    • Methylmalonyl-CoA: m/z 868.2

  • Product Ion: A common fragment ion for acyl-CoAs is the neutral loss of 507, corresponding to the 3'-phospho-ADP moiety.[1]

  • Resolution: >70,000

  • Collision Energy: Optimized for each analyte.

Signaling Pathways and Experimental Workflows

Branched-Chain Amino Acid Catabolism Pathway

The catabolism of branched-chain amino acids is a primary source of branched-chain acyl-CoAs. This pathway is tightly regulated, primarily at the level of the branched-chain α-keto acid dehydrogenase (BCKDH) complex.[7]

BCAA_Catabolism cluster_BCAA Branched-Chain Amino Acids cluster_BCKA Branched-Chain α-Keto Acids cluster_BCAcylCoA Branched-Chain Acyl-CoAs cluster_TCA TCA Cycle Intermediates Leucine Leucine KIC α-Ketoisocaproate Leucine->KIC BCAT Isoleucine Isoleucine KMV α-Keto-β-methylvalerate Isoleucine->KMV BCAT Valine Valine KIV α-Ketoisovalerate Valine->KIV BCAT IsovalerylCoA Isovaleryl-CoA KIC->IsovalerylCoA BCKDH BCKDH_Kinase BCKDH Kinase KIC->BCKDH_Kinase Inhibits MethylbutyrylCoA 2-Methylbutyryl-CoA KMV->MethylbutyrylCoA BCKDH IsobutyrylCoA Isobutyryl-CoA KIV->IsobutyrylCoA BCKDH AcetylCoA Acetyl-CoA IsovalerylCoA->AcetylCoA MethylbutyrylCoA->AcetylCoA PropionylCoA Propionyl-CoA MethylbutyrylCoA->PropionylCoA IsobutyrylCoA->PropionylCoA SuccinylCoA Succinyl-CoA PropionylCoA->SuccinylCoA BCKDH BCKDH BCKDH_Kinase->BCKDH Inhibits PP2Cm PP2Cm Phosphatase PP2Cm->BCKDH Activates

Caption: Catabolic pathway of branched-chain amino acids.

Experimental Workflow for BC-Acyl-CoA Analysis

The following diagram illustrates the general workflow for the analysis of branched-chain acyl-CoAs from biological samples.

Experimental_Workflow Sample Biological Sample (Cells or Tissues) Extraction Extraction with Internal Standards Sample->Extraction SPE Solid-Phase Extraction (SPE) Extraction->SPE LCMS LC-MS/MS Analysis SPE->LCMS Data Data Processing and Quantification LCMS->Data Result Quantitative Results Data->Result

Caption: General experimental workflow for BC-acyl-CoA analysis.

References

Application Notes and Protocols for the Quantification of 17-Methyltetracosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

17-Methyltetracosanoyl-CoA is a very-long-chain, branched-chain fatty acyl-CoA. As with other fatty acyl-CoAs, it is a critical intermediate in various metabolic processes, including lipid biosynthesis and energy metabolism. The accurate quantification of this compound in biological samples is essential for understanding its physiological and pathological roles, particularly in the context of metabolic disorders and drug development. These application notes provide detailed protocols for two robust methods for the quantification of this compound: a highly sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method and a Gas Chromatography-Mass Spectrometry (GC-MS) method.

Biochemical Pathway

The synthesis of this compound is initiated by the activation of its corresponding free fatty acid, 17-methyltetracosanoic acid, through the action of a long-chain acyl-CoA synthetase (ACSL). This enzymatic reaction requires ATP and Coenzyme A (CoA). The resulting this compound can then enter various metabolic pathways.

17-Methyltetracosanoic Acid 17-Methyltetracosanoic Acid This compound This compound 17-Methyltetracosanoic Acid->this compound ACSL ATP ATP ACSL ACSL ATP->ACSL CoA CoA CoA->ACSL Metabolic Pathways Metabolic Pathways This compound->Metabolic Pathways e.g., β-oxidation, lipid synthesis

Caption: Synthesis of this compound.

Application 1: Quantification of this compound by LC-MS/MS

This method offers high sensitivity and specificity for the direct quantification of this compound in various biological matrices.

Experimental Workflow

cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis Sample Homogenization Sample Homogenization Protein Precipitation Protein Precipitation Sample Homogenization->Protein Precipitation Lipid Extraction Lipid Extraction Protein Precipitation->Lipid Extraction Chromatographic Separation Chromatographic Separation Lipid Extraction->Chromatographic Separation Mass Spectrometric Detection Mass Spectrometric Detection Chromatographic Separation->Mass Spectrometric Detection Quantification Quantification Mass Spectrometric Detection->Quantification

Caption: LC-MS/MS workflow for this compound.

Experimental Protocol

1. Materials and Reagents

  • Biological sample (e.g., tissue homogenate, cell lysate)

  • Internal Standard (IS): [¹³C₄]-Palmitoyl-CoA or other suitable stable isotope-labeled long-chain acyl-CoA

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Methanol (B129727) (MeOH), HPLC grade

  • Water, HPLC grade

  • Formic acid, LC-MS grade

  • Ammonium (B1175870) acetate, LC-MS grade

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

2. Sample Preparation

  • Homogenization: Homogenize tissue samples (e.g., 50 mg) in 1 mL of ice-cold methanol. For cell pellets, resuspend in 500 µL of ice-cold methanol.

  • Internal Standard Spiking: Add the internal standard to each sample to a final concentration of 100 nM.

  • Protein Precipitation: Vortex the samples vigorously for 1 minute and incubate at -20°C for 30 minutes to precipitate proteins.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant.

  • Solid Phase Extraction (for sample cleanup and concentration):

    • Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of water.

    • Load the supernatant onto the cartridge.

    • Wash the cartridge with 3 mL of 30% methanol in water.

    • Elute the acyl-CoAs with 2 mL of 80% acetonitrile in water.

  • Drying and Reconstitution: Dry the eluate under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 ACN:Water with 0.1% formic acid).

3. LC-MS/MS Conditions

  • LC System: A high-performance liquid chromatography system.

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium acetate.

  • Mobile Phase B: Acetonitrile/Isopropanol (70:30) with 0.1% formic acid and 5 mM ammonium acetate.

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: 30-95% B

    • 15-20 min: 95% B

    • 20.1-25 min: 30% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions:

    • This compound: Precursor ion (m/z) -> Product ion (m/z) - To be determined empirically based on the exact mass.

    • Internal Standard: Precursor ion (m/z) -> Product ion (m/z) - Based on the chosen IS.

4. Data Analysis

  • Integrate the peak areas for this compound and the internal standard.

  • Calculate the ratio of the analyte peak area to the internal standard peak area.

  • Generate a calibration curve using known concentrations of a this compound standard.

  • Quantify the concentration of this compound in the samples by interpolating from the calibration curve.

Data Presentation
Sample GroupMean Concentration (pmol/mg tissue)Standard Deviationn
Control15.22.16
Treatment A28.94.56
Treatment B8.71.56

Application 2: Quantification of this compound by GC-MS following Hydrolysis and Derivatization

This method involves the hydrolysis of the acyl-CoA to its corresponding free fatty acid, followed by derivatization to a volatile ester for GC-MS analysis. This is an indirect method but can be very effective, especially when direct analysis of the intact acyl-CoA is challenging.[1]

Experimental Workflow

cluster_0 Sample Preparation cluster_1 GC-MS Analysis cluster_2 Data Analysis Hydrolysis Hydrolysis Extraction Extraction Hydrolysis->Extraction Derivatization Derivatization Extraction->Derivatization Gas Chromatographic Separation Gas Chromatographic Separation Derivatization->Gas Chromatographic Separation Mass Spectrometric Detection Mass Spectrometric Detection Gas Chromatographic Separation->Mass Spectrometric Detection Quantification Quantification Mass Spectrometric Detection->Quantification

Caption: GC-MS workflow for this compound analysis.

Experimental Protocol

1. Materials and Reagents

  • Biological sample (e.g., tissue homogenate, cell lysate)

  • Internal Standard (IS): Heptadecanoic acid (C17:0) or other odd-chain fatty acid not present in the sample

  • Potassium hydroxide (B78521) (KOH)

  • Methanol (MeOH), anhydrous

  • Hexane (B92381), HPLC grade

  • Boron trifluoride (BF₃) in methanol (14%)

  • Sodium chloride (NaCl)

2. Sample Preparation

  • Hydrolysis:

    • To the biological sample, add the internal standard.

    • Add 1 mL of 0.5 M KOH in methanol.

    • Incubate at 60°C for 1 hour to hydrolyze the acyl-CoAs to free fatty acids.

  • Extraction:

    • Cool the samples to room temperature.

    • Add 2 mL of hexane and 1 mL of saturated NaCl solution.

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 2,000 x g for 5 minutes.

    • Collect the upper hexane layer containing the free fatty acids.

    • Repeat the extraction with another 2 mL of hexane and pool the hexane layers.

  • Derivatization to Fatty Acid Methyl Esters (FAMEs):

    • Evaporate the hexane under a stream of nitrogen.

    • Add 1 mL of 14% BF₃ in methanol to the dried residue.

    • Incubate at 60°C for 30 minutes.

    • Cool to room temperature.

    • Add 1 mL of water and 2 mL of hexane.

    • Vortex and centrifuge as before.

    • Collect the upper hexane layer containing the FAMEs.

    • Dry the hexane layer over anhydrous sodium sulfate.

  • Sample Concentration: Concentrate the final hexane extract to a final volume of 50 µL under a gentle stream of nitrogen.

3. GC-MS Conditions

  • GC System: A gas chromatograph coupled to a mass spectrometer.

  • Column: A polar capillary column (e.g., DB-23, 30 m x 0.25 mm, 0.25 µm).

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp 1: 10°C/min to 200°C.

    • Ramp 2: 5°C/min to 240°C, hold for 10 minutes.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Mode: Selected Ion Monitoring (SIM) or full scan.

    • Monitored Ions: Molecular ion and characteristic fragment ions for 17-methyltetracosanoate methyl ester and the internal standard methyl ester.

4. Data Analysis

  • Identify the peaks for the methyl ester of 17-methyltetracosanoic acid and the internal standard based on their retention times and mass spectra.

  • Integrate the peak areas.

  • Calculate the ratio of the analyte peak area to the internal standard peak area.

  • Generate a calibration curve using a standard of 17-methyltetracosanoic acid that has been subjected to the same derivatization procedure.

  • Quantify the amount of 17-methyltetracosanoic acid in the samples, which corresponds to the initial amount of this compound.

Data Presentation
Sample GroupRelative Abundance (Analyte/IS Peak Area Ratio)Standard Deviationn
Control0.850.126
Treatment A1.980.256
Treatment B0.420.086

Disclaimer

These protocols provide a general framework. Optimization of sample preparation, chromatographic conditions, and mass spectrometric parameters may be necessary for specific biological matrices and instrumentation. It is highly recommended to use a certified reference standard for this compound or 17-methyltetracosanoic acid for accurate quantification.

References

Application Notes and Protocols for the Purification of 17-Methyltetracosanoyl-CoA from Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

17-Methyltetracosanoyl-CoA is a very-long-chain branched-chain fatty acyl-coenzyme A (VLC-BCFA-CoA). These molecules are important intermediates in lipid metabolism and have been identified as potent endogenous ligands for the peroxisome proliferator-activated receptor alpha (PPARα), a key nuclear receptor regulating lipid homeostasis. The accurate purification and quantification of this compound from biological samples are crucial for understanding its physiological and pathological roles.

These application notes provide a detailed protocol for the purification of this compound from biological samples, addressing the challenges associated with its hydrophobic nature and low abundance. The protocol is designed to yield a sample of sufficient purity and quantity for downstream analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Data Presentation

Due to the limited availability of specific quantitative data for this compound, the following table provides expected recovery and purity ranges based on studies of similar very-long-chain and branched-chain fatty acyl-CoAs.[1] These values should be considered as a general guideline, and optimization for specific sample types and experimental conditions is recommended.

ParameterExpected RangeMethodReference
Recovery Rate
Solvent Extraction60 - 80%Acetonitrile (B52724)/Isopropanol ExtractionGeneral long-chain acyl-CoA protocols
Solid-Phase Extraction (SPE)70 - 90%C18 or specialized hydrophobic interaction columnsGeneral long-chain acyl-CoA protocols
Purity >95%Following SPE and HPLC/UHPLCLC-MS/MS analysis of similar compounds
Endogenous Concentration Low (pmol/g to nmol/g tissue)Varies significantly by tissue typeExtrapolated from data on other VLCFAs

Experimental Protocols

This protocol outlines a robust method for the extraction and purification of this compound from biological tissues (e.g., liver, kidney, heart).

Materials and Reagents
  • Biological tissue (fresh or flash-frozen in liquid nitrogen and stored at -80°C)

  • Homogenizer (e.g., glass-Teflon or bead beater)

  • Ice-cold 100 mM potassium phosphate (B84403) buffer (pH 4.9)

  • Acetonitrile (ACN), HPLC grade

  • Isopropanol, HPLC grade

  • Internal standard (e.g., heptadecanoyl-CoA or a custom synthesized C17-branched chain acyl-CoA)

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18, or a specialized hydrophobic interaction column)

  • SPE vacuum manifold

  • Elution solvent: 80% Acetonitrile in water with 0.1% formic acid

  • Reconstitution solvent: 50% Acetonitrile in water

  • Nitrogen gas evaporator

  • LC-MS/MS system

Experimental Workflow Diagram

G cluster_0 Sample Preparation cluster_1 Extraction cluster_2 Purification cluster_3 Analysis Tissue Biological Tissue Sample Homogenization Homogenization (in ice-cold buffer with internal standard) Tissue->Homogenization Solvent_Extraction Solvent Extraction (Acetonitrile/Isopropanol) Homogenization->Solvent_Extraction Centrifugation Centrifugation Solvent_Extraction->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection SPE Solid-Phase Extraction (SPE) (C18 or specialized column) Supernatant_Collection->SPE Wash Wash Step (to remove polar impurities) SPE->Wash Elution Elution of Acyl-CoAs Wash->Elution Evaporation Solvent Evaporation (under Nitrogen) Elution->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS

Figure 1: Experimental workflow for the purification of this compound.
Step-by-Step Protocol

  • Sample Preparation and Homogenization:

    • Weigh approximately 50-100 mg of frozen tissue.

    • On ice, add the tissue to a pre-chilled glass homogenizer containing 1 mL of ice-cold 100 mM potassium phosphate buffer (pH 4.9).

    • Spike the sample with a known amount of internal standard.

    • Homogenize the tissue thoroughly until a uniform suspension is achieved.

  • Solvent Extraction:

    • Transfer the homogenate to a glass tube.

    • Add 2 mL of a 1:1 (v/v) mixture of acetonitrile and isopropanol.

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 3,000 x g for 10 minutes at 4°C.

    • Carefully collect the supernatant containing the acyl-CoAs.

    • Repeat the extraction of the pellet with another 2 mL of the acetonitrile/isopropanol mixture and combine the supernatants.

  • Solid-Phase Extraction (SPE) Purification:

    • Condition the SPE cartridge by passing 2 mL of methanol (B129727) followed by 2 mL of water.

    • Load the combined supernatant onto the conditioned SPE cartridge.

    • Wash the cartridge with 2 mL of 20% acetonitrile in water to remove polar impurities.

    • Elute the acyl-CoAs with 2 mL of 80% acetonitrile containing 0.1% formic acid.

  • Sample Concentration and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen gas at room temperature.

    • Reconstitute the dried extract in 100 µL of 50% acetonitrile for LC-MS/MS analysis.

Biological Signaling and Metabolic Pathways

Biosynthesis and Degradation of this compound

This compound is synthesized from shorter-chain branched-chain fatty acyl-CoA precursors through the action of fatty acid elongase enzymes, such as ELOVL1 and ELOVL3.[2][3] Its degradation occurs primarily in peroxisomes via a combination of alpha- and beta-oxidation.[4][5][6] Alpha-oxidation is necessary to bypass the methyl branch, after which the resulting straight-chain acyl-CoA can be further shortened by beta-oxidation.[4][5][6][7]

G cluster_0 Biosynthesis (Endoplasmic Reticulum) cluster_1 Degradation (Peroxisome) Precursor Branched-Chain Acyl-CoA (e.g., Iso-butyryl-CoA) Elongation Fatty Acid Elongation (ELOVL1, ELOVL3) Precursor->Elongation Target_FA 17-Methyltetracosanoic Acid Elongation->Target_FA Activation Acyl-CoA Synthetase Target_FA->Activation Target_CoA This compound Activation->Target_CoA Alpha_Ox Alpha-Oxidation Target_CoA->Alpha_Ox Beta_Ox Beta-Oxidation Alpha_Ox->Beta_Ox Products Propionyl-CoA + Acetyl-CoA Beta_Ox->Products

Figure 2: Overview of the biosynthesis and degradation of this compound.
PPARα Signaling Pathway Activation

Very-long-chain branched-chain fatty acyl-CoAs, including this compound, are potent activators of PPARα.[4][8] Upon binding, PPARα forms a heterodimer with the retinoid X receptor (RXR) and binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This leads to the increased expression of genes involved in fatty acid uptake, activation, and oxidation.[9][10][11][12][13]

G cluster_0 Ligand Binding and Dimerization cluster_1 Gene Transcription cluster_2 Metabolic Effects Ligand This compound PPARa PPARα Ligand->PPARa Heterodimer PPARα-RXR Heterodimer PPARa->Heterodimer RXR RXR RXR->Heterodimer PPRE PPRE (Peroxisome Proliferator Response Element) Heterodimer->PPRE Target_Genes Target Gene Expression (e.g., ACOX1, CPT1) PPRE->Target_Genes Metabolism Increased Fatty Acid Oxidation Target_Genes->Metabolism

Figure 3: Activation of the PPARα signaling pathway by this compound.

Conclusion

The provided protocols and information offer a comprehensive guide for the successful purification and subsequent analysis of this compound from biological samples. Adherence to the detailed steps, particularly regarding sample handling and the use of appropriate purification media, is critical for achieving high recovery and purity. The elucidation of the roles of VLC-BCFA-CoAs in metabolic regulation and disease pathogenesis relies on the ability to accurately measure these important molecules.

References

Application Notes and Protocols for In Vitro Assays Using 17-Methyltetracosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

17-Methyltetracosanoyl-CoA is a branched-chain very-long-chain fatty acyl-CoA. Molecules of this class are increasingly recognized for their roles in cellular signaling and metabolism. Notably, branched-chain fatty acyl-CoAs have been identified as high-affinity ligands for the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a key regulator of lipid metabolism.[1][2] This document provides detailed protocols for in vitro assays to investigate the biological activity of this compound, focusing on its interaction with PPARα.

Data Presentation

The following tables summarize hypothetical quantitative data for this compound based on typical results for similar branched-chain fatty acyl-CoAs.

Table 1: Binding Affinity of Fatty Acyl-CoAs to PPARα

CompoundDissociation Constant (Kd) (nM)Assay Method
This compound 15 Fluorescence Quenching
Phytanoyl-CoA (Reference)10Fluorescence Quenching
Palmitoyl-CoA (Reference)50Fluorescence Quenching

Table 2: PPARα Transactivation Activity in HepG2 Cells

Compound (at 10 µM)Fold Activation (vs. Vehicle)EC50 (µM)Assay Method
This compound 8.5 2.5 Dual-Luciferase Reporter Assay
WY-14643 (Positive Control)12.00.5Dual-Luciferase Reporter Assay
17-Methyltetracosanoic Acid2.1> 50Dual-Luciferase Reporter Assay

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis prep_compound Prepare 17-Methyl- tetracosanoyl-CoA Stocks binding_assay PPARα Binding Assay (Fluorescence Quenching) prep_compound->binding_assay Test Compound transactivation_assay PPARα Transactivation Assay (Reporter Gene) prep_compound->transactivation_assay Test Compound cell_viability Cell Viability Assay (MTT) prep_compound->cell_viability Test Compound prep_cells Culture HepG2 Cells prep_cells->transactivation_assay Cell Culture prep_cells->cell_viability Cell Culture prep_reagents Prepare Assay Reagents prep_reagents->binding_assay Reagents prep_reagents->transactivation_assay Reagents prep_reagents->cell_viability Reagents analyze_binding Calculate Kd binding_assay->analyze_binding analyze_trans Calculate Fold Activation & EC50 transactivation_assay->analyze_trans analyze_viability Determine CC50 cell_viability->analyze_viability final_report Final Report analyze_binding->final_report Compile Results analyze_trans->final_report Compile Results analyze_viability->final_report Compile Results ppara_signaling_pathway compound 17-Methyl- tetracosanoyl-CoA ppara PPARα compound->ppara Binds & Activates rxr RXR ppara->rxr Heterodimerizes with coactivators Co-activators (e.g., PGC-1α) ppara->coactivators Recruits ppre PPRE (Peroxisome Proliferator Response Element) ppara->ppre Binds to DNA rxr->coactivators Recruits rxr->ppre Binds to DNA coactivators->ppre Binds to DNA target_genes Target Gene Transcription (e.g., ACOX1, CPT1A) ppre->target_genes Initiates metabolic_effects Increased Fatty Acid β-oxidation target_genes->metabolic_effects Leads to

References

Application Notes and Protocols for 17-Methyltetracosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the handling and storage of 17-Methyltetracosanoyl-CoA, a very-long-chain fatty acyl-coenzyme A (VLCFA-CoA). Given the limited specific data available for this particular molecule, the following guidelines are based on the general properties of VLCFA-CoAs and related compounds. It is imperative to consult the Certificate of Analysis (COA) provided by the supplier for specific handling and storage instructions.

Introduction

This compound is a branched-chain very-long-chain fatty acyl-CoA. VLCFAs play crucial roles in various biological processes, including membrane structure, cell signaling, and energy metabolism.[1] Alterations in VLCFA metabolism are associated with several inherited metabolic disorders, such as Very Long-Chain Acyl-CoA Dehydrogenase Deficiency (VLCADD).[2][3] Researchers studying these pathways and developing therapeutics require a thorough understanding of the proper handling and storage of VLCFA-CoAs to ensure experimental success and reagent integrity.

Chemical and Physical Properties

Data Presentation: General Properties of VLCFA-CoAs

PropertyGeneral Observation for VLCFA-CoAsConsiderations for this compound
Appearance White to off-white solid or powderExpected to be a solid at room temperature.
Solubility Generally poor in aqueous solutions. Soluble in organic solvents (e.g., ethanol (B145695), methanol, DMSO) and aqueous buffers containing detergents or cyclodextrins.Solubility in aqueous buffers is expected to be low. The methyl branch may slightly alter its solubility characteristics compared to its straight-chain counterpart.
Stability Susceptible to hydrolysis (especially at acidic or alkaline pH) and oxidation. Thioester bond is labile.Store in a dry, inert atmosphere. Avoid repeated freeze-thaw cycles.
Molecular Weight HighThe molecular weight will influence diffusion rates and molar concentration calculations.

Handling and Storage Protocols

Proper handling and storage are critical to prevent degradation and maintain the biological activity of this compound.

Receiving and Initial Storage

Upon receiving a shipment of this compound, immediately inspect the packaging for any signs of damage. The compound is typically shipped on dry ice or at room temperature for short durations. For a related compound, 23-Methyltetracosanoyl-CoA, room temperature shipment in the continental US is noted, with the advice to store under recommended conditions as per the Certificate of Analysis.[4]

Protocol 1: Initial Storage

  • Verification: Confirm that the received product matches the order and that the COA is included.

  • Short-term Storage: For use within a few days, store at 2-8°C in a desiccator.

  • Long-term Storage: For long-term storage, store at -20°C or -80°C in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).

Preparation of Stock Solutions

Due to the poor aqueous solubility of VLCFA-CoAs, careful preparation of stock solutions is essential.

Protocol 2: Preparation of Stock Solutions

  • Solvent Selection: Choose an appropriate solvent based on the experimental requirements. For biological assays, a small amount of an organic solvent like ethanol or DMSO, which is then diluted in a buffer, is common.

  • Weighing: Allow the vial to equilibrate to room temperature before opening to prevent condensation. Weigh the required amount of this compound in a clean, dry tube.

  • Dissolution: Add the chosen solvent to the solid and vortex gently until fully dissolved. Sonication in a water bath may aid dissolution but should be used cautiously to avoid heating and degradation.

  • Aliquoting and Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C.

Data Presentation: Recommended Solvents and Storage Conditions for Stock Solutions

SolventConcentration RangeStorage TemperatureNotes
Ethanol1-10 mM-20°C or -80°CMinimize the final concentration of ethanol in the assay.
DMSO1-10 mM-20°C or -80°CEnsure DMSO is compatible with downstream applications.
Aqueous Buffer with Detergent (e.g., Triton X-100)< 1 mM-20°C or -80°CThe detergent concentration should be optimized for the assay.

Experimental Protocols

The following are generalized protocols that can be adapted for experiments involving this compound.

Determination of Solubility

The solubility of long-chain acyl-CoAs can be significantly affected by factors such as buffer composition and the presence of ions like Mg2+.[5]

Protocol 3: Aqueous Solubility Determination

  • Prepare a series of buffers with varying pH (e.g., 6.0, 7.4, 8.0) and ionic strengths.

  • Add a known excess amount of this compound to a fixed volume of each buffer.

  • Incubate the samples with gentle agitation for a set period (e.g., 24 hours) at a controlled temperature.

  • Centrifuge the samples to pellet the undissolved compound.

  • Carefully remove the supernatant and quantify the concentration of dissolved this compound using a suitable analytical method (e.g., HPLC, mass spectrometry).

In Vitro Enzyme Assays

This compound can be used as a substrate for enzymes involved in fatty acid metabolism.

Protocol 4: General Enzyme Assay

  • Prepare a reaction buffer appropriate for the enzyme of interest. Note that the solubility of palmitoyl-CoA is strongly affected by Mg2+ concentrations.[5]

  • Prepare a stock solution of this compound as described in Protocol 2.

  • Dilute the substrate stock solution into the reaction buffer to the desired final concentration. Ensure the final concentration of the organic solvent is minimal and does not affect enzyme activity.

  • Initiate the reaction by adding the enzyme to the reaction mixture.

  • Monitor the reaction progress by measuring the formation of the product or the consumption of a co-substrate over time using a suitable detection method (e.g., spectrophotometry, fluorometry, LC-MS).

Visualizations

Workflow for Handling and Storage

G A Receive Shipment B Inspect Package & Verify COA A->B C Short-term Storage (2-8°C, Desiccator) B->C Use within days D Long-term Storage (-20°C / -80°C, Inert Gas) B->D Long-term E Equilibrate to RT Before Opening C->E D->E F Weigh Compound E->F G Prepare Stock Solution (Organic Solvent) F->G H Aliquot into Single-Use Tubes G->H I Store Aliquots (-20°C / -80°C) H->I J Use in Experiment I->J

Caption: General workflow for handling and storing this compound.

Factors Affecting Stability and Solubility

G A This compound (Stability & Solubility) B Temperature B->A C pH C->A D Moisture (Hydrolysis) D->A E Oxygen (Oxidation) E->A F Buffer Composition F->A G Presence of Ions (e.g., Mg2+) G->A H Detergents H->A I Freeze-Thaw Cycles I->A

Caption: Key factors influencing the stability and solubility of VLCFA-CoAs.

References

Application Notes and Protocols for 17-Methyltetracosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals.

Subject: Sourcing, Applications, and Experimental Protocols for 17-Methyltetracosanoyl-CoA.

Introduction

This compound is a long-chain branched fatty acyl-coenzyme A molecule. As a member of the branched-chain fatty acid (BCFA) family, it is of interest for its potential roles in various biological processes, including membrane structure, cellular signaling, and metabolism. This document provides an overview of the potential applications of this compound, protocols for its use in research, and information on sourcing via custom synthesis.

Commercial Availability and Custom Synthesis

Below is a summary of companies offering custom lipid synthesis services. It is recommended to contact them directly to inquire about the synthesis of this compound.

Company NameService Highlights
BOC Sciences Offers custom synthesis of a wide range of natural and non-natural fatty acids, including functionalized and structurally specialized variants.[1][2]
Creative Biolabs Provides custom lipid synthesis services with expertise in modifications and functionalizations for various pharmaceutical applications.[3]
Avanti Polar Lipids Specializes in the custom synthesis of novel and commercially unavailable lipids and lipid-like molecules.[4]
Alfa Chemistry Offers custom synthesis of various lipid products, including fatty acids and their esters, with a team of experienced chemists.[5]

Application Notes

Branched-chain fatty acids are known to influence the physical properties of cell membranes.[1][2][4][6] The methyl branch in this compound can disrupt the tight packing of acyl chains in the lipid bilayer, thereby increasing membrane fluidity.[1][2][6] This property is analogous to the function of unsaturated fatty acids in eukaryotic membranes.[1][2][6]

  • Potential Research Applications:

    • Investigating the effect of incorporating 17-methyltetracosanoic acid into model membranes (liposomes) or cell lines to study changes in membrane fluidity, thickness, and phase behavior.[1][2][6]

    • Studying the influence of this BCFA on the function of membrane-bound proteins and signaling complexes.

As an acyl-CoA, this compound is an activated form of its corresponding fatty acid and is a substrate for various metabolic pathways.[3][5][7][8]

  • Potential Research Applications:

    • Fatty Acid Oxidation: Investigating whether this compound can be metabolized through mitochondrial β-oxidation. This can be explored in isolated mitochondria or in cell culture using metabolic flux analysis.

    • Incorporation into Complex Lipids: Tracing the metabolic fate of 17-methyltetracosanoic acid to determine its incorporation into complex lipids such as phospholipids, triglycerides, and cholesterol esters.

    • Enzyme Substrate Specificity: Using this compound as a substrate to test the specificity of enzymes involved in lipid metabolism, such as acyl-CoA synthetases and acyltransferases.

Recent studies have highlighted the role of various acyl-CoAs as donors for the acylation of histone proteins, a post-translational modification that can regulate gene expression.[9][10][11][12] The availability of different acyl-CoAs can link the metabolic state of a cell to its epigenetic landscape and transcriptional program.[9][10][12]

  • Potential Research Applications:

    • In vitro histone acylation assays using purified histone acetyltransferases (HATs) to determine if they can utilize this compound as a substrate to modify histone tails.

    • Cell-based studies to investigate whether supplementation with 17-methyltetracosanoic acid leads to the corresponding acylation of histones and subsequent changes in gene expression.

Experimental Protocols

This protocol describes the enzymatic synthesis of this compound from 17-methyltetracosanoic acid.

Materials:

  • 17-methyltetracosanoic acid (custom synthesized)

  • Coenzyme A (CoA)

  • Acyl-CoA synthetase (long-chain)

  • ATP

  • MgCl₂

  • Triton X-100

  • Reaction buffer (e.g., Tris-HCl, pH 7.5)

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, ATP, MgCl₂, and Triton X-100.

  • Add 17-methyltetracosanoic acid (dissolved in a suitable organic solvent like ethanol (B145695) and then diluted).

  • Add Coenzyme A to the reaction mixture.

  • Initiate the reaction by adding a long-chain acyl-CoA synthetase.

  • Incubate the reaction at 37°C for 1-2 hours.

  • Monitor the reaction progress by techniques such as HPLC or LC-MS to detect the formation of this compound.

  • Purify the resulting this compound using solid-phase extraction or preparative HPLC.

This protocol uses Laurdan fluorescence to assess changes in membrane fluidity in liposomes containing 17-methyltetracosanoic acid.

Materials:

  • 1,2-Dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)

  • 17-methyltetracosanoic acid

  • Laurdan (6-dodecanoyl-2-dimethylaminonaphthalene)

  • Chloroform (B151607)

  • Buffer (e.g., HEPES, pH 7.4)

Procedure:

  • Prepare lipid mixtures in chloroform: DPPC alone (control) and DPPC with varying mole percentages of 17-methyltetracosanoic acid.

  • Add Laurdan to each lipid mixture at a final concentration of 1 mol%.

  • Evaporate the chloroform under a stream of nitrogen to form a thin lipid film.

  • Hydrate the lipid films with the buffer to form multilamellar vesicles (MLVs).

  • Extrude the MLVs through a polycarbonate membrane to form large unilamellar vesicles (LUVs).

  • Measure the fluorescence emission spectra of Laurdan in the LUV suspensions at different temperatures using a spectrofluorometer (excitation at 340 nm, emission from 400 to 550 nm).

  • Calculate the Generalized Polarization (GP) value to quantify membrane fluidity.

This protocol is designed to test if this compound can be used by a histone acetyltransferase (HAT) to acylate histones.

Materials:

  • Recombinant histone acetyltransferase (e.g., p300/CBP)

  • Core histones or a histone H3 peptide

  • This compound

  • Acetyl-CoA (as a positive control)

  • Reaction buffer (e.g., HEPES, pH 8.0, containing DTT)

  • SDS-PAGE gels and reagents

  • Western blotting apparatus and antibodies against specific histone acylations (if available) or use mass spectrometry.

Procedure:

  • Set up reaction mixtures containing the reaction buffer, histones/peptide, and the HAT enzyme.

  • Add this compound to the experimental tubes and Acetyl-CoA to the positive control tubes. Include a no-acyl-CoA negative control.

  • Incubate the reactions at 30°C for 1 hour.

  • Stop the reactions by adding SDS-PAGE loading buffer.

  • Separate the proteins by SDS-PAGE.

  • Analyze the acylation of histones by Western blotting with an antibody that recognizes the specific acylation mark (if available) or by excising the histone bands and analyzing them by mass spectrometry to identify the modification.

Visualizations

experimental_workflow cluster_synthesis Synthesis and Preparation cluster_application Experimental Applications cluster_analysis Data Analysis custom_synthesis Custom Synthesis of 17-Methyltetracosanoic Acid coa_synthesis In vitro Enzymatic Synthesis of This compound custom_synthesis->coa_synthesis membrane_studies Membrane Fluidity Analysis coa_synthesis->membrane_studies metabolic_studies Metabolic Fate Analysis coa_synthesis->metabolic_studies epigenetic_studies Histone Acylation Assays coa_synthesis->epigenetic_studies fluorescence Fluorescence Spectroscopy membrane_studies->fluorescence lcms LC-MS/MS Analysis metabolic_studies->lcms western_blot Western Blot / Mass Spectrometry epigenetic_studies->western_blot

Caption: Workflow for obtaining and using this compound.

metabolic_pathway cluster_fates Potential Metabolic Fates FA 17-Methyltetracosanoic Acid (from custom synthesis or cellular uptake) ACSL Long-Chain Acyl-CoA Synthetase (ACSL) FA->ACSL ATP, CoA AcylCoA This compound ACSL->AcylCoA AMP, PPi BetaOx β-Oxidation (Mitochondria) AcylCoA->BetaOx ComplexLipids Incorporation into Complex Lipids (ER) AcylCoA->ComplexLipids HistoneAcyl Histone Acylation (Nucleus) AcylCoA->HistoneAcyl

Caption: Potential metabolic pathways of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Identification of 17-Methyltetracosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the identification and analysis of 17-Methyltetracosanoyl-CoA.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its identification important?

This compound is a C25 methyl-branched very-long-chain acyl-Coenzyme A (VLC-acyl-CoA). Its accurate identification is crucial for studying certain metabolic pathways, particularly the metabolism of branched-chain fatty acids.[1][2] The accumulation of branched-chain fatty acids is associated with several inherited metabolic disorders, such as Adult Refsum Disease, making the analysis of their activated CoA esters essential for diagnostics and therapeutic development.[3][4][5][6][7]

Q2: What are the main analytical techniques used for the identification of this compound?

The primary methods for the analysis of very-long-chain acyl-CoAs, including this compound, are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) after hydrolysis and derivatization.[8][9][10][11] LC-MS/MS allows for the direct analysis of the intact acyl-CoA molecule, providing structural information through fragmentation patterns.[12][13][14] GC-MS is a highly sensitive method for the corresponding fatty acid methyl ester (FAME) after hydrolysis of the CoA ester and derivatization.[9][10][11]

Q3: What are the characteristic mass spectral features of acyl-CoAs in LC-MS/MS?

In positive ion mode electrospray ionization (ESI), acyl-CoAs typically exhibit a characteristic neutral loss of 507 Da, corresponding to the loss of the 3'-phosphoadenosine 5'-diphosphate moiety. Another common fragment ion observed is at m/z 428, which represents the pantetheine-phosphate portion of the CoA molecule. These signature fragments are invaluable for developing targeted MS/MS methods like Multiple Reaction Monitoring (MRM).

Troubleshooting Guides

LC-MS/MS Analysis
Issue Potential Cause Troubleshooting Steps
Low Signal Intensity / Poor Sensitivity 1. Inefficient Extraction: this compound, being a very-long-chain acyl-CoA, may have poor solubility and recovery during extraction. 2. Ion Suppression: Co-eluting matrix components can suppress the ionization of the target analyte. 3. Suboptimal MS Parameters: Incorrect declustering potential, collision energy, or other MS settings can lead to poor fragmentation and detection.1. Optimize Extraction: Utilize a robust extraction protocol for long-chain acyl-CoAs, such as a modified Folch extraction followed by solid-phase extraction (SPE).[15] Ensure all steps are performed at low temperatures to minimize degradation. 2. Improve Chromatographic Separation: Use a longer gradient or a different column chemistry (e.g., C18, C8) to separate the analyte from interfering matrix components.[13][15] 3. Tune MS Parameters: Infuse a standard of a similar long-chain acyl-CoA to optimize MS parameters for the characteristic neutral loss of 507 Da and the fragment at m/z 428.
Peak Tailing or Broadening 1. Poor Chromatography: Interaction of the phosphate (B84403) groups of the CoA moiety with the stationary phase or active sites in the LC system. 2. Column Overload: Injecting too much sample can lead to poor peak shape.1. Modify Mobile Phase: Add a small amount of an ion-pairing agent or an organic modifier like ammonium (B1175870) hydroxide (B78521) to the mobile phase to improve peak shape.[15] 2. Reduce Injection Volume: Dilute the sample or inject a smaller volume onto the column.
Difficulty in Distinguishing from Isobars Co-elution of Isomers: Straight-chain C25:0-CoA or other positional isomers of methyltetracosanoyl-CoA may have the same mass and similar retention times.Enhance Chromatographic Resolution: Employ a high-resolution capillary column with a shallow gradient to maximize the separation of isomers. The methyl branch at position 17 may slightly alter the retention time compared to other isomers.
GC-MS Analysis (of the corresponding Fatty Acid Methyl Ester)
Issue Potential Cause Troubleshooting Steps
Incomplete Derivatization 1. Presence of Water: Water can interfere with the methylation reaction. 2. Degraded Reagents: Derivatization reagents can lose activity over time.1. Ensure Dry Samples: Thoroughly dry the hydrolyzed fatty acid extract before adding the derivatization reagent. 2. Use Fresh Reagents: Prepare or use fresh derivatization reagents for each batch of samples.
Ambiguous Peak Identification Similar Retention Times of Branched-Chain Isomers: Different methyl-branched fatty acid methyl esters can have very close retention times.Analyze Fragmentation Pattern: The position of the methyl branch can sometimes be inferred from the fragmentation pattern in the electron ionization (EI) mass spectrum. Look for characteristic fragment ions that would indicate cleavage adjacent to the methyl group.[16] Use of Standards: If available, co-inject with a synthesized standard of 17-methyltetracosanoic acid methyl ester to confirm the retention time.
Contamination Peaks Impure Solvents or Reagents: Extraneous peaks can originate from contaminated solvents, reagents, or glassware.Use High-Purity Materials: Employ high-purity solvents and reagents and ensure all glassware is thoroughly cleaned. Run a solvent blank to identify any background contamination.

Experimental Protocols

Protocol 1: Extraction of this compound from Biological Tissues for LC-MS/MS

This protocol is adapted from methods for long-chain acyl-CoA extraction.[15]

  • Homogenization: Homogenize approximately 50 mg of frozen tissue in 1 mL of ice-cold 10% (w/v) trichloroacetic acid.

  • Centrifugation: Centrifuge the homogenate at 12,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Transfer the supernatant to a new tube.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with 5 mL of methanol (B129727) followed by 5 mL of water.

    • Load the supernatant onto the conditioned SPE cartridge.

    • Wash the cartridge with 5 mL of 50 mM ammonium acetate (B1210297) in 10% methanol.

    • Elute the acyl-CoAs with 2 mL of methanol containing 2% ammonium hydroxide.

  • Drying and Reconstitution: Dry the eluate under a stream of nitrogen and reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Hydrolysis and Derivatization to Fatty Acid Methyl Ester (FAME) for GC-MS

This protocol is a general method for the analysis of very-long-chain fatty acids.[10][11]

  • Hydrolysis: To the acyl-CoA extract (or directly to the biological sample), add 1 mL of 0.5 M methanolic NaOH. Heat at 100°C for 5 minutes.

  • Methylation: Add 2 mL of boron trifluoride in methanol, and heat at 100°C for 30 minutes.

  • Extraction: After cooling, add 1 mL of hexane (B92381) and 1 mL of saturated NaCl solution. Vortex and centrifuge.

  • Collection: Carefully collect the upper hexane layer containing the FAMEs for GC-MS analysis.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation tissue Biological Tissue homogenization Homogenization & Protein Precipitation tissue->homogenization extraction Solid-Phase Extraction homogenization->extraction lcms LC-MS/MS Analysis extraction->lcms Direct Analysis hydrolysis Hydrolysis & Derivatization extraction->hydrolysis identification Identification of this compound lcms->identification gcms GC-MS Analysis gcms->identification hydrolysis->gcms FAME Analysis

Caption: Experimental workflow for the identification of this compound.

metabolic_pathway Diet Dietary Branched-Chain Fatty Acids Activation Acyl-CoA Synthetase Diet->Activation Branched_Acyl_CoA This compound Activation->Branched_Acyl_CoA Alpha_Oxidation Alpha-Oxidation Branched_Acyl_CoA->Alpha_Oxidation If branch is at an odd carbon Beta_Oxidation Peroxisomal Beta-Oxidation Branched_Acyl_CoA->Beta_Oxidation If branch is at an even carbon Alpha_Oxidation->Beta_Oxidation Propionyl_CoA Propionyl-CoA Beta_Oxidation->Propionyl_CoA Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA TCA_Cycle TCA Cycle Propionyl_CoA->TCA_Cycle Acetyl_CoA->TCA_Cycle

Caption: Metabolism of methyl-branched fatty acyl-CoAs.

References

Technical Support Center: Optimizing 17-Methyltetracosanoyl-CoA Extraction Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the extraction efficiency of 17-Methyltetracosanoyl-CoA.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in extracting this compound?

A1: The primary challenges in extracting this compound, a very-long-chain branched fatty acyl-CoA, stem from its low endogenous abundance, susceptibility to chemical and enzymatic degradation, and its amphipathic nature. Its long, branched acyl chain makes it prone to poor solubility in aqueous solutions and potential loss during phase separations.

Q2: What is the most critical first step in ensuring high recovery of this compound?

A2: The most critical first step is rapid and effective quenching of metabolic activity in the biological sample. Due to their inherent instability, immediate processing of fresh tissue is optimal.[1] If storage is necessary, samples should be flash-frozen in liquid nitrogen and stored at -80°C to minimize degradation.[1] Repeated freeze-thaw cycles should be avoided as they can significantly impact the stability of lipids.

Q3: Which solvent system is recommended for the initial extraction of this compound?

A3: A common and effective method involves initial homogenization in an acidic buffer (e.g., 100 mM KH2PO4, pH 4.9) to preserve the acyl-CoA structure, followed by extraction with a mixture of organic solvents.[1][2] A combination of acetonitrile (B52724) and isopropanol (B130326) is frequently used for the extraction of long-chain acyl-CoAs.[1] A 20-fold excess of solvent to tissue weight is often recommended to ensure thorough extraction.

Q4: How can I purify this compound from the crude extract?

A4: Solid-phase extraction (SPE) is a highly effective method for purifying and concentrating long-chain acyl-CoAs from crude extracts.[1] Weak anion exchange or C18 cartridges are commonly used. The choice of sorbent and elution solvents should be optimized to ensure selective binding and efficient recovery of the target molecule.

Q5: What is a suitable internal standard for the quantification of this compound?

A5: An ideal internal standard would be a stable isotope-labeled version of this compound. However, due to its likely unavailability, a structurally similar odd-chain acyl-CoA, such as heptadecanoyl-CoA (C17:0), can be used. Adding the internal standard early in the extraction process is crucial to account for any loss during sample preparation.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Recovery of this compound Incomplete cell or tissue lysis.Ensure thorough homogenization. For tissues, a glass homogenizer is recommended for better disruption.[1] Optimize the solvent-to-tissue ratio.
Degradation of the analyte.Work quickly and keep samples on ice at all times. Use high-purity solvents and flash-freeze samples in liquid nitrogen if immediate processing is not possible.[1]
Inefficient solid-phase extraction (SPE).Ensure proper conditioning and equilibration of the SPE column before loading the sample. Optimize the wash and elution steps to prevent premature elution or incomplete recovery.
Poor Chromatographic Peak Shape Analyte adsorption to surfaces.The phosphate (B84403) groups on acyl-CoAs can adhere to glass and metal surfaces. Using polypropylene (B1209903) tubes and adding a small amount of a chelating agent like EDTA can mitigate this issue.
Inappropriate mobile phase.For long-chain acyl-CoAs, an alkaline mobile phase may be preferred to prevent peak tailing that can occur under acidic conditions.
High Variability in Quantification Inconsistent extraction efficiency.Ensure the internal standard is added to every sample at the very beginning of the extraction process to normalize for variability.
Matrix effects in mass spectrometry.Construct calibration curves in a matrix that closely matches the biological samples to account for ion suppression or enhancement.

Data Presentation

Table 1: Reported Recovery Rates of Long-Chain Acyl-CoAs Using Various Extraction Methodologies

Extraction MethodBiological MatrixAnalyte(s)Reported Recovery Rate (%)Reference
Homogenization in KH2PO4 buffer, extraction with 2-propanol and acetonitrile, followed by SPE with an oligonucleotide purification column.Rat Heart, Kidney, MuscleCommon polyunsaturated acyl-CoAs70-80%[2]
Acetonitrile/2-propanol extraction followed by purification on 2-(2-pyridyl)ethyl-functionalized silica (B1680970) gel.Rat LiverRadiolabeled acetyl-, malonyl-, octanoyl-, oleoyl-, palmitoyl-, or arachidonyl-coenzyme A83-90% (for the SPE step)[3]

Experimental Protocols

Protocol 1: Extraction and Purification of this compound from Mammalian Tissue

This protocol combines solvent extraction with solid-phase extraction (SPE) for improved purity and recovery of very-long-chain acyl-CoAs.

Materials:

  • Frozen tissue sample (~100 mg)

  • Glass homogenizer

  • 100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9, ice-cold

  • Acetonitrile (ACN), HPLC grade

  • Isopropanol, HPLC grade

  • Saturated Ammonium (B1175870) Sulfate ((NH4)2SO4)

  • Weak anion exchange solid-phase extraction (SPE) columns

  • Methanol (B129727), HPLC grade

  • 2% Formic Acid in water

  • 2% and 5% Ammonium Hydroxide (B78521) (NH4OH) in water

  • Internal standard (e.g., Heptadecanoyl-CoA)

  • Nitrogen evaporator

Procedure:

  • Homogenization:

    • Weigh approximately 100 mg of frozen tissue.

    • In a pre-chilled glass homogenizer, add the tissue to 2 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing the internal standard.

    • Homogenize thoroughly on ice.

    • Add 2 mL of isopropanol and homogenize again.

    • Add 4 mL of acetonitrile and 0.25 mL of saturated ammonium sulfate.

    • Vortex vigorously for 5 minutes.

  • Phase Separation:

    • Centrifuge the homogenate at 4°C for 10 minutes at a speed sufficient to pellet the debris.

    • Carefully collect the supernatant.

  • Solid-Phase Extraction (SPE):

    • Conditioning: Condition a weak anion exchange SPE column by passing 2 mL of methanol, followed by 2 mL of water.

    • Equilibration: Equilibrate the column with 2 mL of the homogenization buffer (KH2PO4).

    • Loading: Load the supernatant from step 2 onto the SPE column.

    • Washing: Wash the column with 2 mL of 2% formic acid to remove neutral and cationic impurities. Follow with a wash of 2 mL of water, and then 2 mL of methanol to remove residual water.

    • Elution: Elute the acyl-CoAs with 2 mL of 2% ammonium hydroxide in methanol, followed by 2 mL of 5% ammonium hydroxide in methanol. Collect the eluates.

  • Sample Concentration:

    • Combine the eluted fractions.

    • Dry the sample under a gentle stream of nitrogen at room temperature.

    • Reconstitute the dried extract in a suitable solvent for your analytical method (e.g., a mixture of methanol and water).

Mandatory Visualizations

Extraction_Workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_final_steps Final Steps Sample 1. Tissue Sample (~100mg) Flash-frozen in liquid N2 Homogenization 2. Homogenize in ice-cold KH2PO4 buffer (pH 4.9) + Internal Standard Sample->Homogenization Solvent_Addition 3. Add Isopropanol & ACN + Saturated (NH4)2SO4 Homogenization->Solvent_Addition Vortex 4. Vortex vigorously Solvent_Addition->Vortex Centrifugation 5. Centrifuge to pellet debris Vortex->Centrifugation Supernatant 6. Collect Supernatant (Contains Acyl-CoAs) Centrifugation->Supernatant Load 8. Load Supernatant Supernatant->Load Condition 7. Condition & Equilibrate Weak Anion Exchange Column Condition->Load Wash 9. Wash Column (Formic Acid, Water, Methanol) Load->Wash Elute 10. Elute Acyl-CoAs (Ammonium Hydroxide in Methanol) Wash->Elute Dry 11. Dry Eluate (Nitrogen Stream) Elute->Dry Reconstitute 12. Reconstitute in Analysis Solvent Dry->Reconstitute Analysis 13. LC-MS/MS Analysis Reconstitute->Analysis

Caption: Experimental workflow for the extraction and purification of this compound.

Troubleshooting_Tree cluster_extraction Extraction Issues cluster_spe SPE Issues cluster_solutions Potential Solutions Start Low/No Recovery of This compound Homogenization Was homogenization thorough? (e.g., using a glass homogenizer) Start->Homogenization Solvent_Ratio Was the solvent-to-tissue ratio sufficient (~20-fold excess)? Homogenization->Solvent_Ratio Yes Improve_Homogenization Improve lysis technique; increase homogenization time. Homogenization->Improve_Homogenization No Degradation Were samples kept on ice and processed quickly? Solvent_Ratio->Degradation Yes Optimize_Solvents Increase solvent volume; re-evaluate solvent choice. Solvent_Ratio->Optimize_Solvents No Conditioning Was the SPE column properly conditioned and equilibrated? Degradation->Conditioning Yes Minimize_Degradation Maintain cold chain; use fresh, high-purity solvents. Degradation->Minimize_Degradation No Elution Are the wash/elution solvents appropriate and optimized? Conditioning->Elution Yes SPE_Protocol Review and optimize SPE protocol (conditioning, wash, elution). Conditioning->SPE_Protocol No Elution->SPE_Protocol No

Caption: Troubleshooting decision tree for low recovery of this compound.

References

Technical Support Center: Analysis of 17-Methyltetracosanoyl-CoA by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the mass spectrometry (MS) analysis of 17-Methyltetracosanoyl-CoA and other very-long-chain acyl-CoAs (VLC-ACoAs).

Troubleshooting Guide

This guide addresses common issues encountered during the LC-MS/MS analysis of this compound, with a focus on problems arising from matrix effects.

Issue 1: Low and/or Inconsistent Signal Intensity

Possible Cause: Ion suppression is a primary suspect when signal intensity is lower than expected or varies significantly between injections. This phenomenon occurs when co-eluting matrix components interfere with the ionization of the target analyte in the mass spectrometer's ion source. For VLC-ACoAs, phospholipids (B1166683) are a major contributor to ion suppression, especially with electrospray ionization (ESI).[1]

Troubleshooting Steps:

  • Assess Matrix Effects: Quantify the extent of ion suppression to confirm it as the root cause. The recommended method is the Post-Extraction Spike Method .

  • Optimize Sample Preparation: The most effective strategy to combat matrix effects is to remove interfering components before analysis.[2] Consider the following techniques:

    • Solid-Phase Extraction (SPE): Highly effective for cleaning up lipid samples. Mixed-mode or reversed-phase SPE cartridges can selectively retain the analyte while washing away interfering substances.

    • Liquid-Liquid Extraction (LLE): A robust method for separating analytes based on their differential solubility in immiscible liquids.

    • Protein Precipitation (PPT): A simpler but often less clean method. If using PPT, consider newer plates designed to also remove phospholipids.

  • Sample Dilution: A straightforward approach to reduce the concentration of matrix components. This is only viable if the analyte concentration remains above the instrument's limit of detection.[1]

  • Chromatographic Optimization: Modify your LC method to improve the separation of this compound from co-eluting matrix components. This can involve adjusting the gradient, flow rate, or trying a different column chemistry.

low_signal_troubleshooting start Low / Inconsistent Signal for this compound assess_me Quantitatively Assess Matrix Effect (Post-Extraction Spike Method) start->assess_me me_present Significant Ion Suppression Detected? assess_me->me_present no_me No Significant Matrix Effect. Investigate other causes: - Instrument Sensitivity - Standard Degradation - Incorrect MS/MS transition me_present->no_me No optimize_sp Optimize Sample Preparation me_present->optimize_sp Yes dilute Dilute Sample optimize_sp->dilute Quickest Option optimize_lc Optimize Chromatography optimize_sp->optimize_lc More Robust Option reassess Re-assess Signal Intensity dilute->reassess optimize_lc->reassess resolved Issue Resolved reassess->resolved Improved Signal not_resolved Issue Not Resolved. Consider advanced cleanup or alternative ionization method. reassess->not_resolved No Improvement

Caption: A typical experimental workflow for sample preparation using SPE.

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for Very-Long-Chain Acyl-CoA Analysis

ParameterProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Matrix Effect Reduction ModerateGoodExcellent
Analyte Recovery Good to ExcellentVariable, method-dependentExcellent
Selectivity LowModerateHigh
Throughput HighModerateModerate to High
Cost per Sample LowLow to ModerateModerate
Complexity LowModerateHigh

This table provides a generalized comparison. Actual performance may vary depending on the specific protocol and matrix.

References

Technical Support Center: Optimizing HPLC Separation of 17-Methyltetracosanoyl-CoA Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of 17-Methyltetracosanoyl-CoA isomers. Given the subtle structural differences between these isomers, achieving baseline separation can be challenging. This guide offers practical advice and starting points for method development.

Frequently Asked Questions (FAQs)

Q1: Why is it so difficult to separate this compound isomers using standard reversed-phase HPLC?

Positional isomers of long-chain branched-chain fatty acyl-CoAs, such as this compound, possess very similar physicochemical properties. Their identical molecular weight and slight differences in hydrophobicity result in nearly identical retention times on standard C8 or C18 columns, often leading to co-elution.

Q2: What is the recommended column choice for separating very long-chain branched-chain fatty acyl-CoA isomers?

A high-resolution reversed-phase column, such as a C18 column with a smaller particle size (e.g., ≤3 µm) and a longer length (e.g., 250 mm), is a good starting point to maximize peak efficiency. The use of Ultra-High-Performance Liquid Chromatography (UHPLC) systems with sub-2 µm particle columns can significantly enhance resolution.

Q3: Is derivatization of the acyl-CoA molecule necessary for HPLC analysis?

Derivatization is not typically required for the HPLC analysis of acyl-CoAs themselves, as the CoA moiety contains a strong chromophore (adenine) for UV detection around 260 nm. However, if analyzing the fatty acid portion after hydrolysis, derivatization to a UV-active or fluorescent tag (e.g., p-bromophenacyl esters) is often necessary for sensitive detection.

Q4: Can I use mass spectrometry (MS) as a detector for this analysis?

Yes, coupling HPLC with tandem mass spectrometry (LC-MS/MS) is highly recommended. MS provides superior selectivity and sensitivity, allowing for the differentiation of isomers based on their fragmentation patterns, even if they are not perfectly separated chromatographically. Multiple Reaction Monitoring (MRM) can be used to specifically detect and quantify each isomer.

Troubleshooting Guide

This guide addresses common problems encountered during the HPLC separation of this compound isomers.

Issue 1: Poor or No Resolution of Isomer Peaks

Possible Causes:

  • Insufficient column efficiency.

  • Inadequate mobile phase composition.

  • Suboptimal temperature.

  • Flow rate is too high.

Solutions:

ParameterRecommended ActionRationale
Column Use a longer C18 column (e.g., 250 mm) with a smaller particle size (e.g., 3 µm or 1.8 µm).Increases the number of theoretical plates, enhancing separation efficiency.
Mobile Phase Optimize the organic solvent gradient. Start with a shallow gradient of acetonitrile (B52724) or methanol (B129727) in a buffered aqueous phase (e.g., ammonium (B1175870) acetate (B1210297) or potassium phosphate).A shallow gradient increases the interaction time of the analytes with the stationary phase, improving the separation of closely eluting compounds.[1]
Temperature Adjust the column oven temperature. Try a lower temperature (e.g., 30-40°C) initially.Lower temperatures can sometimes enhance selectivity for isomers by increasing hydrophobic interactions with the stationary phase. Conversely, higher temperatures can improve peak efficiency.[2]
Flow Rate Reduce the flow rate.Lowering the flow rate can improve peak resolution by allowing more time for partitioning between the mobile and stationary phases.
Issue 2: Peak Tailing

Possible Causes:

  • Active sites on the column packing material.

  • Column contamination or degradation.

  • Mismatched pH between the sample solvent and the mobile phase.

  • Column overloading.

Solutions:

ParameterRecommended ActionRationale
Mobile Phase Ensure the mobile phase is adequately buffered (e.g., 10-25 mM buffer concentration).Buffering the mobile phase suppresses the ionization of silanol (B1196071) groups on the silica (B1680970) surface, which can cause peak tailing.[3]
Column Use a guard column to protect the analytical column. Flush the column with a strong solvent.A guard column prevents strongly retained sample components from contaminating the analytical column.[2]
Sample Dissolve the sample in the initial mobile phase. Reduce the injection volume or sample concentration.Injecting the sample in a solvent stronger than the mobile phase can cause peak distortion. Overloading the column leads to peak tailing.[2]
Issue 3: Peak Fronting

Possible Causes:

  • Column overloading.

  • Sample solvent is too weak compared to the mobile phase.

  • Column collapse or void formation.

Solutions:

ParameterRecommended ActionRationale
Sample Dilute the sample or reduce the injection volume.This is the most common cause of peak fronting.
Column Replace the column if a void is suspected. Operate within the recommended pressure and pH limits for the column.A physical void at the column inlet can cause the sample band to spread unevenly.[4]
Issue 4: Shifting Retention Times

Possible Causes:

  • Inconsistent mobile phase preparation.

  • Fluctuations in column temperature.

  • Pump malfunction or leaks.

  • Insufficient column equilibration time between runs.

Solutions:

ParameterRecommended ActionRationale
Mobile Phase Prepare fresh mobile phase daily and ensure thorough mixing and degassing.Changes in mobile phase composition will directly affect retention times.
System Use a column oven for precise temperature control. Check for leaks and ensure the pump is delivering a consistent flow rate.Temperature affects solvent viscosity and analyte retention. A stable flow rate is crucial for reproducible retention times.[2]
Method Increase the column equilibration time at the initial gradient conditions before each injection.Ensures the column is at a consistent starting point for each analysis.[2]

Experimental Protocols

Protocol 1: Extraction of Very Long-Chain Acyl-CoAs from Tissues

This protocol is a general guideline and should be optimized for your specific tissue type.

  • Homogenization:

    • Flash-freeze approximately 50-100 mg of tissue in liquid nitrogen.

    • Homogenize the frozen tissue in 2 mL of ice-cold 100 mM potassium phosphate (B84403) (KH2PO4) buffer (pH 7.2).

  • Extraction:

    • Add 2 mL of isopropanol (B130326) to the homogenate and mix thoroughly.

    • Add 4 mL of acetonitrile and 0.25 mL of saturated ammonium sulfate.

    • Vortex vigorously for 5 minutes.

  • Phase Separation:

    • Centrifuge at 2,000 x g for 5 minutes.

    • Collect the upper acetonitrile phase containing the acyl-CoAs.

  • Cleanup (Optional but Recommended):

    • Dry the collected supernatant under a stream of nitrogen.

    • Reconstitute the residue in a small volume of mobile phase A.

    • For cleaner samples, a solid-phase extraction (SPE) step using a C18 cartridge can be performed.

Protocol 2: Suggested Starting Conditions for HPLC-UV Analysis

This is a starting point for method development. Optimization is critical.

ParameterSuggested Starting Condition
Column C18, 250 mm x 4.6 mm, 3 µm particle size
Mobile Phase A 25 mM Potassium Phosphate (KH2PO4), pH 5.3
Mobile Phase B Acetonitrile
Gradient 40% B to 90% B over 30 minutes
Flow Rate 0.8 mL/min
Column Temperature 35°C
Detection UV at 260 nm
Injection Volume 10 µL

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing tissue Tissue Sample homogenize Homogenization tissue->homogenize extract Solvent Extraction homogenize->extract cleanup SPE Cleanup (Optional) extract->cleanup reconstitute Reconstitution in Mobile Phase cleanup->reconstitute inject Inject Sample reconstitute->inject separate Chromatographic Separation inject->separate detect UV/MS Detection separate->detect process Peak Integration & Quantification detect->process report Generate Report process->report

Caption: General workflow for the analysis of this compound isomers.

Troubleshooting Logic for Poor Resolution

G start Poor Isomer Resolution q1 Is the gradient shallow enough? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Is column efficiency optimal? a1_yes->q2 s1 Decrease gradient slope (e.g., 0.5% B/min) a1_no->s1 s1->q2 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No q3 Have you optimized temperature? a2_yes->q3 s2 Use longer column or smaller particle size a2_no->s2 s2->q3 a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No end_node Consider alternative chromatography (e.g., HILIC) or MS detection a3_yes->end_node s3 Systematically vary temperature (e.g., 30°C to 50°C) a3_no->s3 s3->end_node

Caption: Decision tree for troubleshooting poor peak resolution.

Metabolic Pathway: Peroxisomal Oxidation of Branched-Chain Fatty Acids

Very long-chain and branched-chain fatty acids undergo initial oxidation in peroxisomes.[5][6]

G cluster_peroxisome cluster_mito VLCFA This compound (in Cytosol) VLCFA_P Acyl-CoA in Peroxisome VLCFA->VLCFA_P Transport Peroxisome Peroxisome Oxidation Beta-Oxidation Cycles VLCFA_P->Oxidation Acyl-CoA Oxidase Shortened Shortened Acyl-CoA + Acetyl-CoA Oxidation->Shortened Shortened_M Shortened Acyl-CoA Shortened->Shortened_M Transport Mitochondrion Mitochondrion TCA TCA Cycle Shortened_M->TCA Complete Oxidation

Caption: Simplified pathway of very long-chain branched-chain fatty acid oxidation.

References

Technical Support Center: 17-Methyltetracosanoyl-CoA Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 17-Methyltetracosanoyl-CoA and other very-long-chain fatty acyl-CoAs (VLCFA-CoAs).

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is the activated form of 17-methyltetracosanoic acid, a branched-chain very-long-chain fatty acid (VLCFA). The activation to a Coenzyme A (CoA) thioester is a critical step that primes the fatty acid for various metabolic processes.[1][2] This activation is an ATP-dependent reaction catalyzed by acyl-CoA synthetases.[2]

Q2: What are the primary applications of branched-chain VLCFAs like this compound in research?

A2: Branched-chain fatty acids (BCFAs) and their CoA esters are subjects of increasing research interest. They play roles in various metabolic reactions and are being investigated for their anti-inflammatory, lipid-lowering, and neuroprotective properties.[3] They are also crucial components of cellular membranes, influencing fluidity and function.[4] In drug development, synthetic VLCFAs and their derivatives are used to study diseases related to fatty acid metabolism, such as adrenoleukodystrophy (ALD).[5]

Q3: What are the main challenges in the synthesis of VLCFA-CoAs?

A3: The synthesis of VLCFA-CoAs presents several challenges. The precursor VLCFAs are often waxy solids with low solubility in both aqueous and organic solvents, making them difficult to handle.[5] The synthesis can also suffer from low yields and the co-production of straight-chain fatty acids, complicating purification.[6] Furthermore, long-chain acyl-CoAs can be unstable and prone to hydrolysis.

Q4: Which analytical techniques are suitable for characterizing this compound?

A4: High-Performance Liquid Chromatography (HPLC) is a commonly used method for the analysis of fatty acyl-CoAs.[7][8] Reversed-phase HPLC with UV detection is frequently employed.[7] For enhanced sensitivity, fluorescent derivatization followed by fluorometric detection can be used.[7] Mass spectrometry (MS) coupled with HPLC (LC-MS) provides detailed structural information and accurate mass determination.[9]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and purification of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield Inactive Enzyme: Acyl-CoA synthetase may be inactive due to improper storage, handling, or the presence of inhibitors.- Verify enzyme activity with a positive control using a standard fatty acid.- Ensure proper storage conditions (-20°C or -80°C) and avoid repeated freeze-thaw cycles.- Use a fresh batch of enzyme if necessary.
Substrate Insolubility: The 17-methyltetracosanoic acid precursor may not be fully dissolved in the reaction mixture.- Use a suitable co-solvent (e.g., a small amount of isopropanol) to aid solubility.- Prepare a fatty acid-BSA complex to enhance solubility and presentation to the enzyme.[10]
Suboptimal Reaction Conditions: Incorrect pH, temperature, or cofactor concentrations (ATP, CoA, Mg2+).- Optimize the reaction buffer pH (typically around 7.5-8.0).- Ensure the reaction temperature is optimal for the specific acyl-CoA synthetase used.- Verify the concentrations of ATP, CoA, and Mg2+ are in the recommended range.
Presence of Unreacted Fatty Acid Incomplete Reaction: The reaction may not have proceeded to completion.- Increase the incubation time.- Add a higher concentration of the acyl-CoA synthetase.- Ensure adequate mixing throughout the reaction.
Enzyme Inhibition: Product inhibition can occur at high concentrations of acyl-CoA.[11]- Perform the reaction with a lower initial concentration of the fatty acid.- Consider a continuous product removal strategy if feasible in your experimental setup.
Product Degradation Hydrolysis of Thioester Bond: The acyl-CoA product is susceptible to chemical or enzymatic hydrolysis.- Maintain a low temperature (0-4°C) during purification steps.- Work quickly to minimize the time the product is in aqueous solutions.- Add acyl-CoA thioesterase inhibitors if enzymatic degradation is suspected.[12]
Oxidative Damage: Unsaturated impurities or reaction conditions may lead to oxidation.- Use high-purity, degassed solvents.- Consider performing the reaction and purification under an inert atmosphere (e.g., nitrogen or argon).
Difficulty in Purification Co-elution with Contaminants: The product may co-elute with unreacted starting materials or byproducts during chromatography.- Optimize the HPLC gradient to improve separation.[7]- Employ a different purification method, such as solid-phase extraction (SPE) with an appropriate stationary phase (e.g., C18 or anion exchange).[7]
Low Recovery from Purification: The product may be lost during extraction or chromatography steps.- Use an internal standard (e.g., heptadecanoyl-CoA) to track recovery.[7]- Pre-condition chromatography columns to minimize non-specific binding.

Experimental Protocols

Enzymatic Synthesis of this compound

This protocol is a general guideline for the enzymatic synthesis of long-chain acyl-CoAs and should be optimized for specific experimental conditions.

Materials:

  • 17-methyltetracosanoic acid

  • Long-chain acyl-CoA synthetase (LC-FACS)

  • Coenzyme A (CoA)

  • Adenosine triphosphate (ATP)

  • Magnesium chloride (MgCl2)

  • Bovine serum albumin (BSA), fatty acid-free

  • Potassium phosphate (B84403) buffer

  • Isopropanol

Procedure:

  • Preparation of Fatty Acid-BSA Complex:

    • Dissolve 17-methyltetracosanoic acid in a minimal amount of isopropanol.

    • Separately, prepare a solution of fatty acid-free BSA in potassium phosphate buffer.

    • Slowly add the fatty acid solution to the BSA solution while vortexing to form the fatty acid-BSA complex.

  • Enzymatic Reaction:

    • In a microcentrifuge tube, combine the following in order: potassium phosphate buffer, MgCl2, ATP, and CoA.

    • Add the prepared fatty acid-BSA complex to the reaction mixture.

    • Initiate the reaction by adding the long-chain acyl-CoA synthetase.

    • Incubate at the optimal temperature for the enzyme (e.g., 37°C) for a predetermined time (e.g., 30-60 minutes).

  • Reaction Quenching:

    • Stop the reaction by adding an organic solvent mixture, such as isopropanol/heptane/sulfuric acid, or by heat inactivation of the enzyme.

  • Extraction and Purification:

    • Extract the acyl-CoA product using a suitable method, such as solid-phase extraction.[7]

    • Further purify the product using reversed-phase HPLC.[7]

  • Analysis:

    • Analyze the purified product by HPLC-UV or LC-MS to confirm its identity and purity.[7][9]

Acyl-CoA Synthetase Activity Assay

This fluorometric assay can be used to determine the activity of the acyl-CoA synthetase used in the synthesis.[13][14]

Principle: The synthesized acyl-CoA is metabolized by a series of enzymes to produce an intermediate that reacts with a fluorescent probe. The resulting fluorescence is proportional to the amount of acyl-CoA produced.[14]

Materials:

  • Acyl-CoA Synthetase Assay Kit (e.g., Abcam ab273315 or similar)[13][14]

  • Tissue or cell lysate containing acyl-CoA synthetase

  • 96-well black microplate

  • Microplate reader capable of fluorescence detection (Ex/Em = 535/587 nm)[13]

Procedure:

  • Sample Preparation: Prepare tissue or cell lysates according to the kit manufacturer's instructions.[13]

  • Standard Curve Preparation: Prepare a standard curve using the provided standard (e.g., H2O2 standard).[13]

  • Assay Reaction:

    • Add samples, positive controls, and background controls to the wells of the 96-well plate.

    • Add the reaction mix (containing the substrate, enzyme mix, developer, and probe) to the wells.

    • Incubate at the recommended temperature and time (e.g., 37°C for 30 minutes).[15]

  • Fluorescence Measurement: Measure the fluorescence at Ex/Em = 535/587 nm.

  • Calculation: Calculate the acyl-CoA synthetase activity based on the standard curve, accounting for background fluorescence.

Visualizations

experimental_workflow cluster_prep Preparation cluster_synthesis Synthesis cluster_purification Purification & Analysis cluster_analysis Analysis start Start prep_fa Prepare Fatty Acid- BSA Complex start->prep_fa prep_reagents Prepare Reaction Buffer & Cofactors start->prep_reagents reaction Enzymatic Reaction: Incubate with Acyl-CoA Synthetase prep_fa->reaction prep_reagents->reaction quench Quench Reaction reaction->quench spe Solid-Phase Extraction (SPE) quench->spe hplc RP-HPLC Purification spe->hplc analysis LC-MS/HPLC-UV Analysis hplc->analysis end End analysis->end

Caption: Workflow for the enzymatic synthesis of this compound.

troubleshooting_synthesis start Low or No Product Yield? check_enzyme Check Enzyme Activity with Positive Control start->check_enzyme Yes check_solubility Check Substrate Solubility start->check_solubility No, proceed to other checks enzyme_ok Enzyme OK? check_enzyme->enzyme_ok replace_enzyme Solution: Use Fresh or New Enzyme Batch enzyme_ok->replace_enzyme No enzyme_ok->check_solubility Yes end Problem Likely Resolved or Requires Further Investigation replace_enzyme->end solubility_ok Substrate Soluble? check_solubility->solubility_ok improve_solubility Solution: Use Co-solvent or Prepare FA-BSA Complex solubility_ok->improve_solubility No check_conditions Verify Reaction Conditions (pH, Temp, Cofactors) solubility_ok->check_conditions Yes improve_solubility->end conditions_ok Conditions Optimal? check_conditions->conditions_ok optimize_conditions Solution: Optimize Reaction Parameters conditions_ok->optimize_conditions No conditions_ok->end Yes, investigate other factors optimize_conditions->end

Caption: Troubleshooting logic for low yield in VLCFA-CoA synthesis.

fatty_acid_metabolism cluster_pathways Metabolic Fates bcfa Branched-Chain Fatty Acid (e.g., 17-Methyltetracosanoic Acid) acyl_coa_synthetase Acyl-CoA Synthetase (ATP, CoA) bcfa->acyl_coa_synthetase bcfa_coa This compound acyl_coa_synthetase->bcfa_coa Activation beta_oxidation Peroxisomal β-Oxidation bcfa_coa->beta_oxidation lipid_synthesis Complex Lipid Synthesis (e.g., Ceramides) bcfa_coa->lipid_synthesis signaling Cell Signaling bcfa_coa->signaling energy Energy Production (via Acetyl-CoA) beta_oxidation->energy membranes Membrane Components lipid_synthesis->membranes regulation Metabolic Regulation signaling->regulation

Caption: Metabolic pathways of branched-chain fatty acyl-CoAs.

References

Technical Support Center: Preventing Degradation of 17-Methyltetracosanoyl-CoA During Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address challenges in the analysis of 17-Methyltetracosanoyl-CoA. The focus is on preventing degradation and ensuring accurate quantification during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its analysis important?

This compound is a long-chain branched fatty acyl-coenzyme A molecule. Fatty acyl-CoAs are crucial intermediates in lipid metabolism, serving as substrates for energy production through β-oxidation and for the synthesis of complex lipids.[1][2] The analysis of specific species like this compound is important for understanding metabolic pathways, diagnosing certain metabolic disorders, and for the development of drugs targeting lipid metabolism.

Q2: What are the primary challenges associated with the analysis of this compound?

The main challenges in analyzing this compound and other long-chain fatty acyl-CoAs include their inherent instability, low abundance in biological samples, and their amphiphilic nature which can lead to difficulties in extraction and chromatographic analysis.[1][3] They are susceptible to both enzymatic and chemical degradation, and can be lost through adsorption to surfaces during sample preparation.[1]

Q3: What are the key degradation pathways for this compound?

Long-chain fatty acyl-CoAs are primarily degraded enzymatically through the β-oxidation pathway in mitochondria and peroxisomes.[2][4][5] As a branched-chain fatty acid, this compound may also undergo α-oxidation prior to β-oxidation. Chemically, the thioester bond is susceptible to hydrolysis, especially at non-optimal pH, and the coenzyme A moiety can form disulfides through oxidation.[6]

Q4: What is the recommended analytical method for this compound?

Liquid chromatography-tandem mass spectrometry (LC/MS/MS) is the preferred method for the quantitative analysis of long-chain fatty acyl-CoAs due to its high sensitivity and selectivity.[7] This technique allows for the accurate measurement of low-concentration analytes in complex biological matrices.

Troubleshooting Guide

Problem: Low or No Signal of this compound
QuestionPossible CauseRecommended Solution
Q1: Are your samples and standards stored correctly? Degradation due to improper storage temperature or extended storage time. Thioester hydrolysis or oxidation.Store tissue samples at -80°C.[8] Prepare aqueous solutions of standards fresh and use within a day, or store aliquots at -20°C at a pH between 2-6.[6] Avoid repeated freeze-thaw cycles.
Q2: Is your extraction procedure optimized for long-chain fatty acyl-CoAs? Inefficient extraction from the sample matrix.Use an established extraction protocol for long-chain acyl-CoAs, such as a modified Bligh-Dyer method or isopropanol-based extraction.[9] Ensure all steps are performed quickly on ice to minimize enzymatic degradation.[3][9]
Q3: Are you experiencing analyte loss during sample preparation? Adsorption of the amphiphilic molecule to glass or plastic surfaces.Consider using polypropylene (B1209903) tubes. A derivatization strategy, such as phosphate (B84403) methylation, can reduce the high affinity of the phosphate groups to surfaces.[1]
Q4: Is your analytical instrumentation (LC/MS/MS) sufficiently sensitive? The concentration of the analyte is below the limit of detection (LOD) of the instrument.Optimize MS parameters for this compound. Use a highly sensitive instrument, such as a triple quadrupole mass spectrometer, and employ selective reaction monitoring (SRM).[7]
Problem: High Variability in Quantitative Results
QuestionPossible CauseRecommended Solution
Q1: Is your sample homogenization consistent? Incomplete or inconsistent disruption of cells or tissues, leading to variable extraction efficiency.Use a standardized homogenization procedure. Ensure the tissue is thoroughly pulverized, for instance by grinding in liquid nitrogen, before extraction.
Q2: Are you effectively quenching enzymatic activity? Continued enzymatic degradation (e.g., by acyl-CoA hydrolases) after cell lysis.Quench samples rapidly in cold acidic solutions (e.g., perchloric acid) or organic solvents.[9] Perform all extraction steps on ice.
Q3: Is the pH of your buffers and solutions optimal? pH-dependent hydrolysis of the thioester bond. Aqueous solutions of coenzyme A are unstable at basic pH.[6]Maintain a slightly acidic to neutral pH (pH 4-7) during extraction and in the final sample solution for analysis.

Experimental Protocols

Protocol 1: Extraction of Long-Chain Acyl-CoAs from Tissue Samples

This protocol is a general guideline based on established methods for long-chain acyl-CoA extraction.[3][9] Optimization for specific tissues may be required.

  • Preparation: Pre-cool all buffers, solvents, and tubes on ice. Prepare an extraction buffer of 100 mM potassium phosphate (KH2PO4), pH 4.9.

  • Homogenization: Weigh ~40 mg of frozen tissue and immediately place it in 0.5 mL of ice-cold extraction buffer. Add an internal standard (e.g., Heptadecanoyl-CoA). Homogenize the sample twice on ice using a tissue homogenizer.[3]

  • Solvent Addition: Add 0.5 mL of a cold solvent mixture of acetonitrile:isopropanol:methanol (3:1:1).[3]

  • Extraction: Vortex the mixture for 2 minutes, then sonicate for 3 minutes in an ice bath.[3]

  • Centrifugation: Centrifuge the homogenate at 16,000 x g for 10 minutes at 4°C.[3]

  • Sample Collection: Carefully transfer the supernatant to a new tube for immediate LC/MS/MS analysis or storage at -80°C.

Protocol 2: Analysis by LC/MS/MS
  • Chromatography: Use a C18 reversed-phase column with a gradient elution.

    • Mobile Phase A: Ammonium hydroxide (B78521) in water, pH 10.5.

    • Mobile Phase B: Acetonitrile.

    • A high pH mobile phase can improve peak shape and resolution for acyl-CoAs.[7]

  • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.

  • Quantification: Use Selective Reaction Monitoring (SRM) for quantification. A neutral loss scan of 507 Da can be used for profiling complex acyl-CoA mixtures.[7] The transition for a specific acyl-CoA would be [M+H]+ → [M+H-507]+.

Data Presentation

Table 1: Recommended Storage Conditions for this compound Samples and Standards
Sample TypeShort-Term Storage (<24 hours)Long-Term Storage (>24 hours)Key Considerations
Tissue Samples -80°C-80°CAvoid freeze-thaw cycles. Flash-freeze in liquid nitrogen immediately after collection.
Aqueous Standards 4°C (use within one day)-20°C in aliquotsMaintain pH between 2-6.[6] Prone to disulfide formation in the presence of oxygen.[6]
Organic Extracts 4°C (for immediate analysis)-80°CEvaporate solvent under nitrogen if necessary and store dry to prevent hydrolysis.
Table 2: Comparison of Extraction Methodologies for Long-Chain Acyl-CoAs
MethodPrincipleAdvantagesDisadvantagesReference
Acidic Solvent Extraction Homogenization in an acidic buffer followed by organic solvent precipitation of proteins.Good recovery, quenches enzymatic activity effectively.Requires careful pH control.[3]
Bligh-Dyer (modified) Liquid-liquid extraction to partition acyl-CoAs into the aqueous/methanolic phase.Removes non-polar lipid contaminants.Can be more time-consuming.[9]
Solid-Phase Extraction (SPE) Use of a solid sorbent to bind and elute acyl-CoAs.Provides cleaner extracts, can concentrate the analyte.Potential for analyte loss on the cartridge, requires method development.[1]

Visual Guides

Putative Degradation Pathway of a Branched-Chain Fatty Acyl-CoA A This compound B Alpha-Oxidation A->B C Pristanoyl-CoA B->C Removes one carbon D Beta-Oxidation Cycle C->D E Propionyl-CoA D->E Final round F Acetyl-CoA D->F Multiple rounds G TCA Cycle F->G Troubleshooting Workflow for Low Analyte Signal Start Start: Low/No Signal CheckStorage Verify Sample/Standard Storage Conditions (-80°C / -20°C, pH) Start->CheckStorage CheckExtraction Review Extraction Protocol (On ice, correct solvents) CheckStorage->CheckExtraction OK CheckLoss Investigate Analyte Loss (Use polypropylene, consider derivatization) CheckExtraction->CheckLoss OK CheckMS Optimize MS Parameters (SRM, sensitivity) CheckLoss->CheckMS OK End Signal Restored CheckMS->End OK Experimental Workflow for this compound Analysis A 1. Sample Collection (Flash-freeze tissue) B 2. Storage (-80°C) A->B C 3. Homogenization (Ice-cold buffer + Internal Std) B->C D 4. Extraction (Organic Solvents) C->D E 5. Centrifugation (4°C) D->E F 6. Supernatant Collection E->F G 7. LC/MS/MS Analysis (C18, ESI+, SRM) F->G H 8. Data Analysis G->H

References

Technical Support Center: Very-Long-Chain Acyl-CoA Quantification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantification of very-long-chain acyl-CoAs (VLC-CoAs). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental procedures.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Sample Preparation and Extraction

Q1: My recovery of VLC-CoAs is low and inconsistent. What are the potential causes and how can I improve it?

A1: Low and variable recovery is a common pitfall in VLC-CoA quantification, often stemming from sample handling, extraction inefficiency, and analyte degradation.

Common Causes & Solutions:

  • Sample Degradation: VLC-CoAs are susceptible to both enzymatic and chemical degradation. It is crucial to work quickly and keep samples on ice or frozen at all times.[1] Immediately after collection, samples should be flash-frozen in liquid nitrogen and stored at -80°C to minimize enzymatic activity.[1]

  • Inefficient Extraction: The choice of extraction solvent is critical. A widely used method involves homogenization in an acidic buffer (e.g., 100 mM potassium phosphate (B84403) at pH 4.9) followed by extraction with organic solvents like acetonitrile (B52724) and isopropanol (B130326).[1][2] For cell cultures, direct extraction with cold methanol (B129727) is often employed.

  • Suboptimal pH: The stability of acyl-CoAs is pH-dependent. An acidic pH (around 4.9) during homogenization can improve stability.[2] For LC-MS analysis, a neutral or slightly alkaline mobile phase is often used to improve peak shape.[3][4]

  • Inefficient Solid-Phase Extraction (SPE): If using SPE for sample cleanup and concentration, ensure the column is properly conditioned and not overloaded. A weak anion exchange SPE column can be effective for purifying the acyl-CoA fraction.[1]

  • Precipitation of Long-Chain Species: VLC-CoAs are less soluble in highly aqueous solutions. Ensure the final extract is in a solvent that maintains their solubility, such as a methanol/water mixture.[1]

Q2: What is the best way to store tissues and cells to ensure the stability of VLC-CoAs?

A2: For optimal preservation of VLC-CoAs, biological samples must be rapidly frozen in liquid nitrogen immediately after collection.[1] Subsequent storage at -80°C is critical to halt enzymatic activity and chemical degradation.[1] It is also crucial to minimize the number of freeze-thaw cycles.

Q3: Can you provide a general protocol for VLC-CoA extraction from tissue?

A3: The following is a widely-used protocol that combines solvent extraction with solid-phase extraction for improved purity and recovery.[1][2]

Experimental Protocol: Extraction of VLC-CoAs from Tissue

Materials:

  • Frozen tissue sample (~50-100 mg)

  • Glass homogenizer

  • 100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9

  • Acetonitrile (ACN)

  • Isopropanol

  • Internal standard (e.g., Heptadecanoyl-CoA)

  • Weak anion exchange solid-phase extraction (SPE) columns

  • Solvents for SPE (consult manufacturer's instructions)

Procedure:

  • Homogenization: Weigh the frozen tissue and add it to a pre-chilled glass homogenizer with 2 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing the internal standard. Homogenize thoroughly.

  • Solvent Extraction: Add 2.0 mL of isopropanol to the homogenate and homogenize again. Add 4.0 mL of acetonitrile and vortex for 5 minutes.

  • Phase Separation: Centrifuge the mixture (e.g., 2,000 x g for 5 minutes). The upper phase contains the acyl-CoAs.

  • SPE Cleanup (Optional but Recommended):

    • Condition the weak anion exchange SPE column according to the manufacturer's protocol.

    • Load the supernatant from the previous step onto the column.

    • Wash the column to remove interfering substances.

    • Elute the acyl-CoAs with an appropriate solvent.

  • Sample Concentration: Dry the eluate under a stream of nitrogen at room temperature.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., 50-100 µL of 50% methanol in 50 mM ammonium (B1175870) acetate, pH 7).

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

Q4: I'm observing poor peak shapes (tailing, fronting, or splitting) for my VLC-CoAs. How can I troubleshoot this?

A4: Poor peak shape is a frequent challenge in the analysis of long-chain acyl-CoAs due to their physicochemical properties.

Troubleshooting Poor Peak Shape:

  • Peak Tailing:

    • Cause: Secondary interactions between the analyte and the column's stationary phase, or a partially blocked column frit.[5][6]

    • Solution: Use a mobile phase with a slightly alkaline pH (e.g., containing ammonium hydroxide) to minimize silanol (B1196071) interactions.[3][4] Ensure the column is not contaminated by flushing with a strong solvent. If the problem persists, consider using a different column.

  • Peak Fronting:

    • Cause: Column overload or injecting the sample in a solvent that is much stronger than the mobile phase.[7]

    • Solution: Reduce the injection volume or dilute the sample.[7] Whenever possible, dissolve the sample in the initial mobile phase.[7]

  • Split Peaks:

    • Cause: A partially clogged column frit, a void in the column packing, or co-elution with an interfering compound.[5]

    • Solution: First, try reversing and flushing the column.[6] If this doesn't work, the column may need to be replaced. Modifying the chromatographic method (e.g., gradient, mobile phase) can help resolve co-eluting peaks.[7]

G Troubleshooting Workflow for Poor Peak Shape start Poor Peak Shape Observed (Tailing, Fronting, Splitting) q1 Is the sample solvent stronger than the mobile phase? start->q1 sol1 Reconstitute sample in initial mobile phase or a weaker solvent. q1->sol1 Yes q2 Is the column overloaded? q1->q2 No end Peak Shape Improved sol1->end sol2 Dilute the sample or reduce injection volume. q2->sol2 Yes q3 Is the column contaminated or damaged? q2->q3 No sol2->end sol3 Flush column with strong solvent. If issue persists, replace column. q3->sol3 Yes q4 Is the mobile phase pH optimal? q3->q4 No sol3->end sol4 Adjust mobile phase pH (e.g., use ammonium hydroxide). q4->sol4 Yes q4->end No sol4->end

Caption: Troubleshooting workflow for poor peak shape in VLC-CoA analysis.

Q5: My VLC-CoA signal is very low or absent. What are the initial checks I should perform?

A5: A complete loss or significant reduction in signal can often be attributed to a singular issue within the sample preparation or LC-MS system.

Initial Troubleshooting Steps for Low Signal:

  • Verify System Suitability: Before running your samples, inject a known standard to confirm that the LC-MS system is performing correctly.

  • Check for Leaks: Inspect all tubing and connections for any signs of leaks.

  • Inspect the Ion Source: Ensure a stable and fine electrospray is being generated. A dirty or clogged ion source can severely suppress the signal.[8]

  • Sample Concentration: If the sample is too dilute, you may not get a strong enough signal. Conversely, a highly concentrated sample can lead to ion suppression.[9]

  • Ionization Efficiency: For VLC-CoAs, positive mode electrospray ionization (ESI) is commonly used. Ensure your source parameters are optimized for these molecules.

  • Matrix Effects: Co-eluting compounds from the biological matrix can suppress the ionization of your target analytes. Consider improving sample cleanup (e.g., with SPE) or using a stable isotope-labeled internal standard.

G Experimental Workflow for VLC-CoA Quantification sample Tissue/Cell Sample (Flash-frozen, -80°C) homogenize Homogenize in Acidic Buffer + Internal Standard sample->homogenize extract Solvent Extraction (ACN/Isopropanol) homogenize->extract cleanup Solid-Phase Extraction (SPE) (Optional Cleanup) extract->cleanup dry Dry Down Extract cleanup->dry reconstitute Reconstitute in LC-MS Compatible Solvent dry->reconstitute lcms LC-MS/MS Analysis (Reverse Phase, ESI+, MRM) reconstitute->lcms data Data Analysis (Quantification) lcms->data

Caption: General experimental workflow for VLC-CoA quantification.

Q6: How important is the choice of internal standard for accurate quantification?

A6: The use of an appropriate internal standard is crucial for accurate and precise quantification of VLC-CoAs. It helps to correct for variability during sample preparation, injection, and ionization.[10]

Types of Internal Standards:

  • Odd-Chain Acyl-CoAs: Heptadecanoyl-CoA (C17:0-CoA) is a commonly used internal standard as it is not naturally abundant in most biological systems.[3]

  • Stable Isotope-Labeled (SIL) Acyl-CoAs: These are the "gold standard" as they have nearly identical chemical and physical properties to the analyte of interest, and thus behave very similarly during extraction, chromatography, and ionization.[11] This makes them excellent for correcting matrix effects.

Best Practices:

  • Add the internal standard as early as possible in the sample preparation process (ideally during homogenization) to account for losses throughout the entire workflow.

  • Ensure the amount of internal standard added is within the linear dynamic range of the assay.

Data Presentation

For reliable quantification, it is essential to validate the analytical method. The following tables provide an overview of typical validation parameters and reported recovery rates for VLC-CoA analysis.

Table 1: Summary of LC-MS/MS Method Validation Parameters

ParameterTypical Acceptance CriteriaReference
Linearity (R²) > 0.99[12]
Accuracy 85-115%[3][12]
Intra-run Precision (%CV) < 15%[3][12]
Inter-run Precision (%CV) < 15%[3][12]

Table 2: Reported Recovery Rates for VLC-CoA Extraction

Extraction MethodTissue/Sample TypeRecovery RateReference
Solvent Extraction & SPE Rat Tissues (Heart, Kidney, Muscle)70-80%[2]
Acetonitrile/Isopropanol Extraction Rat Liver83-90%[13]
Methanol-based Extraction Cultured Mammalian CellsMethod Dependent[14]

References

Technical Support Center: Enhancing Sensitivity for Low-Abundance Branched Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the analysis of low-abundance branched acyl-CoAs.

Troubleshooting Guide

This guide addresses specific issues that may arise during the experimental workflow, from sample preparation to data analysis.

Problem Potential Cause Recommended Solution
Low Signal Intensity / Poor Sensitivity Inefficient extraction of acyl-CoAs from the sample matrix.Optimize the extraction protocol. Consider using a mixed-mode solid-phase extraction (SPE) for cleaner extracts and improved recovery.[1] For tissues or cultured cells, rapid solvent precipitation with ice-cold 80% methanol (B129727) can be effective.[2]
Degradation of acyl-CoAs during sample preparation and storage.Maintain samples at low temperatures (4°C or on ice) throughout the extraction process.[2] For storage, keep extracts at -80°C.[3] The stability of acyl-CoAs is pH-dependent; using a buffered solution at a neutral pH (e.g., 50 mM ammonium (B1175870) acetate (B1210297) at pH 6.8) can improve stability.[4]
Suboptimal ionization in the mass spectrometer.Operate the mass spectrometer in positive ion mode, as acyl-CoAs are more efficiently ionized under these conditions.[5]
Poor chromatographic peak shape leading to reduced signal-to-noise.Chemical derivatization can improve chromatographic behavior. Strategies include phosphate (B84403) methylation or labeling with reagents like 8-(diazomethyl) quinoline (B57606) (8-DMQ).[1][6]
Poor Chromatographic Resolution Co-elution of isobaric species, including branched-chain isomers.Employ specialized chromatography columns. For instance, specific columns can aid in the resolution of isobaric and branched-chain acyl-CoA thioesters. Alternatively, hydrophilic interaction liquid chromatography (HILIC) can provide different selectivity for separating various acyl-CoA species in a single run.[7]
High Background Noise / Matrix Effects Interference from other molecules in the sample matrix.A robust sample cleanup is crucial. Solid-phase extraction (SPE) is effective in removing interfering substances, leading to a cleaner extract and reduced matrix effects.[2]
Inaccurate Quantification Lack of appropriate internal standards for all acyl-CoA species.Utilize uniformly 13C-labeled metabolite extracts from sources like yeast as internal standards to achieve accurate quantification.[1]

Frequently Asked Questions (FAQs)

1. What is the most significant factor affecting the sensitivity of low-abundance acyl-CoA detection?

Sample preparation is a critical factor. Due to their low abundance and susceptibility to degradation, the extraction and handling of acyl-CoAs significantly impact detection sensitivity.[8] Optimizing extraction efficiency and ensuring the stability of the analytes throughout the process are paramount.[4]

2. How can I improve the sensitivity of my LC-MS/MS method for branched acyl-CoAs?

Several strategies can enhance sensitivity:

  • Derivatization: Chemical derivatization can dramatically increase detection sensitivity. For example, using 8-(diazomethyl) quinoline (8-DMQ) as a labeling reagent has been shown to increase detection sensitivity by as much as 625-fold.[6] Another approach is phosphate methylation, which can improve peak shape and coverage for a wide range of acyl-CoAs.[1] Derivatizing acyl-CoAs to their fluorescent acyl etheno CoA esters also offers a highly sensitive detection method.[9]

  • Optimized Mass Spectrometry: Utilizing a triple quadrupole mass spectrometer with multiple reaction monitoring (MRM) provides high sensitivity and specificity for routine quantification.[8]

  • Sample Preparation: A clean sample is essential. Solid-phase extraction (SPE) can effectively reduce matrix effects and improve the signal-to-noise ratio.[2]

3. What are the best practices for sample extraction of low-abundance acyl-CoAs?

For effective extraction, two primary methods are recommended:

  • Solvent Precipitation: This is a rapid method suitable for cultured cells and tissues. It involves homogenization in an ice-cold solvent like 80% methanol, followed by centrifugation to precipitate proteins.[2]

  • Solid-Phase Extraction (SPE): This method yields a cleaner extract, which is beneficial for reducing matrix effects in LC-MS/MS analysis. A common approach involves using a C18 SPE cartridge.[2]

4. How can I resolve isomeric branched acyl-CoAs?

The resolution of isomeric species, including branched-chain acyl-CoAs, is a significant challenge. The choice of liquid chromatography column is crucial for achieving separation. Hydrophilic interaction liquid chromatography (HILIC) has also been successfully employed for the comprehensive analysis of short- to long-chain acyl-CoA species in a single analytical run, which can aid in separating isomers.[7]

5. Are there alternatives to LC-MS/MS for sensitive detection?

While LC-MS/MS is the most common and sensitive method, techniques involving derivatization to fluorescent compounds followed by fluorometric detection can also provide high sensitivity. For instance, derivatizing acyl-CoAs with chloroacetaldehyde (B151913) to form fluorescent acyl etheno CoA esters allows for detection at femtomole levels.[9]

Quantitative Data Summary

Method Analyte(s) Fold Increase in Sensitivity Limit of Quantification (LOQ) Reference
8-(Diazomethyl) Quinoline (8-DMQ) DerivatizationAcyl-CoAs625-foldNot Specified[6]
Phosphate MethylationShort-chain acyl-CoAsNot Specified16.9 nM[1]
Phosphate MethylationVery-long-chain acyl-CoAsNot Specified4.2 nM[1]
Benzoyl Chloride DerivatizationMonoacylglycerols>100-fold0.9-1.0 nmol/mL[10]
Benzoyl Chloride DerivatizationSphingoid basesNot Specified0.2 nmol/mL[10]
Benzoyl Chloride DerivatizationDiacylglycerolsNot Specified0.9 nmol/mL[10]
Fluorescent Derivatization (etheno-CoAs)Acyl-CoAs (C4 to C20)Not SpecifiedAs low as 6 fmol[9]

Experimental Protocols

Protocol 1: Fatty Acyl-CoA Extraction using Solvent Precipitation

This protocol is a rapid and effective method for a broad range of acyl-CoAs from cultured cells or tissues.[2]

  • Sample Homogenization: Homogenize frozen tissue powder or cell pellets in an ice-cold extraction solvent (e.g., 80% methanol in water).

  • Protein Precipitation: Vigorously vortex the homogenate for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins and cellular debris.

  • Supernatant Collection: Carefully collect the supernatant containing the extracted acyl-CoAs into a new tube.

  • Solvent Evaporation: Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis, such as 50% methanol in water with a low concentration of ammonium acetate.

Protocol 2: Fatty Acyl-CoA Extraction using Solid-Phase Extraction (SPE)

This protocol provides a cleaner extract, which can be beneficial for reducing matrix effects in LC-MS/MS analysis.[2]

  • Sample Preparation: Homogenize the tissue or cell sample in a suitable buffer, such as 0.1 M potassium phosphate, pH 6.7, mixed with an organic solvent like acetonitrile/isopropanol.

  • SPE Column Conditioning: Condition a C18 SPE cartridge by washing with methanol followed by equilibration with the appropriate buffer.

  • Sample Loading: Load the sample homogenate onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a series of solvents to remove interfering substances. A common wash sequence is a high-aqueous buffer followed by a lower percentage of organic solvent.

  • Elution: Elute the fatty acyl-CoAs from the cartridge using a high percentage of organic solvent, such as methanol or acetonitrile.

  • Solvent Evaporation and Reconstitution: Dry the eluate and reconstitute as described in Protocol 1.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (Tissue/Cells) Homogenization Homogenization Sample->Homogenization Extraction Extraction (Solvent Precipitation or SPE) Homogenization->Extraction Cleanup Cleanup & Concentration Extraction->Cleanup Derivatization Derivatization (Optional) Cleanup->Derivatization LC_Separation LC Separation (RP or HILIC) Cleanup->LC_Separation No Derivatization Derivatization->LC_Separation MS_Detection MS/MS Detection (Positive Ion Mode, MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis & Quantification MS_Detection->Data_Analysis Troubleshooting_Logic Start Low Signal Intensity? Check_Extraction Review Extraction Protocol - Inefficient? - Degradation? Start->Check_Extraction Yes Good_Signal Signal is Adequate Start->Good_Signal No Optimize_Extraction Optimize Extraction - Use SPE - Control Temperature/pH Check_Extraction->Optimize_Extraction Check_MS Review MS Settings - Ionization Mode? - MRM Transitions? Optimize_Extraction->Check_MS Optimize_MS Optimize MS - Use Positive Ion Mode - Refine MRM Check_MS->Optimize_MS Consider_Derivatization Consider Derivatization - Improve Peak Shape - Increase Signal Optimize_MS->Consider_Derivatization

References

Technical Support Center: 17-Methyltetracosanoyl-CoA Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 17-Methyltetracosanoyl-CoA. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in validating their analytical methods.

Frequently Asked Questions (FAQs)

Q1: What type of analytical method is most suitable for quantifying this compound in biological samples?

A1: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most suitable method for the determination of long-chain acyl-CoAs like this compound.[1][2] This technique offers high sensitivity and selectivity, which is crucial for distinguishing the analyte from a complex biological matrix.[2][3] Reverse-phase chromatography is typically used for separation, and detection is often performed in positive electrospray ionization (ESI) mode using Multiple Reaction Monitoring (MRM) for quantification.[4][5]

Q2: Which internal standard (IS) should I use for the analysis?

A2: The ideal internal standard is a stable isotope-labeled version of the analyte (e.g., this compound-d4). If a stable-isotope labeled standard is not available, a structurally similar odd-chain acyl-CoA, such as Heptadecanoyl-CoA (C17:0-CoA) or Nonadecanoyl-CoA (C19:0-CoA), is a suitable alternative.[4][6] These are not naturally abundant in most biological systems and will have similar extraction and ionization properties to the analyte.

Q3: What are the key parameters for bioanalytical method validation?

A3: According to regulatory guidelines from bodies like the FDA, a full bioanalytical method validation should characterize selectivity, sensitivity, accuracy, precision, recovery, calibration curve performance, and the stability of the analyte under various conditions.[7][8][9] These parameters ensure the method is reliable and reproducible for its intended purpose.[8]

Q4: How can I minimize the degradation of this compound during sample preparation?

A4: Acyl-CoAs are susceptible to both enzymatic and chemical degradation. To minimize this, samples should be processed quickly and kept on ice at all times.[10] Quenching metabolic activity immediately upon sample collection is critical. This can be achieved by using acidified extraction solvents (e.g., containing formic, acetic, or sulfosalicylic acid) or by flash-freezing the sample in liquid nitrogen.[6][11] Repeated freeze-thaw cycles should be avoided.

Q5: What is "matrix effect" and how can I assess it?

A5: Matrix effect is the alteration of ionization efficiency (suppression or enhancement) due to co-eluting compounds from the biological sample.[12] It can affect the accuracy and precision of the assay. To assess it, compare the analyte's peak response in a post-extraction spiked sample (analyte added to blank matrix extract) to the response of the analyte in a clean solvent. The ratio of these responses indicates the degree of matrix effect.

Troubleshooting Guides

This section addresses specific issues that may arise during the analysis of this compound.

Problem 1: No or Very Low Analyte Signal
Potential Cause Suggested Solution
Sample Degradation Prepare fresh samples, ensuring they are kept cold and processed quickly. Use an appropriate quenching/extraction solvent.
Incorrect MS/MS Parameters Infuse a standard solution of this compound directly into the mass spectrometer to optimize precursor/product ion selection and collision energy. Positive ion mode is generally more sensitive for acyl-CoAs.[5]
Poor Extraction Recovery Evaluate the sample preparation method. Solid-phase extraction (SPE) or liquid-liquid extraction may need optimization.[11][13] Ensure the pH of the extraction buffer is appropriate (typically acidic, pH 4-5).[13]
LC Plumbing or Source Issue Check for leaks in the LC system. Ensure the ESI needle is properly positioned and not clogged. Visually check for a stable spray.[14]
Injection Failure Verify autosampler operation by performing a test injection with a known standard. Check for air bubbles in the syringe or sample loop.
Problem 2: Poor Peak Shape (Tailing, Fronting, or Broad Peaks)
Potential Cause Suggested Solution
Column Contamination/Aging Flush the column with a strong solvent (e.g., isopropanol). If performance does not improve, replace the column.[15]
Inappropriate Mobile Phase Ensure the mobile phase pH is compatible with the column and analyte. The use of ion-pairing agents or additives like ammonium (B1175870) acetate (B1210297) can improve peak shape for acyl-CoAs.[16]
Sample Solvent Mismatch The solvent used to reconstitute the final extract should be as close as possible in composition to the initial mobile phase ("weak" solvent) to prevent peak distortion.[16]
Secondary Interactions Long-chain acyl-CoAs can interact with active sites in the flow path. Using PEEK tubing or adding a chelating agent like EDTA to the mobile phase can sometimes help.
Column Overload Dilute the sample and reinject. If the peak shape improves, the original sample was too concentrated.
Problem 3: High Background Noise or Extraneous Peaks
Potential Cause Suggested Solution
Contaminated Mobile Phase Prepare fresh mobile phases using high-purity, LC-MS grade solvents and additives.[15] Filter all aqueous mobile phases.
Sample Carryover Inject a blank solvent run after a high-concentration sample to check for carryover.[17] Optimize the autosampler wash method by using a stronger wash solvent or increasing the wash volume.
Matrix Interferences Improve sample cleanup. Incorporate a solid-phase extraction (SPE) step or modify the liquid-liquid extraction to better remove interfering lipids.[18]
Contaminated LC-MS System Clean the ion source.[15] If the background is still high, it may require cleaning of the ion optics or flushing the entire LC system.

Data Presentation: Method Validation Summary

The following tables summarize representative quantitative data for a validated LC-MS/MS method for this compound in human plasma.

Table 1: Calibration Curve and Sensitivity

Parameter Result Acceptance Criteria (FDA)[7]
Calibration Model Linear, 1/x² weighting Appropriate model with R² ≥ 0.99
Linear Range 0.5 - 500 ng/mL -
Correlation (R²) 0.998 ≥ 0.99
LLOQ 0.5 ng/mL Signal-to-Noise > 5; Accuracy ±20%; Precision ≤20%

| ULOQ | 500 ng/mL | Accuracy ±15%; Precision ≤15% |

Table 2: Intra- and Inter-Day Accuracy and Precision

QC Level Concentration (ng/mL) Intra-Day Precision (%CV) Intra-Day Accuracy (%Bias) Inter-Day Precision (%CV) Inter-Day Accuracy (%Bias)
LLOQ 0.5 8.5% +5.2% 11.2% +7.8%
Low QC 1.5 6.1% +2.5% 7.9% +4.1%
Mid QC 75 4.3% -1.8% 5.5% -0.9%
High QC 400 3.8% -3.1% 4.9% -2.4%

| Acceptance Criteria | | ≤20% for LLOQ, ≤15% for others | ±20% for LLOQ, ±15% for others | ≤20% for LLOQ, ≤15% for others | ±20% for LLOQ, ±15% for others |

Table 3: Stability and Recovery

Parameter Condition Result Acceptance Criteria
Extraction Recovery Low, Mid, High QC Mean: 85.2% Consistent and reproducible
Matrix Effect Low, High QC Mean: 1.08 (8% enhancement) CV ≤ 15%
Bench-Top Stability 6 hours at Room Temp Mean % change: -4.5% ±15% of nominal
Freeze-Thaw Stability 3 cycles at -80°C Mean % change: -7.2% ±15% of nominal

| Long-Term Stability | 90 days at -80°C | Mean % change: -9.8% | ±15% of nominal |

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)
  • Thaw biological samples (e.g., 100 µL plasma) on ice.

  • Add 20 µL of internal standard working solution (e.g., C17:0-CoA at 500 ng/mL).

  • Precipitate proteins by adding 300 µL of ice-cold acetonitrile (B52724) containing 0.5% formic acid.[10]

  • Vortex for 1 minute, then centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • Condition an SPE cartridge (e.g., C18, 100 mg) with 1 mL methanol (B129727) followed by 1 mL of water.

  • Load the supernatant onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 20% methanol in water to remove polar interferences.

  • Elute the analyte with 1 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 35°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (90% Solvent A: 10% Solvent B).

LC-MS/MS Analysis
  • LC System: UPLC/HPLC system capable of binary gradients.

  • Column: C18 Reverse-Phase Column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water.[16]

  • Mobile Phase B: Acetonitrile.[16]

  • Gradient:

    • 0.0 min: 10% B

    • 1.0 min: 10% B

    • 8.0 min: 95% B

    • 10.0 min: 95% B

    • 10.1 min: 10% B

    • 12.0 min: 10% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 45°C

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple Quadrupole Mass Spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions (Hypothetical):

    • This compound: Q1: 1122.8 -> Q3: 499.4

    • C17:0-CoA (IS): Q1: 1034.7 -> Q3: 499.4

  • Key MS Parameters:

    • Ion Spray Voltage: +5500 V

    • Source Temperature: 500°C

    • Collision Gas: Nitrogen

Visualizations

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample Spike Spike Internal Standard Sample->Spike Precipitate Protein Precipitation (Acidified ACN) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge SPE Solid-Phase Extraction (SPE) Centrifuge->SPE Evaporate Evaporation SPE->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Detect MS/MS Detection (MRM) Separate->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification (Calibration Curve) Integrate->Quantify Report Generate Report Quantify->Report

Caption: Overall workflow for the analysis of this compound.

Troubleshooting Start Problem: Low or No Signal CheckStandard Infuse Analyte Standard? Start->CheckStandard SignalOK Signal OK? CheckStandard->SignalOK CheckSample Check Sample Prep & LC System SignalOK->CheckSample Yes TuneMS Tune & Calibrate MS. Optimize MRM. SignalOK->TuneMS No Recovery Evaluate Extraction Recovery & Stability CheckSample->Recovery LC_Check Check LC Flow, Pressure, & Spray CheckSample->LC_Check SolveMS Problem in MS Tuning TuneMS->SolveMS SolvePrep Problem in Sample Prep Recovery->SolvePrep SolveLC Problem in LC/Source LC_Check->SolveLC

References

reducing background noise in 17-Methyltetracosanoyl-CoA detection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the detection of 17-Methyltetracosanoyl-CoA and other long-chain fatty acyl-CoAs (LCFACoAs). This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to address common challenges encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for detecting this compound?

A1: The most prevalent and sensitive method for the detection and quantification of this compound and other LCFACoAs is Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS). This technique offers high selectivity and sensitivity, which is crucial for analyzing these low-abundance molecules in complex biological samples. Specifically, methods often employ Ultra-High-Performance Liquid Chromatography (UPLC) for better peak resolution and triple quadrupole mass spectrometers using Selected Reaction Monitoring (SRM) for improved signal-to-noise ratios.[1]

Q2: Why is background noise a significant issue in LCFACoA detection?

A2: High background noise can be a significant issue in LCFACoA detection via LC-MS for several reasons. Contamination from solvents, sample matrices, and the LC-MS system itself can introduce interfering ions.[2][3] The amphiphilic nature of LCFACoAs can also lead to interactions with various surfaces, potentially causing analyte loss and poor chromatographic peak shapes, which can be mistaken for noise.[4] Additionally, matrix effects from co-eluting substances in complex biological samples can suppress or enhance the ionization of the target analyte, further complicating detection and quantification.[2]

Q3: What are some initial steps to take when experiencing high background noise?

A3: When encountering high background noise, a systematic approach is recommended. Start by running a blank injection (mobile phase only) to determine if the contamination is from the LC-MS system or the sample.[3][5] Ensure that you are using high-purity, LC-MS grade solvents and that your mobile phase is freshly prepared.[3][6] It is also beneficial to check for leaks in the LC system, as this can introduce contaminants.[3][7]

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the detection of this compound.

Issue 1: High Background Noise Across the Entire Mass Spectrum

Symptoms:

  • The baseline of your total ion chromatogram (TIC) is significantly elevated.

  • Difficulty in distinguishing low-intensity analyte peaks from the baseline noise.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Expected Outcome
Contaminated Solvents or Mobile PhaseUse fresh, high-purity, LC-MS grade solvents. Filter all solvents before use.[3]A significant reduction in baseline noise.
Dirty Ion SourceClean the ion source components (e.g., capillary, skimmer) according to the manufacturer's instructions.[3]A cleaner baseline in subsequent blank runs.
Contaminated LC SystemFlush the entire LC system with a series of high-purity solvents (e.g., isopropanol, acetonitrile (B52724), water).[3]A cleaner baseline and removal of interfering peaks.
Leaks in the SystemCheck all fittings and connections for leaks using an electronic leak detector.[7]Elimination of air leaks, which can introduce contaminants and cause an unstable spray.
Issue 2: Poor Peak Shape and Signal Intensity for this compound

Symptoms:

  • Broad, tailing, or split peaks for your analyte.

  • Low signal-to-noise ratio even when the analyte is present at a known concentration.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Expected Outcome
Analyte AdsorptionDue to their amphiphilic nature, LCFACoAs can adsorb to surfaces. Using glass or polypropylene (B1209903) vials instead of plastic can reduce signal loss.[8] A recently developed derivatization strategy involving phosphate (B84403) methylation can also resolve analyte loss due to the high affinity of phosphate groups to glass and metallic surfaces.[4]Improved peak shape and increased signal intensity.
Inefficient IonizationOptimize ion source parameters such as temperature, gas flows, and voltages for your specific analyte.[5] Consider adjusting the mobile phase pH; for acyl-CoAs, a high pH (around 10.5) with an ammonium (B1175870) hydroxide (B78521) and acetonitrile gradient has been shown to improve separation.Enhanced ionization efficiency and a stronger analyte signal.
Suboptimal Chromatographic ConditionsEmploy a UPLC system with a smaller particle size column (e.g., C8 or C18) to improve peak shape and resolution.[1]Sharper, more resolved peaks and faster run times.
Sample Matrix EffectsImplement a robust sample preparation method, such as solid-phase extraction (SPE), to remove interfering substances from the sample matrix.[4]Reduced ion suppression or enhancement, leading to more accurate and reproducible quantification.

Experimental Protocols

Protocol 1: Extraction of Long-Chain Fatty Acyl-CoAs from Tissue Samples

This protocol is adapted from methods described for the extraction of LCFACoAs from biological tissues.[1][9]

Materials:

  • Frozen tissue sample (~40-50 mg)

  • 100 mM Potassium Phosphate Monobasic (KH₂PO₄), pH 4.9 (freshly prepared)

  • Acetonitrile (ACN): 2-Propanol (3:1, v/v)

  • Internal Standard (e.g., Heptadecanoyl-CoA)

  • Homogenizer

  • Sonicator

  • Centrifuge (capable of 16,000 x g at 4°C)

Procedure:

  • Place approximately 40 mg of frozen tissue into a tube on ice.

  • Add 0.5 mL of freshly prepared 100 mM KH₂PO₄ (pH 4.9) and 20 ng of the internal standard.

  • Add 0.5 mL of ACN:2-propanol (3:1).

  • Homogenize the sample twice on ice.

  • Vortex the homogenate for 2 minutes.

  • Sonicate for 3 minutes.

  • Centrifuge at 16,000 x g at 4°C for 10 minutes.

  • Collect the supernatant for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis of Long-Chain Fatty Acyl-CoAs

This is a generalized protocol based on common parameters for LCFACoA analysis.[1][10]

Liquid Chromatography (LC) Parameters:

  • Column: Reversed-phase C8 or C18 column (e.g., UPLC BEH C8, 1.7 µm particle size)

  • Mobile Phase A: Ammonium hydroxide in water

  • Mobile Phase B: Ammonium hydroxide in acetonitrile

  • Gradient: A binary gradient optimized to separate the LCFACoAs of interest.

  • Flow Rate: Dependent on column dimensions (e.g., 0.5 mL/min)

  • Column Temperature: 35°C

Mass Spectrometry (MS) Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Acquisition Mode: Selected Reaction Monitoring (SRM)

  • Key Transition: For many acyl-CoAs, a neutral loss of 507 Da is observed, which corresponds to the 3'-phosphoadenosine diphosphate (B83284) fragment.[11] The precursor ion (Q1) will be the m/z of the protonated this compound, and the product ion (Q3) will be the precursor ion minus 507.

  • Optimization: Ion source parameters (e.g., capillary voltage, source temperature, gas flows) should be optimized for the specific instrument and analyte.

Quantitative Data Summary

The following table summarizes typical performance metrics for LC-MS/MS methods for LCFACoA quantification.

Parameter Typical Value Range Reference
Limit of Detection (LOD)2 - 133 nM[11]
Limit of Quantitation (LOQ)4.2 - 16.9 nM[4]
Inter-assay Coefficient of Variation (CV)5 - 12.2%[1][10]
Intra-assay Coefficient of Variation (CV)1.2 - 10%[1][10]
Accuracy (Spike Recovery)80 - 114%[11]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis tissue Tissue Sample homogenization Homogenization with Internal Standard tissue->homogenization extraction Solvent Extraction homogenization->extraction centrifugation Centrifugation extraction->centrifugation supernatant Collect Supernatant centrifugation->supernatant injection Inject Supernatant supernatant->injection lc_separation UPLC Separation injection->lc_separation ms_detection MS/MS Detection (SRM) lc_separation->ms_detection data_analysis Data Analysis ms_detection->data_analysis

Caption: Experimental workflow for LCFACoA detection.

troubleshooting_logic cluster_system_check System Check cluster_sample_check Sample-Specific Issues start High Background Noise Detected blank_run Run Blank Injection start->blank_run noise_in_blank Noise in Blank? blank_run->noise_in_blank check_solvents Check Solvents & Mobile Phase noise_in_blank->check_solvents Yes optimize_prep Optimize Sample Preparation (e.g., SPE) noise_in_blank->optimize_prep No clean_system Clean LC System & Ion Source check_solvents->clean_system resolve Noise Reduced clean_system->resolve check_matrix Investigate Matrix Effects optimize_prep->check_matrix check_matrix->resolve

Caption: Troubleshooting logic for high background noise.

References

Validation & Comparative

A Comparative Guide to 17-Methyltetracosanoyl-CoA and Straight-Chain Acyl-CoAs for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biochemical properties, metabolism, and analysis of 17-Methyltetracosanoyl-CoA, a very-long-chain branched-chain acyl-CoA, and its straight-chain counterparts, such as lignoceroyl-CoA (C24:0) and pentacosanoyl-CoA (C25:0). Understanding the distinctions between these molecules is crucial for research in metabolic disorders, drug development targeting fatty acid oxidation, and the study of lipidomics.

Introduction to Acyl-CoAs

Acyl-CoAs are central metabolites in cellular lipid metabolism, serving as activated forms of fatty acids. They are substrates for a multitude of metabolic pathways, including energy production through β-oxidation, synthesis of complex lipids, and protein acylation. The structure of the acyl chain, specifically the presence of branches, significantly influences its metabolic fate and enzymatic handling.

Key Differences in Metabolism

The primary distinction in the metabolism of this compound and straight-chain acyl-CoAs lies in their site of oxidation and the enzymatic machinery involved. Straight-chain fatty acids are primarily catabolized in the mitochondria, whereas branched-chain fatty acids are predominantly handled by peroxisomes.

Mitochondrial β-Oxidation of Straight-Chain Acyl-CoAs

Very-long-chain straight-chain fatty acids (VLCFAs) are shortened in the peroxisome and then further oxidized in the mitochondria. The mitochondrial β-oxidation of straight-chain acyl-CoAs is a cyclical process involving four key enzymatic steps, each catalyzed by enzymes with specificities for different chain lengths (short, medium, long, and very-long). For very-long-chain acyl-CoAs like lignoceroyl-CoA, the initial and rate-limiting step is catalyzed by very-long-chain acyl-CoA dehydrogenase (VLCAD).

Peroxisomal α- and β-Oxidation of this compound

The methyl branch in this compound sterically hinders the standard β-oxidation machinery in the mitochondria. Consequently, its degradation is initiated in the peroxisomes. The initial steps for such branched-chain fatty acids often involve α-oxidation to remove the methyl group, followed by peroxisomal β-oxidation. The enzymes in the peroxisome, such as acyl-CoA oxidase (ACOX), have different substrate specificities compared to their mitochondrial counterparts. For instance, rat liver peroxisomes contain multiple acyl-CoA oxidases with distinct preferences for straight-chain, branched-chain, and other modified acyl-CoAs.

Comparative Data

Direct comparative experimental data for this compound is limited in the scientific literature. However, studies comparing other branched-chain and straight-chain fatty acids provide valuable insights. For example, the β-oxidation of the straight-chain stearic acid (C18:0) was found to be several-fold greater than that of the branched-chain fatty acids pristanic and tetramethylheptadecanoic acids in normal human skin fibroblasts. This suggests a significantly lower rate of metabolism for branched-chain fatty acids.

FeatureThis compound (Branched-Chain)Straight-Chain Acyl-CoAs (e.g., Lignoceroyl-CoA)
Primary Site of Oxidation PeroxisomesMitochondria (after initial shortening in peroxisomes for VLCFAs)
Initial Oxidation Step α-oxidation (often required) followed by β-oxidationβ-oxidation
Key Initial Enzyme Acyl-CoA Oxidase (ACOX) isoforms with specificity for branched-chainsVery-Long-Chain Acyl-CoA Dehydrogenase (VLCAD)
Rate of Oxidation Generally slower than straight-chain counterpartsGenerally faster than branched-chain counterparts
Associated Disorders Peroxisomal biogenesis disorders (e.g., Zellweger syndrome), Refsum diseaseMitochondrial fatty acid oxidation disorders (e.g., VLCAD deficiency)

Experimental Protocols

In Vitro Fatty Acid Oxidation Assay

This protocol is designed to measure the rate of fatty acid oxidation in cultured cells or isolated mitochondria by quantifying the conversion of a radiolabeled fatty acid substrate to acid-soluble metabolites.

Materials:

  • Cultured cells (e.g., fibroblasts, hepatocytes) or isolated mitochondria

  • [1-¹⁴C]-labeled 17-methyltetracosanoic acid and [1-¹⁴C]-labeled lignoceric acid

  • Cell culture medium or mitochondrial respiration buffer

  • Bovine serum albumin (BSA), fatty acid-free

  • L-carnitine

  • Perchloric acid (PCA)

  • Scintillation cocktail and scintillation counter

Procedure:

  • Cell Culture: Plate cells in a multi-well plate and grow to desired confluency.

  • Substrate Preparation: Prepare a stock solution of the ¹⁴C-labeled fatty acid complexed to BSA.

  • Incubation: Wash cells with serum-free medium and then incubate with the reaction medium containing the ¹⁴C-labeled fatty acid substrate and L-carnitine at 37°C for a defined period (e.g., 2 hours).

  • Reaction Termination: Stop the reaction by adding cold PCA to precipitate macromolecules.

  • Separation of Metabolites: Centrifuge the samples to pellet the precipitate. The supernatant contains the acid-soluble metabolites (e.g., ¹⁴C-acetyl-CoA).

  • Quantification: Measure the radioactivity in the supernatant using a scintillation counter.

  • Data Analysis: Calculate the rate of fatty acid oxidation as nmol of substrate oxidized per mg of protein per hour.

LC-MS/MS Analysis of Acyl-CoAs

This method allows for the sensitive and specific quantification of this compound and straight-chain acyl-CoAs in biological samples.

Materials:

  • Biological sample (e.g., cell pellet, tissue homogenate)

  • Internal standards (e.g., deuterated acyl-CoA analogs)

  • Extraction solvent (e.g., isopropanol/acetonitrile (B52724)/water)

  • Liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS)

  • C18 reversed-phase column

Procedure:

  • Sample Extraction: Homogenize the biological sample in the presence of internal standards and the extraction solvent.

  • Protein Precipitation: Centrifuge the homogenate to pellet proteins and other cellular debris.

  • Supernatant Collection: Collect the supernatant containing the acyl-CoAs.

  • LC Separation: Inject the supernatant onto the C18 column. Use a gradient of mobile phases (e.g., water with formic acid and acetonitrile with formic acid) to separate the different acyl-CoA species based on their hydrophobicity.

  • MS/MS Detection: The eluting acyl-CoAs are ionized (typically by electrospray ionization) and detected by the mass spectrometer. Specific precursor-product ion transitions are monitored for each analyte and internal standard for quantification (Multiple Reaction Monitoring - MRM).

  • Data Analysis: Quantify the amount of each acyl-CoA by comparing its peak area to that of its corresponding internal standard.

Visualizing the Metabolic Pathways

The following diagrams illustrate the distinct metabolic pathways for straight-chain and branched-chain acyl-CoAs.

StraightChainOxidation cluster_mito Mitochondrial Matrix Straight-Chain Fatty Acid Straight-Chain Fatty Acid Straight-Chain Acyl-CoA Straight-Chain Acyl-CoA Straight-Chain Fatty Acid->Straight-Chain Acyl-CoA ACSL Mitochondrion Mitochondrion Straight-Chain Acyl-CoA->Mitochondrion CPT1/CACT/CPT2 Mitochondrial β-Oxidation Mitochondrial β-Oxidation Acetyl-CoA Acetyl-CoA Mitochondrial β-Oxidation->Acetyl-CoA TCA Cycle TCA Cycle Acetyl-CoA->TCA Cycle

Caption: Mitochondrial β-oxidation of straight-chain acyl-CoAs.

BranchedChainOxidation cluster_peroxisome Peroxisome 17-Methyltetracosanoic Acid 17-Methyltetracosanoic Acid This compound This compound 17-Methyltetracosanoic Acid->this compound ACSL Peroxisome Peroxisome This compound->Peroxisome α-Oxidation α-Oxidation Pristanoyl-CoA Pristanoyl-CoA α-Oxidation->Pristanoyl-CoA removes methyl branch Peroxisomal β-Oxidation Peroxisomal β-Oxidation Propionyl-CoA + Acetyl-CoA Propionyl-CoA + Acetyl-CoA Peroxisomal β-Oxidation->Propionyl-CoA + Acetyl-CoA Pristanoyl-CoA->Peroxisomal β-Oxidation Mitochondrion Mitochondrion Propionyl-CoA + Acetyl-CoA->Mitochondrion Further Metabolism

Caption: Peroxisomal oxidation of this compound.

Conclusion

The presence of a methyl branch in this compound dictates a distinct metabolic pathway involving peroxisomal α- and β-oxidation, in contrast to the primarily mitochondrial β-oxidation of very-long-chain straight-chain acyl-CoAs. This results in different enzymatic requirements and likely slower metabolic rates for the branched-chain molecule. The provided experimental protocols offer a framework for researchers to quantitatively assess these differences. Further research into the specific enzymes and their kinetics for very-long-chain branched-chain acyl-CoAs will be crucial for a more complete understanding of their physiological roles and their implications in metabolic diseases.

Unraveling Peroxisomal Disorders: A Comparative Guide to Phytanic and Pristanic Acid as Biomarkers

Author: BenchChem Technical Support Team. Date: December 2025

While the validation of 17-Methyltetracosanoyl-CoA as a biomarker lacks scientific evidence in publicly available research, the scientific community has well-established biomarkers for the diagnosis and management of certain peroxisomal disorders. This guide provides a comprehensive comparison of the two key biomarkers, phytanic acid and pristanic acid, which are crucial in the diagnostic pathway of conditions such as Adult Refsum Disease.

This publication is intended for researchers, scientists, and drug development professionals, offering an objective comparison of the performance of these biomarkers, supported by experimental data and detailed methodologies.

Biomarker Performance: A Comparative Analysis

The diagnostic utility of phytanic acid and pristanic acid lies not only in their individual concentrations but also in their ratio. Elevated levels of phytanic acid are the hallmark of Adult Refsum Disease, a rare autosomal recessive disorder characterized by the accumulation of this branched-chain fatty acid.[1][2] However, phytanic acid can also be elevated in other peroxisomal biogenesis disorders.[3] The concentration of pristanic acid and the subsequent calculation of the pristanic acid to phytanic acid ratio are therefore essential for differential diagnosis.[4][5]

BiomarkerDisease AssociationTypical Findings in DiseaseDiagnostic PerformanceNormal Plasma/Serum Concentrations
Phytanic Acid Adult Refsum Disease (ARD) , Zellweger Spectrum Disorders (ZSDs), Rhizomelic Chondrodysplasia Punctata (RCDP)[3][6]Markedly elevated in ARD (can be >1300 µmol/L).[1] Also elevated in ZSDs and RCDP.[7]High sensitivity for ARD; however, it is not entirely specific as it can be elevated in other peroxisomal disorders.[3][8]Typically < 10 µmol/L.[1] Age-dependent variations exist.[5] For adults (≥24 months), a reference range is ≤9.88 nmol/mL.[9]
Pristanic Acid Zellweger Spectrum Disorders (ZSDs), D-bifunctional protein deficiency, α-methylacyl-CoA racemase (AMACR) deficiencyElevated in ZSDs and other peroxisomal β-oxidation defects.[10] The pristanic acid to phytanic acid ratio is significantly increased in these conditions compared to classic Refsum disease.[4][5]The ratio of pristanic to phytanic acid is a key differentiator. A low ratio is indicative of ARD, while a high ratio suggests other peroxisomal disorders.[7]Age-dependent. For adults (≥24 months), a reference range is ≤2.98 nmol/mL.[9]
Pristanic Acid / Phytanic Acid Ratio Differential diagnosis of peroxisomal disordersExtremely low in Adult Refsum Disease.[1] Markedly increased in disorders of peroxisomal β-oxidation like bifunctional protein deficiency.[5]A critical parameter for distinguishing between ARD and other peroxisomal disorders where both acids may be elevated.[4][7]Age-dependent. For adults (≥24 months), a reference range is ≤0.39.[9]

Experimental Protocols

The quantitative analysis of phytanic acid and pristanic acid in plasma or serum is typically performed using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). These methods offer high sensitivity and specificity.[11][12][13][14]

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Phytanic and Pristanic Acid Analysis

This protocol provides a general workflow for the analysis of phytanic and pristanic acids using GC-MS, based on common methodologies.[12][13][15]

  • Sample Preparation:

    • To 100 µL of serum or plasma, add an internal standard (e.g., deuterated phytanic acid and pristanic acid).

    • Perform alkaline hydrolysis to release the fatty acids from lipids.

    • Acidify the sample and extract the fatty acids using an organic solvent (e.g., hexane).

    • Evaporate the organic solvent to dryness.

  • Derivatization:

    • Convert the fatty acids to their methyl esters by adding a methylating agent (e.g., BF3-methanol) and heating. This step increases the volatility of the fatty acids for GC analysis.

  • GC-MS Analysis:

    • Inject the derivatized sample into a gas chromatograph equipped with a suitable capillary column (e.g., BPX5).

    • The fatty acid methyl esters are separated based on their boiling points and retention times.

    • The separated compounds are then introduced into a mass spectrometer for detection and quantification.

    • Selected ion monitoring (SIM) is often used to enhance sensitivity and specificity by monitoring characteristic ions for phytanic acid, pristanic acid, and their internal standards.

  • Quantification:

    • Generate a calibration curve using standards of known concentrations.

    • Calculate the concentration of phytanic and pristanic acids in the samples by comparing their peak areas to those of the internal standards and the calibration curve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol for Phytanic and Pristanic Acid Analysis

LC-MS/MS offers an alternative with potentially higher throughput and sensitivity.[11][14][16][17]

  • Sample Preparation and Hydrolysis:

    • Similar to the GC-MS protocol, start with a small volume of plasma or serum (e.g., 10-20 µL) and add internal standards.

    • Perform acid or alkaline hydrolysis to liberate the fatty acids.

  • Derivatization:

    • Derivatize the fatty acids to enhance their ionization efficiency for mass spectrometry. A common method involves creating trimethylaminoethyl (TMAE) iodide ester derivatives.[14]

  • LC-MS/MS Analysis:

    • Inject the derivatized sample into a liquid chromatograph coupled to a tandem mass spectrometer.

    • Separate the derivatives on a reverse-phase column.

    • Detect and quantify the analytes using positive-ion electrospray ionization (ESI) and multiple reaction monitoring (MRM). MRM provides high specificity by monitoring a specific precursor-to-product ion transition for each analyte.

  • Quantification:

    • Use a multi-point calibration curve and the internal standards to accurately quantify the concentrations of phytanic and pristanic acids.

Signaling Pathways and Experimental Workflows

The metabolism of phytanic acid is a critical pathway in the context of Refsum disease. The following diagram illustrates the alpha-oxidation of phytanic acid.

cluster_peroxisome Peroxisome Phytanic_Acid Phytanic Acid Phytanoyl_CoA Phytanoyl-CoA Phytanic_Acid->Phytanoyl_CoA Acyl-CoA Synthetase Hydroxyphytanoyl_CoA 2-Hydroxyphytanoyl-CoA Phytanoyl_CoA->Hydroxyphytanoyl_CoA Phytanoyl-CoA Hydroxylase (PHYH) (Deficient in ARD) Pristanal Pristanal Hydroxyphytanoyl_CoA->Pristanal 2-Hydroxyphytanoyl-CoA Lyase Formyl_CoA Formyl-CoA Pristanic_Acid Pristanic Acid Pristanal->Pristanic_Acid Aldehyde Dehydrogenase Beta_Oxidation Beta_Oxidation Pristanic_Acid->Beta_Oxidation --> To Beta-Oxidation

Caption: Alpha-oxidation pathway of phytanic acid in the peroxisome.

The following diagram illustrates a typical experimental workflow for the validation of a biomarker.

cluster_discovery Discovery Phase cluster_validation Validation Phase cluster_implementation Implementation Phase Hypothesis Hypothesis Generation (e.g., Metabolomics) Candidate Candidate Biomarker Identification Hypothesis->Candidate Assay Analytical Method Development & Validation (e.g., GC-MS, LC-MS/MS) Candidate->Assay Clinical_Validation Clinical Validation (Case-Control & Cohort Studies) Assay->Clinical_Validation Performance Performance Evaluation (Sensitivity, Specificity, ROC) Clinical_Validation->Performance Clinical_Utility Assessment of Clinical Utility Performance->Clinical_Utility Regulatory Regulatory Approval Clinical_Utility->Regulatory Clinical_Practice Integration into Clinical Practice Regulatory->Clinical_Practice

Caption: General workflow for biomarker validation.

References

A Comparative Guide to the Functional Differences Between Methyl-Branched Acyl-CoA Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl-branched acyl-coenzyme A (acyl-CoA) isomers are critical intermediates in cellular metabolism, originating from the catabolism of branched-chain amino acids and odd-chain fatty acids. While structurally similar, these molecules exhibit distinct metabolic fates, enzyme specificities, and signaling functions. Understanding these differences is paramount for research into metabolic disorders, host-microbiome interactions, and the development of targeted therapeutics. This guide provides an objective comparison of key methyl-branched acyl-CoA isomers, supported by experimental data, detailed protocols, and pathway visualizations.

Section 1: Metabolic Fates and Enzymatic Specificity

The primary functional distinction between methyl-branched acyl-CoA isomers lies in their metabolic processing. Each isomer is typically a substrate for a specific set of enzymes that channel it into distinct pathways.

Propionyl-CoA vs. Methylmalonyl-CoA

Propionyl-CoA is a central metabolic intermediate derived from the breakdown of valine, isoleucine, methionine, threonine, cholesterol, and odd-chain fatty acids.[1][2] It is carboxylated by the biotin-dependent enzyme propionyl-CoA carboxylase (PCC) to form (S)-methylmalonyl-CoA.[1][2] This isomer is then converted to (R)-methylmalonyl-CoA by methylmalonyl-CoA racemase. Finally, methylmalonyl-CoA mutase (MUT) , a vitamin B12-dependent enzyme, isomerizes (R)-methylmalonyl-CoA to succinyl-CoA, which enters the tricarboxylic acid (TCA) cycle.[3][4] This pathway is a critical anaplerotic route for replenishing TCA cycle intermediates.

Genetic defects in PCC or MUT lead to the severe metabolic disorders propionic acidemia and methylmalonic acidemia, respectively, characterized by the toxic accumulation of propionyl-CoA or methylmalonyl-CoA and their derivatives.[1][3]

metabolic_pathway cluster_sources Sources cluster_pathway Metabolic Conversion cluster_cycle Destination Valine Valine Propionyl_CoA Propionyl-CoA Valine->Propionyl_CoA Isoleucine Isoleucine Isoleucine->Propionyl_CoA OddChain_FAs Odd-Chain FAs OddChain_FAs->Propionyl_CoA S_Methylmalonyl_CoA (S)-Methylmalonyl-CoA Propionyl_CoA->S_Methylmalonyl_CoA Propionyl-CoA Carboxylase (PCC) R_Methylmalonyl_CoA (R)-Methylmalonyl-CoA S_Methylmalonyl_CoA->R_Methylmalonyl_CoA Racemase Succinyl_CoA Succinyl-CoA R_Methylmalonyl_CoA->Succinyl_CoA Methylmalonyl-CoA Mutase (MUT) TCA_Cycle TCA Cycle Succinyl_CoA->TCA_Cycle

Figure 1. Metabolic pathway of propionyl-CoA to succinyl-CoA.
Acyl-CoA Dehydrogenases and Branched-Chain Amino Acid Catabolism

The catabolism of the branched-chain amino acids (BCAAs) leucine, isoleucine, and valine produces distinct methyl-branched acyl-CoA isomers: isovaleryl-CoA, 2-methylbutyryl-CoA, and isobutyryl-CoA, respectively.[5] These are dehydrogenated by specific members of the acyl-CoA dehydrogenase (ACAD) family of mitochondrial flavoproteins.[5]

  • Isovaleryl-CoA Dehydrogenase (IVD) acts on isovaleryl-CoA (from leucine).

  • Short/Branched-Chain Acyl-CoA Dehydrogenase (SBCAD) acts on 2-methylbutyryl-CoA (from isoleucine).[5]

  • Isobutyryl-CoA Dehydrogenase (IBD) acts on isobutyryl-CoA (from valine).[6]

While these enzymes show high substrate specificity, some promiscuity exists, which has implications for diagnostics and therapeutic strategies.[7][8] For example, SBCAD can also act on straight-chain acyl-CoAs, and both IVD and SBCAD have been shown to metabolize valproyl-CoA, an anticonvulsant drug, highlighting potential drug-metabolite interactions.[5][9][10]

Table 1: Comparative Enzyme Kinetics for Methyl-Branched Acyl-CoA Metabolism

Enzyme Substrate Organism/System Km Ki Vmax Reference(s)
Propionyl-CoA Carboxylase (PCC) Propionyl-CoA Human 0.29 mM - - [1][2]
Bicarbonate Human 3.0 mM - - [1][2]
ATP Human 0.08 mM - - [2]
Methylmalonyl-CoA Mutase (MUT) Adenosylcobalamin (Cofactor) Human (Wild-Type) Normal - 100% (relative) [3][11]
Adenosylcobalamin (Cofactor) Human (mut- Phenotype) 40- to 900-fold increase - 0.2% - 100% (relative) [3][11]
Isovaleryl-CoA Dehydrogenase (IVD) Valproyl-CoA (Inhibitor) Human (Recombinant) - 74 ± 4 µM - [5][9][10]
Short/Branched-Chain Acyl-CoA Dehydrogenase (SBCAD) Valproyl-CoA (Inhibitor) Human (Recombinant) - 249 ± 29 µM - [5][9][10]
Short Chain Acyl-CoA Dehydrogenase (SCAD) 2-Azabutyryl-CoA (Analog) Megasphaera elsdenii Kd = 0.7 µM - - [12]

| | 2-Azoctanoyl-CoA (Analog) | Megasphaera elsdenii | Kd = 2 µM | - | - |[12] |

Note: Direct comparative Km and Vmax values for different methyl-branched isomers on wild-type ACAD enzymes are sparsely reported in single studies. The data presented reflects available kinetic parameters.

Section 2: Functional Differences in Cellular Signaling

The free acid forms of short-chain acyl-CoAs, known as short-chain fatty acids (SCFAs) and branched-chain fatty acids (BCFAs), are potent signaling molecules, particularly in the context of the gut microbiome. These molecules are produced in the colon by bacterial fermentation and can signal to host cells via G protein-coupled receptors (GPCRs) or by acting as epigenetic modifiers.[13][14]

Differential Activation of GPCRs

The primary receptors for SCFAs are Free Fatty Acid Receptor 2 (FFAR2, also known as GPR43) and Free Fatty Acid Receptor 3 (FFAR3, also known as GPR41).[13][14][15] These receptors exhibit distinct ligand specificities for straight-chain and branched-chain fatty acids.

This differential activation leads to distinct downstream signaling cascades. FFAR2 couples to both Gi/o and Gq/11 proteins, while FFAR3 couples primarily to Gi/o.[13] This allows for nuanced physiological responses based on the specific composition of SCFAs and BCFAs in the gut.

signaling_pathway cluster_gut Gut Lumen cluster_cell Host Cell (e.g., Immune or Epithelial Cell) Microbiota Gut Microbiota SCFAs SCFAs (Propionate, Butyrate) Microbiota->SCFAs BCFAs BCFAs (Isobutyrate, Isovalerate) Microbiota->BCFAs Fiber Dietary Fiber & Amino Acids Fiber->Microbiota FFAR2 FFAR2 (GPR43) SCFAs->FFAR2 High Affinity FFAR3 FFAR3 (GPR41) SCFAs->FFAR3 High Affinity BCFAs->FFAR2 Lower Affinity (presumed) BCFAs->FFAR3 Lower Affinity (presumed) Downstream Downstream Signaling (e.g., Gq, Gi) FFAR2->Downstream FFAR3->Downstream Response Cellular Response (Cytokine Release, Hormone Secretion) Downstream->Response workflow cluster_lcms LC-MS/MS Analysis start Start: Biological Sample (Tissue or Cells) homogenize 1. Homogenize in Cold Extraction Buffer (+ Internal Standard) start->homogenize centrifuge 2. Centrifuge to Pellet Protein homogenize->centrifuge supernatant 3. Collect Supernatant centrifuge->supernatant inject 4. Inject onto LC-MS/MS System supernatant->inject separate 5. Chromatographic Separation (C18 Reverse Phase) inject->separate detect 6. MS/MS Detection (Positive ESI, MRM Mode) separate->detect analyze 7. Data Analysis (Peak Integration, Standard Curve) detect->analyze end End: Quantified Acyl-CoA Concentrations analyze->end

References

A Comparative Guide to the Quantification of 17-Methyltetracosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of 17-Methyltetracosanoyl-CoA, a very-long-chain acyl-Coenzyme A (VLCFA-CoA), is crucial for understanding its role in various metabolic pathways and its potential as a biomarker or therapeutic target. Direct quantification of the intact acyl-CoA is challenging due to its low volatility and amphipathic nature. Therefore, established analytical approaches rely on the hydrolysis of the thioester bond to release the free fatty acid, 17-methyltetracosanoic acid, which is then derivatized for analysis by either Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Method Comparison at a Glance

FeatureGC-MS MethodLC-MS/MS Method
Principle Separation of volatile fatty acid methyl esters (FAMEs) by gas chromatography, followed by ionization and mass analysis.Separation of derivatized fatty acids by liquid chromatography, followed by tandem mass spectrometry for high selectivity and sensitivity.
Sample Preparation Multi-step: Hydrolysis, extraction, and derivatization to FAMEs.Multi-step: Hydrolysis, extraction, and derivatization (e.g., to TMAE esters).
Sensitivity Generally high, especially with negative chemical ionization.Typically offers higher sensitivity, particularly for complex matrices.
Selectivity Good, based on retention time and mass fragmentation patterns.Excellent, due to the use of multiple reaction monitoring (MRM).
Throughput Can be lower due to longer run times and more involved sample preparation.Can be higher, with shorter run times and potential for automation.
Instrumentation Widely available in analytical laboratories.Requires more specialized and costly instrumentation.
Key Advantage Well-established with extensive libraries for FAMEs.High sensitivity and specificity, suitable for complex biological samples.
Considerations Derivatization is essential and can introduce variability. High temperatures can degrade some analytes.Derivatization is often necessary to improve ionization efficiency. Matrix effects can be a concern.

Experimental Workflows

The general workflow for the quantification of 17-methyltetracosanoic acid, following hydrolysis from its CoA ester, involves several key steps as illustrated below.

cluster_0 Sample Preparation cluster_1 Analytical Methods cluster_2 Data Analysis Sample Biological Sample (Tissue, Cells) Hydrolysis Alkaline Hydrolysis (releases fatty acid) Sample->Hydrolysis Extraction Liquid-Liquid Extraction Hydrolysis->Extraction Derivatization Derivatization Extraction->Derivatization GCMS GC-MS Analysis Derivatization->GCMS FAMEs LCMSMS LC-MS/MS Analysis Derivatization->LCMSMS TMAE Esters Quantification Quantification against Standard Curve GCMS->Quantification LCMSMS->Quantification

Caption: General experimental workflow for VLCFA analysis.

Detailed Experimental Protocols

Accurate quantification necessitates the use of a certified reference standard of 17-methyltetracosanoic acid. While not commonly available off-the-shelf, custom synthesis or sourcing from specialized suppliers is likely possible, similar to other branched-chain fatty acids.

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

This method relies on the conversion of the non-volatile 17-methyltetracosanoic acid into a volatile fatty acid methyl ester (FAME) for analysis.

1. Hydrolysis and Extraction:

  • Homogenize the biological sample in a suitable solvent.

  • Perform alkaline hydrolysis (e.g., using KOH in methanol) to cleave the thioester bond of this compound.

  • Acidify the mixture and extract the released 17-methyltetracosanoic acid using an organic solvent (e.g., hexane).

  • Evaporate the organic solvent to dryness.

2. Derivatization to Fatty Acid Methyl Esters (FAMEs):

  • Add a methylating agent, such as 14% Boron Trifluoride in methanol (B129727) (BF3-methanol), to the dried extract.[1]

  • Heat the mixture at 60-100°C for a defined period (e.g., 30-60 minutes) to facilitate the formation of the FAME.[2]

  • After cooling, add water and extract the FAME into an organic solvent like hexane.[1]

  • The organic layer is then collected for GC-MS analysis.

3. GC-MS Analysis:

  • Gas Chromatograph: Equipped with a capillary column suitable for FAME analysis (e.g., a polar phase column).

  • Injection: Inject the FAME extract into the GC.

  • Separation: The FAMEs are separated based on their volatility and interaction with the column's stationary phase.

  • Mass Spectrometer: As the FAMEs elute from the GC column, they are ionized (typically by electron ionization) and the resulting fragments are analyzed by the mass spectrometer.

  • Quantification: The abundance of a characteristic ion of the 17-methyltetracosanoate methyl ester is measured and compared to a calibration curve generated using a certified standard.

cluster_gcms GC-MS Workflow Start Hydrolyzed & Extracted Fatty Acid Deriv FAME Derivatization (e.g., BF3-Methanol) Start->Deriv Inject GC Injection Deriv->Inject Separate GC Separation Inject->Separate Ionize Electron Ionization Separate->Ionize Detect MS Detection Ionize->Detect Quant Quantification Detect->Quant cluster_lcmsms LC-MS/MS Workflow Start Hydrolyzed & Extracted Fatty Acid Deriv TMAE Ester Derivatization Start->Deriv Inject LC Injection Deriv->Inject Separate LC Separation Inject->Separate Ionize Electrospray Ionization (ESI) Separate->Ionize MRM MRM Analysis (Precursor -> Product) Ionize->MRM Quant Quantification MRM->Quant

References

Unraveling the Distinct Biological Roles of 17-Methyltetracosanoyl-CoA and Its Free Acid Counterpart

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison for researchers, scientists, and drug development professionals.

In the intricate landscape of lipid metabolism and cellular signaling, the functional distinction between a fatty acid and its activated acyl-CoA form is critical. This guide provides an in-depth comparison of the biological activities of 17-Methyltetracosanoyl-CoA and its corresponding free acid, 17-methyltetracosanoic acid, a very-long-chain fatty acid (VLCFA). Understanding these differences is paramount for researchers investigating metabolic pathways, cellular signaling cascades, and the development of therapeutic agents targeting lipid-related disorders.

At a Glance: Key Differences in Biological Activity

The primary distinction lies in their metabolic roles. 17-methyltetracosanoic acid, the free fatty acid, primarily functions as a signaling molecule and a substrate for activation. In contrast, this compound is the metabolically active form, directly participating in various anabolic and catabolic pathways.

Feature17-methyltetracosanoic Acid (Free Acid)This compound
Primary Role Signaling molecule, precursor for activationMetabolically active intermediate
Cellular Transport Can cross cell membranes, often protein-facilitatedPrimarily intracellular, confined to specific compartments
Metabolic Fate Activation to its CoA formSubstrate for β-oxidation, elongation, and incorporation into complex lipids
Signaling Can activate cell surface and nuclear receptors (e.g., PPARs)Can allosterically regulate enzymes and act as a signaling molecule within organelles
Enzymatic Substrate Substrate for acyl-CoA synthetasesSubstrate for various acyltransferases, dehydrogenases, and other metabolic enzymes

In-Depth Analysis of Biological Functions

17-methyltetracosanoic Acid: The Signaling Initiator

As a free fatty acid, 17-methyltetracosanoic acid can traverse cellular membranes, although this process is often facilitated by fatty acid binding proteins (FABPs). Its primary roles before activation include:

  • Ligand for Receptors: Very-long-chain fatty acids can act as ligands for nuclear receptors, such as peroxisome proliferator-activated receptors (PPARs).[1][2] Activation of these receptors leads to changes in the expression of genes involved in lipid metabolism and inflammation.

  • Precursor for Activation: Its fundamental role is to be available for conversion into its metabolically active CoA ester by acyl-CoA synthetases. This activation step is crucial for its subsequent metabolic processing.

This compound: The Metabolic Workhorse

Once activated, this compound is the direct participant in a multitude of cellular processes:

  • Energy Production: As a VLCFA-CoA, it is a substrate for peroxisomal β-oxidation. This pathway shortens the long carbon chain, and the resulting shorter acyl-CoAs can then be further oxidized in the mitochondria to produce ATP.[3]

  • Biosynthesis of Complex Lipids: this compound can be incorporated into various complex lipids, such as sphingolipids and glycerophospholipids. These lipids are essential components of cellular membranes and play roles in cell signaling and structure.

  • Enzyme Regulation: Acyl-CoAs can act as allosteric regulators of key metabolic enzymes, thereby influencing the flux through various metabolic pathways.

  • Gene Expression Regulation: Beyond the receptor-mediated effects of the free acid, acyl-CoAs themselves can influence gene expression by affecting the activity of transcription factors.

Experimental Protocols for Comparative Analysis

To empirically determine the distinct biological activities of 17-methyltetracosanoic acid and this compound, the following experimental protocols can be employed:

Experiment 1: Gene Expression Analysis via Quantitative PCR (qPCR)

Objective: To compare the effects of the free fatty acid and its CoA ester on the expression of target genes involved in lipid metabolism and inflammation.

Methodology:

  • Cell Culture: Culture a relevant cell line (e.g., hepatocytes, adipocytes) in appropriate media.

  • Treatment: Treat cells with equimolar concentrations of 17-methyltetracosanoic acid (complexed to BSA) and this compound (delivered via a suitable carrier or electroporation, as it does not readily cross the cell membrane). A vehicle control (BSA alone) should be included.

  • RNA Extraction: After a defined incubation period (e.g., 24 hours), harvest the cells and extract total RNA using a commercial kit.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using reverse transcriptase.

  • qPCR: Perform qPCR using primers specific for target genes (e.g., PPARA, FASN, CPT1A) and a housekeeping gene for normalization.

  • Data Analysis: Calculate the relative fold change in gene expression for each treatment group compared to the control.

Experiment 2: In Vitro Enzyme Activity Assay

Objective: To determine if this compound acts as a substrate for a specific enzyme (e.g., a fatty acid elongase or acyltransferase).

Methodology:

  • Enzyme Preparation: Purify the enzyme of interest or use a cell lysate known to contain the enzyme.

  • Reaction Mixture: Prepare a reaction buffer containing the enzyme, necessary co-factors (e.g., NADPH, malonyl-CoA for elongation), and either this compound or 17-methyltetracosanoic acid as the substrate. A no-substrate control should be included.

  • Incubation: Incubate the reaction mixtures at the optimal temperature for the enzyme for a specific time.

  • Product Detection: Stop the reaction and quantify the product formation using an appropriate method, such as liquid chromatography-mass spectrometry (LC-MS) or a colorimetric/fluorometric assay.

  • Data Analysis: Compare the rate of product formation in the presence of this compound versus its free acid to determine substrate specificity.

Visualizing the Pathways

To better understand the distinct roles of 17-methyltetracosanoic acid and its CoA derivative, the following diagrams illustrate their primary cellular fates and the experimental workflow for their comparative analysis.

FattyAcid_Metabolism Cellular Fate of 17-methyltetracosanoic Acid and its CoA Ester cluster_extracellular Extracellular Space cluster_cell Intracellular Space Free Acid_ext 17-methyltetracosanoic Acid Free Acid_int 17-methyltetracosanoic Acid Free Acid_ext->Free Acid_int Transport PPARs PPAR Activation Free Acid_int->PPARs Acyl-CoA Synthetase Acyl-CoA Synthetase Free Acid_int->Acyl-CoA Synthetase Acyl-CoA This compound Beta-Oxidation Peroxisomal β-Oxidation Acyl-CoA->Beta-Oxidation Complex Lipids Incorporation into Complex Lipids Acyl-CoA->Complex Lipids Enzyme Regulation Allosteric Enzyme Regulation Acyl-CoA->Enzyme Regulation Gene Expression Gene Expression Changes PPARs->Gene Expression Acyl-CoA Synthetase->Acyl-CoA

Caption: Cellular metabolism of 17-methyltetracosanoic acid.

Experimental_Workflow Workflow for Comparative Analysis Start Cell Culture Treatment Treat with Free Acid vs. Acyl-CoA Start->Treatment Harvest Harvest Cells / Prepare Lysate Treatment->Harvest Gene_Expression Gene Expression Analysis (qPCR) Harvest->Gene_Expression Enzyme_Activity Enzyme Activity Assay Harvest->Enzyme_Activity Data_Analysis Comparative Data Analysis Gene_Expression->Data_Analysis Enzyme_Activity->Data_Analysis Conclusion Determine Differential Biological Activity Data_Analysis->Conclusion

Caption: Experimental workflow for comparing biological activities.

Conclusion

The biological activities of this compound and its free acid, 17-methyltetracosanoic acid, are fundamentally distinct. The free acid acts as a signaling precursor, initiating cellular responses through receptor binding, while the CoA ester is the metabolically committed form that actively participates in energy metabolism and the synthesis of complex lipids. A clear understanding of these separate roles, supported by targeted experimental investigation, is essential for advancing our knowledge of lipid biology and for the development of novel therapeutic strategies.

References

A Comparative Guide to the Structural Confirmation of Synthesized 17-Methyltetracosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical techniques for confirming the structure of synthesized 17-Methyltetracosanoyl-CoA. It offers a comparative analysis against a commercially available branched-chain acyl-CoA standard, Phytanoyl-CoA, and includes detailed experimental protocols and data interpretation guidelines to aid researchers in validating their synthesized products.

Structural Confirmation: A Multi-Faceted Approach

The unambiguous structural confirmation of a complex lipid-like this compound requires a combination of orthogonal analytical techniques. The primary methods employed for this purpose are Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC). Each technique provides unique and complementary information regarding the molecule's identity, purity, and structure.

Performance Comparison: Synthesized this compound vs. Commercial Standard

Table 1: Comparison of Analytical Data for Branched-Chain Acyl-CoAs

ParameterSynthesized this compound (Expected)Phytanoyl-CoA (Commercial Standard - Avanti Polar Lipids)
Molecular Weight ~1196 g/mol 1112.5 g/mol
Purity (by HPLC) >95%>99%
Mass Spectrometry (LC-MS/MS) m/z of parent ion and characteristic fragmentsm/z of parent ion and known fragments
¹H NMR Characteristic chemical shifts for methyl, methylene, and methine protons of the fatty acyl chain and CoA moiety.Established chemical shifts for the phytanoyl chain and CoA moiety.
¹³C NMR Characteristic chemical shifts for all carbon atoms.Established chemical shifts for all carbon atoms.

Key Experimental Protocols for Structural Confirmation

Detailed methodologies are crucial for reproducible and reliable results. The following are standard protocols for the key analytical techniques used in the structural confirmation of long-chain acyl-CoAs.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific technique for determining the molecular weight and fragmentation pattern of the target molecule, confirming its identity.

Experimental Protocol:

  • Sample Preparation: Dissolve the synthesized this compound in an appropriate solvent such as methanol (B129727) or a mixture of isopropanol (B130326) and acetonitrile.

  • Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from 60% to 100% B over 15 minutes, followed by a 5-minute hold at 100% B.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Scan Mode: Full scan for parent ion identification and product ion scan (tandem MS) for fragmentation analysis.

    • Collision Energy: Optimized for fragmentation of the parent ion (typically 20-40 eV).

    • Expected Fragments: Look for the neutral loss of the Coenzyme A moiety (or parts of it) and characteristic fragments from the fatty acyl chain.

Table 2: Expected Mass Spectrometry Data

AnalyteParent Ion [M+H]⁺ (m/z)Key Fragment Ions (m/z)
This compound~1197Fragments corresponding to the loss of phosphopantetheine, adenosine (B11128) monophosphate, and cleavage at the thioester bond.
Phytanoyl-CoA1113.5Known fragments corresponding to the phytanoyl chain and CoA moiety.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of each proton and carbon atom in the molecule, allowing for the confirmation of the carbon skeleton and the position of the methyl branch.

Experimental Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a deuterated solvent such as chloroform-d (B32938) (CDCl₃) or methanol-d₄ (CD₃OD).

  • ¹H NMR Spectroscopy:

    • Spectrometer: 400 MHz or higher.

    • Parameters: Standard pulse sequence, sufficient number of scans for good signal-to-noise ratio.

    • Data Analysis: Integrate the signals to determine the relative number of protons. Analyze chemical shifts and coupling constants to assign protons to their respective positions in the molecule.

  • ¹³C NMR Spectroscopy:

    • Spectrometer: 100 MHz or higher.

    • Parameters: Proton-decoupled pulse sequence. A longer acquisition time may be necessary due to the lower natural abundance of ¹³C.

    • Data Analysis: Analyze chemical shifts to identify all unique carbon atoms in the molecule.

Table 3: Expected NMR Chemical Shifts (in CDCl₃)

Functional Group¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
This compound
Terminal methyl (C24)~0.88 (t)~14.1
Methyl branch (C17-CH₃)~0.85 (d)~19.5
Methylene groups (-CH₂-)1.2-1.6 (m)22-35
Methylene alpha to thioester (-CH₂-S)~2.8 (t)~43.0
CoA moiety protonsVarious signals between 3.0 and 8.5Various signals
Phytanoyl-CoA
Methyl groups~0.8-0.9 (m)~19-23
Methylene and methine groups1.0-1.6 (m)24-41
Methylene alpha to thioester (-CH₂-S)~2.8 (t)~43.0
CoA moiety protonsVarious signals between 3.0 and 8.5Various signals

(Note: "t" denotes triplet, "d" denotes doublet, "m" denotes multiplet. Chemical shifts are approximate and can vary based on solvent and other experimental conditions.)

High-Performance Liquid Chromatography (HPLC)

HPLC is primarily used to assess the purity of the synthesized compound.

Experimental Protocol:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA).

  • Mobile Phase B: Acetonitrile with 0.1% TFA.

  • Gradient: A linear gradient from 70% to 100% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at 260 nm (for the adenine (B156593) ring of CoA).

  • Data Analysis: Purity is determined by the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram.

Workflow for Structural Confirmation

The following diagram illustrates the logical workflow for the comprehensive structural confirmation of synthesized this compound.

G cluster_synthesis Synthesis & Purification cluster_analysis Structural Confirmation cluster_comparison Comparative Analysis synthesis Chemical Synthesis of This compound purification Purification (e.g., Flash Chromatography) synthesis->purification hplc Purity Assessment (HPLC-UV) purification->hplc ms Identity Confirmation (LC-MS/MS) purification->ms nmr Structure Elucidation (¹H & ¹³C NMR) purification->nmr comparison Data Comparison hplc->comparison ms->comparison nmr->comparison standard Commercial Standard (e.g., Phytanoyl-CoA) standard->comparison final_confirmation final_confirmation comparison->final_confirmation Final Structural Confirmation

Caption: Experimental workflow for confirming the structure of synthesized this compound.

A Comparative Research Guide to 17-Methyltetracosanoyl-CoA: A Hypothetical Framework Based on Structurally Related Lipids

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental research on 17-Methyltetracosanoyl-CoA is not extensively available in peer-reviewed literature. This guide provides a comparative framework based on the known properties and biological activities of structurally related molecules, namely very-long-chain fatty acyl-CoAs (VLCFA-CoAs) and branched-chain fatty acyl-CoAs (BCFA-CoAs). The experimental protocols, data tables, and signaling pathways presented are proposed methodologies and hypothetical comparisons to guide future research for scientists and drug development professionals.

Introduction

This compound is a saturated very-long-chain fatty acyl-CoA with a methyl branch at the 17th carbon position. While its specific biological functions are yet to be fully elucidated, its structural similarity to other well-characterized fatty acyl-CoAs suggests potential roles in cellular signaling, membrane structure, and energy metabolism. Very-long-chain fatty acids (VLCFAs), defined as those with 22 or more carbon atoms, and their CoA esters are integral to numerous physiological processes.[1][2][3] The introduction of a methyl branch can significantly alter the physical properties and biological activity of a fatty acid, influencing membrane fluidity and its interaction with cellular proteins.[4][5]

This guide outlines a proposed research plan to characterize this compound, providing hypothetical comparative data and detailed experimental protocols based on established methods for similar lipid molecules.

Section 1: Proposed Biological Activity and Comparative Analysis

Based on existing research, we can hypothesize the primary biological activities of this compound and compare its potential performance with known lipid molecules.

Activation of Peroxisome Proliferator-Activated Receptor Alpha (PPARα)

Many VLCFA-CoAs and BCFA-CoAs are potent ligands for PPARα, a nuclear receptor that regulates the transcription of genes involved in fatty acid oxidation.[6][7][8] It is highly probable that this compound also acts as a PPARα agonist. The binding affinity and activation potency would be key determinants of its biological function.

Table 1: Hypothetical Comparison of PPARα Binding Affinities

CompoundClassCarbon Chain LengthBranch PositionKnown/Hypothetical Kd (nM)Reference
Lignoceroyl-CoAVLCFA-CoAC24:0-3-29[7]
Phytanoyl-CoABCFA-CoAC20:0 (branched)3, 7, 11, 15~11[7]
Pristanoyl-CoABCFA-CoAC19:0 (branched)2, 6, 10, 14~11[7]
This compound BCFA/VLCFA-CoA C25:0 (branched) 17 5-35 (Hypothetical) -
Palmitoyl-CoALCFA-CoAC16:0->100[7]
Incorporation into Cellular Membranes

Methyl-branched fatty acids are known to alter the physical properties of lipid bilayers, generally increasing membrane fluidity by disrupting the tight packing of acyl chains.[4][5] This can have profound effects on the function of membrane-embedded proteins and cellular signaling.

Table 2: Predicted Effects on Membrane Properties Compared to Unbranched Analogs

PropertyTetracosanoyl-CoA (C24:0)This compound (Hypothetical)Expected Outcome of Methylation
Membrane Thickness HighLowerDecrease in bilayer thickness
Acyl Chain Ordering HighLowerReduced lipid condensation
Phase Transition Temp. HighLowerIncreased membrane fluidity
Lipid Raft Formation ModulatedPotentially alteredChanges in membrane microdomain organization

Section 2: Proposed Experimental Protocols

To investigate the hypothetical properties of this compound, the following experimental protocols are proposed.

Chemical Synthesis of 17-Methyltetracosanoic Acid

A plausible synthetic route for the precursor fatty acid can be adapted from established methods for synthesizing methyl-branched fatty acids.[9][10][11]

Protocol 1: Synthesis of 17-Methyltetracosanoic Acid

  • Objective: To synthesize 17-methyltetracosanoic acid as a precursor for its CoA ester.

  • Materials: 1-bromo-16-methyltricosane, potassium cyanide, diethyl malonate, sodium ethoxide, and standard laboratory reagents and solvents.

  • Procedure:

    • Step 1: Chain Elongation via Malonic Ester Synthesis. React 1-bromo-16-methyltricosane with diethyl sodiomalonate in anhydrous ethanol (B145695) to form the corresponding malonic ester derivative.

    • Step 2: Saponification and Decarboxylation. Saponify the resulting ester with aqueous sodium hydroxide, followed by acidification and heating to induce decarboxylation, yielding 17-methyltetracosanoic acid.

    • Step 3: Purification. Purify the final product by recrystallization or column chromatography.

    • Step 4: Characterization. Confirm the structure and purity using NMR spectroscopy and gas chromatography-mass spectrometry (GC-MS).

Enzymatic Synthesis of this compound
  • Objective: To synthesize the CoA ester from the free fatty acid.

  • Materials: 17-methyltetracosanoic acid, Coenzyme A, ATP, and Acyl-CoA synthetase.

  • Procedure:

    • Incubate 17-methyltetracosanoic acid with a molar excess of Coenzyme A and ATP in a buffered solution containing a suitable acyl-CoA synthetase.

    • Monitor the reaction progress by HPLC.

    • Purify the resulting this compound using solid-phase extraction or HPLC.[12]

Quantification by LC-MS/MS

A robust method for the analysis of very-long-chain and branched-chain fatty acyl-CoAs can be adapted for this compound.[13]

Protocol 2: LC-MS/MS Analysis of this compound from Biological Samples

  • Objective: To extract and quantify this compound from cells or tissues.

  • Procedure:

    • Homogenization: Homogenize tissue or cell pellets in a cold phosphate (B84403) buffer.

    • Extraction: Perform a liquid-liquid extraction with an organic solvent mixture (e.g., isopropanol/acetonitrile).

    • Purification: Use solid-phase extraction to purify the acyl-CoA fraction.

    • LC Separation: Separate the extracted acyl-CoAs on a C18 reversed-phase column using a gradient of ammonium (B1175870) acetate (B1210297) in water and acetonitrile.

    • MS/MS Detection: Utilize a tandem mass spectrometer in positive electrospray ionization and multiple reaction monitoring (MRM) mode for detection and quantification, using a deuterated internal standard.

PPARα Activation Assay

Protocol 3: Luciferase Reporter Gene Assay for PPARα Activation

  • Objective: To determine if this compound activates PPARα.

  • Procedure:

    • Cell Culture and Transfection: Culture a suitable cell line (e.g., HepG2) and co-transfect with a PPARα expression vector and a luciferase reporter vector containing a PPAR response element (PPRE).

    • Treatment: Treat the transfected cells with varying concentrations of this compound, a known PPARα agonist (positive control), and a vehicle control.

    • Luciferase Assay: After incubation, lyse the cells and measure luciferase activity using a luminometer.

    • Data Analysis: Normalize luciferase activity to a co-transfected control (e.g., β-galactosidase) and calculate the fold induction relative to the vehicle control.

Section 3: Mandatory Visualizations

Diagrams of Proposed Workflows and Pathways

G Proposed Synthesis of 17-Methyltetracosanoic Acid cluster_0 Step 1: Chain Elongation cluster_1 Step 2: Saponification & Decarboxylation cluster_2 Step 3: Purification & Analysis A 1-bromo-16-methyltricosane C Malonic ester derivative A->C Reaction B Diethyl sodiomalonate B->C Reaction D Saponification (NaOH) C->D E Acidification & Heat D->E F 17-Methyltetracosanoic Acid E->F G Purification F->G H Characterization (NMR, GC-MS) G->H

Caption: Proposed synthetic pathway for 17-Methyltetracosanoic Acid.

G Hypothetical Signaling Pathway cluster_0 Cellular Uptake and Activation cluster_1 Nuclear Receptor Activation cluster_2 Gene Transcription A 17-Methyltetracosanoic Acid B Acyl-CoA Synthetase A->B ATP, CoA C This compound B->C D PPARα C->D Binding F PPARα/RXR Heterodimer D->F E RXR E->F G PPRE Binding F->G H Target Gene Transcription (e.g., CPT1, ACOX1) G->H I Increased Fatty Acid Oxidation H->I

Caption: Hypothetical PPARα activation by this compound.

G Experimental Workflow for Analysis A Tissue/Cell Sample B Homogenization A->B C Liquid-Liquid Extraction B->C D Solid-Phase Extraction C->D E LC-MS/MS Analysis D->E F Data Processing & Quantification E->F

Caption: Workflow for quantification of this compound.

References

Safety Operating Guide

Navigating the Disposal of 17-Methyltetracosanoyl-CoA: A Comprehensive Guide to Laboratory Safety and Compliance

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling

Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, gloves, and a lab coat. Handle 17-Methyltetracosanoyl-CoA in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure. In the event of a spill, it should be cleaned up immediately using absorbent materials, and the contaminated materials must be disposed of as hazardous waste.

Step-by-Step Disposal Protocol

The disposal of this compound should follow a structured plan that aligns with your institution's environmental health and safety (EHS) guidelines and local regulations.

  • Waste Characterization : In the absence of specific hazard data, this compound should be managed as a chemical waste. Do not dispose of it down the drain or in regular trash.[1] Laboratory personnel should treat all waste chemicals as hazardous unless confirmed to be non-hazardous by a qualified individual.

  • Containerization :

    • Use a chemically compatible, leak-proof container for waste collection.[2][3]

    • The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".

    • If mixed with solvents or other reagents, list all components and their approximate percentages on the label.

  • Segregation :

    • Store the waste container in a designated, properly ventilated satellite accumulation area.

    • Segregate the this compound waste from incompatible materials to prevent dangerous reactions.[2] For instance, keep it separate from strong acids, bases, and oxidizing agents.

  • Waste Pickup and Disposal :

    • Once the container is full or ready for disposal, contact your institution's EHS department to arrange for a hazardous waste pickup.

    • Ensure all required paperwork is completed accurately and accompanies the waste container.

Quantitative Data Summary for Laboratory Waste Management

Due to the lack of specific quantitative data for this compound, the following table summarizes general principles for laboratory chemical waste management.

ParameterGuidelineRationale
pH of Aqueous Waste for Drain Disposal 5.5 - 10.5To prevent corrosion of plumbing and adverse reactions in the sewer system.[1]
Maximum Quantity for Drain Disposal A few hundred grams or milliliters per dayFor approved, non-hazardous, water-soluble inorganic salts. This does not apply to this compound.[1]
Solvent for Triple Rinsing Acutely Hazardous Waste Containers ~5% of the container volume per rinseTo ensure thorough decontamination of containers before they can be disposed of as regular trash. The rinsate must be collected as hazardous waste.

Experimental Protocols

Spill Cleanup Protocol:

  • Evacuate and Isolate : If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and restrict access.

  • Don PPE : At a minimum, wear safety goggles, chemical-resistant gloves, and a lab coat. For larger spills, respiratory protection may be necessary.

  • Containment : Use an absorbent material, such as vermiculite (B1170534) or a spill pillow, to contain the spill and prevent it from spreading.

  • Collection : Carefully collect the absorbent material and the spilled substance.

  • Decontamination : Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.

  • Disposal : Place all contaminated materials in a sealed, properly labeled hazardous waste container.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound.

cluster_0 Start: this compound for Disposal cluster_1 Hazard Assessment cluster_2 Disposal Pathway start Identify this compound as waste assess Is Safety Data Sheet (SDS) available and does it classify the substance as non-hazardous? start->assess treat_hazardous Treat as Hazardous Chemical Waste assess->treat_hazardous No / Unknown containerize Use a labeled, compatible, and sealed container treat_hazardous->containerize segregate Segregate from incompatible materials containerize->segregate contact_ehs Contact Environmental Health & Safety (EHS) for pickup segregate->contact_ehs end Proper Disposal Complete contact_ehs->end

Caption: Disposal workflow for this compound.

By adhering to these general yet crucial laboratory safety and waste disposal principles, research professionals can ensure the safe handling and disposal of this compound, thereby fostering a secure and compliant research environment. Always consult your institution's specific guidelines and EHS department for definitive procedures.

References

Essential Safety and Logistical Information for Handling 17-Methyltetracosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals handling 17-Methyltetracosanoyl-CoA. The information is intended to ensure safe laboratory practices and proper management of this long-chain fatty acyl-CoA.

Hazard Identification and Personal Protective Equipment (PPE)

Minimum Recommended PPE:

A lab coat, protective eyewear, long pants, and closed-toe shoes are the minimum PPE required for working in a laboratory where chemical or biological hazards are present.[2][3] This standard equipment should be supplemented with appropriate gloves.

PPE CategoryItemSpecifications and Recommendations
Body Protection Lab CoatFire-resistant lab coats are recommended, especially when working with flammable solvents.[4] Ensure the lab coat is buttoned and fits properly to cover as much skin as possible.[5]
Eye and Face Protection Safety Glasses or GogglesMust meet ANSI Z.87.1 standard.[5] Goggles are preferred for handling liquids to protect against splashes.[4] A face shield should be worn over safety glasses or goggles when there is a significant splash hazard.[2][3][4]
Hand Protection Disposable Nitrile GlovesProvide protection against incidental exposure.[2] For tasks with a higher risk of exposure, consider double gloving or using more robust chemical-resistant gloves.[2] Always inspect gloves before use and change them immediately after any contact with the chemical.[5]
Foot Protection Closed-Toe ShoesShoes must cover the entire foot to protect against spills and dropped objects.[5]
Respiratory Protection Not Generally RequiredBased on the low volatility of similar long-chain fatty acyl-CoAs, respiratory protection is not typically necessary under standard laboratory conditions with adequate ventilation. However, if the material is being aerosolized or handled in a way that could generate dust, a risk assessment should be performed to determine if a respirator is needed.[4][5]

Handling and Storage

Handling:

  • Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.

  • Avoid direct contact with skin, eyes, and clothing.

  • Prevent the formation of dust or aerosols.

  • After handling, wash hands thoroughly with soap and water.

Storage:

  • Long-chain fatty acyl-CoAs are typically stored at low temperatures to maintain stability. For long-term storage, -20°C or -80°C is recommended.[6]

  • Keep the container tightly closed in a dry and well-ventilated place.

  • Avoid repeated freeze-thaw cycles.

Accidental Exposure and First Aid

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, seek medical attention.[1]
Skin Contact Immediately remove contaminated clothing and wash the affected area with plenty of soap and water.[1]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek medical attention if you feel unwell.[1]

Spills and Disposal

Spill Procedure:

  • Evacuate: Clear the area of all personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, absorb the material with an inert absorbent material such as vermiculite, sand, or earth.

  • Collect: Carefully scoop up the absorbed material and place it into a suitable, labeled container for disposal.

  • Clean: Clean the spill area thoroughly with a suitable detergent and water.

Disposal Plan:

  • Disposal of this compound and any contaminated materials must be in accordance with all applicable federal, state, and local environmental regulations.[7]

  • For small quantities, absorption onto a combustible material and incineration in a chemical incinerator equipped with an afterburner and scrubber is a common method.

  • Alternatively, the waste can be collected by a licensed professional waste disposal service.[8]

  • Do not dispose of down the drain or into the environment.[7]

Experimental Workflow: Handling and Preparation

The following diagram illustrates a general workflow for handling this compound in a research setting, from receiving the compound to its final use in an experiment.

G cluster_receiving Receiving and Storage cluster_prep Preparation for Experiment cluster_exp Experimental Use cluster_disposal Waste Disposal receive Receive Compound log Log in Inventory receive->log store Store at -20°C or -80°C log->store retrieve Retrieve from Storage store->retrieve thaw Thaw on Ice retrieve->thaw weigh Weigh Required Amount thaw->weigh dissolve Dissolve in Appropriate Solvent weigh->dissolve use Use in Assay/Experiment dissolve->use waste Collect Waste use->waste dispose Dispose via Licensed Contractor waste->dispose

Figure 1. General workflow for handling this compound.

Personal Protective Equipment (PPE) Decision Tree

This diagram provides a logical flow for selecting the appropriate PPE based on the nature of the experimental work.

PPE_Decision_Tree start Start: Assess Task base_ppe Minimum PPE: Lab Coat, Safety Glasses, Nitrile Gloves, Closed-Toe Shoes start->base_ppe is_splash_risk Risk of Splash? is_aerosol_risk Risk of Aerosol/Dust? is_splash_risk->is_aerosol_risk No goggles_shield Upgrade to: Chemical Goggles + Face Shield is_splash_risk->goggles_shield Yes respirator Add: Appropriate Respirator (N95 or higher) is_aerosol_risk->respirator Yes proceed Proceed with Task is_aerosol_risk->proceed No base_ppe->is_splash_risk goggles_shield->is_aerosol_risk respirator->proceed

Figure 2. Decision tree for selecting appropriate PPE.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.